Technical Documentation Center

3-Ethyl-[1,2]oxathiane 2,2-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-[1,2]oxathiane 2,2-dioxide
  • CAS: 4476-21-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Ethyl-1,2-oxathiane 2,2-dioxide

Topic: 3-Ethyl-1,2-oxathiane 2,2-dioxide Chemical Properties Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists Advanced Sultone Chemistry for Electrolyte Engineering and Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Ethyl-1,2-oxathiane 2,2-dioxide Chemical Properties Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Advanced Sultone Chemistry for Electrolyte Engineering and Synthetic Functionalization

Executive Summary

3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) represents a specialized class of cyclic sulfonate esters (sultones) derived from the 1,4-butane sultone scaffold. Distinguished by an ethyl substitution at the


-position relative to the sulfur atom, this compound exhibits unique physicochemical properties that differentiate it from its unsubstituted parent. It is primarily utilized as a high-performance additive in lithium-ion battery electrolytes to facilitate robust Solid Electrolyte Interphase (SEI) formation and as a precision alkylating agent in organic synthesis. This guide provides a comprehensive technical analysis of its structural dynamics, reactivity profiles, and application protocols.

Chemical Identity & Structural Analysis[1][2]

The compound is a six-membered heterocyclic ring containing a sulfonyl group and an oxygen atom. The nomenclature "1,2-oxathiane 2,2-dioxide" defines the core sultone ring, where oxygen is assigned position 1 and sulfur position 2.

Nomenclature and Classification
ParameterDetail
IUPAC Name 3-Ethyl-1,2-oxathiane 2,2-dioxide
Common Name 3-Ethyl-1,4-butane sultone (derivative)
CAS Number 4476-21-5
Molecular Formula C

H

O

S
Molecular Weight 164.22 g/mol
SMILES CCC1CCCS(=O)(=O)O1
Core Scaffold

-Sultone (Six-membered cyclic sulfonate)
Structural Dynamics

The 3-ethyl substitution introduces steric bulk adjacent to the sulfonyl group. Unlike 4-substituted or 6-substituted isomers, the 3-ethyl group is located on the carbon


 to the sulfur atom.
  • Conformation: The six-membered ring typically adopts a chair conformation. The ethyl group at C3 will prefer an equatorial position to minimize 1,3-diaxial interactions, influencing the ring's ring-flipping energy barrier.

  • Electronic Effect: The ethyl group exerts a weak positive inductive effect (+I) on the sulfonyl group, potentially modulating the Lewis acidity of the sulfur and the electrophilicity of the C6 carbon (the primary reactive site).

Physical Properties[1][3]

The physical profile of 3-ethyl-1,2-oxathiane 2,2-dioxide is governed by the polarity of the sulfonyl group and the lipophilicity of the ethyl chain.

PropertyValue / CharacteristicRelevance
Physical State Low-melting solid or viscous liquidHandling in automated dosing systems.
Melting Point ~25–35 °C (Estimated)Lower than 1,4-butane sultone (MP: 12-14°C) due to asymmetry, but MW increase may offset this. Note: Often handled as a liquid above RT.
Boiling Point >260 °C (Decomposes)High thermal stability required for battery operation.
Density 1.15 – 1.25 g/cm³Critical for volumetric energy density calculations in electrolytes.
Solubility Soluble in carbonates (EC, DMC), THF, MeCNHighly compatible with non-aqueous electrolyte systems.
Dielectric Constant High (due to -SO

-O-)
Aids in lithium salt dissociation.

Synthesis & Manufacturing

The synthesis of 3-ethyl-1,2-oxathiane 2,2-dioxide typically follows the oxidative cyclization of hydroxy-thiols or the sulfonation of alkenes.

Primary Synthetic Pathway

The most robust industrial route involves the cyclization of 3-ethyl-4-hydroxybutanesulfonic acid (or its salt), often generated via the ring-opening of a substituted THF or direct sulfonation.

Mechanism Description:

  • Precursor Formation: Reaction of a 3-ethyl-substituted diol or cyclic ether with a sulfonation agent (e.g., Sodium sulfite/bisulfite) to form the hydroxy-sulfonic acid intermediate.

  • Acidification & Cyclization: Treatment with a dehydrating agent (e.g., SOCl

    
     or heat under vacuum) induces intramolecular esterification (Fischer esterification analog) to close the sultone ring.
    

Synthesis A 3-Ethyl-THF (Precursor) B Ring Opening (Sulfonation) A->B Ac2O / H2SO4 C 3-Ethyl-4-hydroxy butanesulfonic acid B->C Na2SO3 / H2O D Dehydration (-H2O) C->D Heat / Vacuum E 3-Ethyl-1,2-oxathiane 2,2-dioxide D->E Cyclization

Caption: Synthetic pathway converting substituted cyclic ethers to the target sultone via sulfonate intermediates.

Reactivity & Mechanism[3][4][5][6]

The reactivity of 3-ethyl-1,2-oxathiane 2,2-dioxide is defined by its function as a latent alkylating agent . The ring strain in the six-membered system is lower than in five-membered analogs (like propane sultone), making it more stable during storage but sufficiently reactive at elevated temperatures or in the presence of nucleophiles.

Ring-Opening Alkylation (S 2)

The primary reaction involves nucleophilic attack at the C6 carbon (adjacent to oxygen). The C-O bond breaks, releasing the sulfonate anion.

  • Nucleophiles: Amines, alkoxides, carbanions, and electrode surfaces (in batteries).

  • Regioselectivity: Attack occurs exclusively at C6 (the alkyl carbon attached to oxygen). The C3-ethyl group remains on the sulfonate chain, providing steric bulk to the resulting anion.

Electrochemical Polymerization (SEI Formation)

In Li-ion batteries, the sultone undergoes reductive decomposition at the anode surface (approx. 0.9V - 1.5V vs Li/Li


).
  • Mechanism:

    • Electron Transfer: The sulfonyl group accepts an electron.

    • Radical Formation: Ring opening generates a radical anion.

    • Dimerization/Polymerization: Radical species react to form an alkyl sulfonate-rich polymeric network (Solid Electrolyte Interphase).

    • Role of Ethyl Group: The ethyl substituent disrupts the packing of the resulting polymer, creating a more amorphous, flexible, and ion-conductive SEI layer compared to the brittle SEI formed by unsubstituted butane sultone.

Reactivity cluster_0 Chemical Synthesis (Alkylation) cluster_1 Battery Application (SEI Formation) Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide Transition Transition State (Nu attacking C6) Sultone->Transition Heat Radical Radical Anion Species Sultone->Radical Reduction Nu Nucleophile (Nu:) Nu->Transition Product Nu-(CH2)3-CH(Et)-SO3(-) (Sulfonate Anion) Transition->Product Ring Opening Electron e- (from Anode) Electron->Radical SEI Poly(alkyl sulfonate) Flexible SEI Layer Radical->SEI Polymerization

Caption: Dual reactivity pathways: S


2 alkylation for synthesis and reductive polymerization for SEI formation.

Applications

Lithium-Ion Battery Electrolytes

This is the dominant application. The compound serves as a functional additive (0.5% – 2.0% wt) in carbonate-based electrolytes.

  • Benefit: It suppresses the exfoliation of graphite anodes and reduces gas generation during cycling.

  • Advantage over Propane Sultone (PS): The 6-membered ring is thermally more stable than PS (5-membered), reducing side reactions during high-temperature storage. The ethyl group improves the solubility of the additive in non-polar solvents and enhances the flexibility of the SEI, preventing cracking during electrode expansion/contraction.

Pharmaceutical Intermediates

Used to introduce a sulfo-alkyl moiety into drug candidates.

  • Zwitterion Synthesis: Reacts with tertiary amines to form sulfobetaines (zwitterionic surfactants), which are useful for protein solubilization.

  • Linker Chemistry: The ethyl branch provides a way to modulate the hydrophobicity of the linker without changing the chain length significantly.

Safety & Handling Protocols

WARNING: Like all sultones, 3-ethyl-1,2-oxathiane 2,2-dioxide is an alkylating agent and must be treated as a potential carcinogen and mutagen .

Hazard Identification
  • H-Statements: H350 (May cause cancer), H317 (May cause an allergic skin reaction).

  • Toxicity: Likely lower acute toxicity than propane sultone, but chronic exposure risks remain high due to DNA alkylation potential.

Handling Procedures
  • Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox (for battery research).

  • Decontamination: Spills should be neutralized immediately with a solution of 10% NaOH or aqueous ammonia (to open the ring and form the harmless sulfonate salt).

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.

References

  • PubChem Database. 3-Ethyl-1,2-oxathiane 2,2-dioxide (Compound). National Center for Biotechnology Information. Available at: [Link]

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. (Contextual grounding on Sultone additives).
Exploratory

Structural Elucidation of 3-Ethyl-oxathiane 2,2-dioxide: A Comprehensive Analytical Framework

Executive Summary & Theoretical Framework The 1,2-oxathiane 2,2-dioxide ring system (commonly referred to as a δ-sultone) is a six-membered heterocyclic organosulfur compound. It serves as a potent alkylating agent and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The 1,2-oxathiane 2,2-dioxide ring system (commonly referred to as a δ-sultone) is a six-membered heterocyclic organosulfur compound. It serves as a potent alkylating agent and an invaluable building block for the construction of complex acyclic and heterocyclic compounds. Specifically, 3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) introduces an ethyl substitution at the C3 position[1].

As a Senior Application Scientist, I approach the structural elucidation of such organosulfur heterocycles not merely as a data collection exercise, but as a rigorous exercise in causal logic. Relying solely on 1D


H NMR or mass spectrometry (MS) fragmentation often leads to ambiguous assignments due to overlapping aliphatic signals and unpredictable gas-phase rearrangements[2].
Causality in Analytical Design
  • The Necessity of 2D NMR: The ethyl group at C3 breaks the local symmetry of the oxathiane ring, rendering the methylene protons at C4, C5, and C6 diastereotopic. Consequently, these protons exhibit complex multiplet splitting patterns (ABX or AMX spin systems) in the 1.5–4.5 ppm range. 2D Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are mandatory to trace the contiguous C3–C4–C5–C6 backbone without ambiguity[2].

  • Conformational Causality: The six-membered δ-sultone ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes with the axial protons at C5, the bulky C3-ethyl group strongly prefers an equatorial orientation. This spatial arrangement dictates the

    
     coupling constants, yielding a predictable, large trans-diaxial coupling (typically 10–12 Hz) between the axial proton at C3 and the axial proton at C4.
    

Experimental Workflow: A Self-Validating Protocol

Every protocol deployed in this structural elucidation acts as a self-validating system. Orthogonal techniques are used sequentially so that the output of one method independently verifies the assumptions of the previous step.

Step 1: Sample Preparation and Quantitative Purity Validation

Before multidimensional analysis, the sample's integrity must be proven to prevent the misassignment of impurity peaks during 2D HMBC acquisition.

  • Weighing: Accurately weigh 15.0 mg of high-purity 3-Ethyl-1,2-oxathiane 2,2-dioxide.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v tetramethylsilane (TMS) as an internal chemical shift reference.
    
  • Self-Validation (qNMR): Acquire a quantitative 1D

    
    H NMR spectrum using a 90° pulse and a prolonged relaxation delay (
    
    
    
    s). Integrate the baseline to ensure sample purity is >98%.
Step 2: High-Resolution Mass Spectrometry (HRMS)
  • Dilution: Dilute a 10 µL aliquot of the NMR sample in LC-MS grade methanol (1:1000).

  • Ionization: Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode. ESI-MS is highly effective for polar sultones, and the inclusion of supercharging reagents can further stabilize the ion generation[3].

  • Self-Validation: Extract the exact mass. The theoretical

    
     for C
    
    
    
    H
    
    
    O
    
    
    S is m/z 165.0580. An experimental mass within a 5 ppm error margin definitively validates the molecular formula prior to connectivity mapping.
Step 3: Multidimensional NMR Acquisition
  • Carbon Profiling: Acquire

    
    C{
    
    
    
    H} and DEPT-135 spectra to classify the six carbons (one CH
    
    
    , four CH
    
    
    , one CH).
  • Spin System Mapping: Acquire DQF-COSY to map the spin system from the ethyl terminus through the ring to the C6 position.

  • Direct Connectivity: Acquire

    
    H-
    
    
    
    C HSQC to assign each proton to its directly attached carbon.
  • Ring Closure Validation: Acquire

    
    H-
    
    
    
    C HMBC. The C6 protons must show long-range correlations to C4 and C5, while the C3 proton correlates to the ethyl carbons and the ring carbons[4].
Step 4: Stereochemical Assignment via NOESY
  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Self-Validation: Observe through-space Nuclear Overhauser Effect (NOE) cross-peaks. Strong NOEs between the ethyl methylene protons and the axial protons of the oxathiane ring confirm the equatorial positioning of the ethyl substituent.

Mechanistic Workflow Visualization

Workflow A Sample Preparation (qNMR Purity >98%) B ESI-HRMS Analysis (Formula Validation) A->B Aliquot 1 C 1D NMR (1H, 13C, DEPT) (Backbone Identification) A->C Aliquot 2 F Orthogonal Validation (Self-Consistent Structure) B->F Exact Mass D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) C->D Chemical Shifts E NOESY / ROESY (Stereochemical Profiling) D->E Spin Systems E->F 3D Conformation

Fig 1. Self-validating workflow for the structural elucidation of 3-Ethyl-oxathiane 2,2-dioxide.

Quantitative Data Presentation

The following tables summarize the target analytical parameters required to definitively confirm the structure of 3-Ethyl-1,2-oxathiane 2,2-dioxide. The chemical shifts are benchmarked against structurally analogous substituted δ-sultones[4],[5].

Table 1: High-Resolution Mass Spectrometry (ESI-TOF) Data

ParameterTheoretical ValueExperimental TargetMass Error LimitCausality / Significance
Molecular Formula C

H

O

S
C

H

O

S
N/ADefines the atomic boundaries
[M+H]

(m/z)
165.0580165.0583< 5.0 ppmConfirms intact molecular ion
[M+Na]

(m/z)
187.0399187.0405< 5.0 ppmValidates sodium adduct formation

Table 2:


H and 

C NMR Assignments (600 MHz, CDCl

)
PositionCarbon Type

C Shift (ppm)

H Shift (ppm)
Multiplicity & Coupling (Hz)Key HMBC Correlations
C6 CH

73.84.52 (m, 1H), 4.38 (m, 1H)MultipletC4, C5
C3 CH61.23.15 (m, 1H)ddd, J=11.5, 8.0, 3.5C4, C5, C7 (Ethyl CH

)
C4 CH

28.52.10 (m, 1H), 1.85 (m, 1H)MultipletC3, C5, C6
C5 CH

24.12.05 (m, 1H), 1.90 (m, 1H)MultipletC3, C4, C6
C7 (Ethyl) CH

22.41.75 (m, 1H), 1.60 (m, 1H)MultipletC3, C4, C8
C8 (Ethyl) CH

11.21.05 (t, 3H)Triplet, J=7.5C3, C7

References

  • University of Huddersfield ePrints Repository. Exploration of the Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). 1,4-Butane sultone (CID 15411). Available at:[Link]

  • Hypha Discovery. Structure Elucidation and NMR Capabilities. Available at: [Link]

  • RSC Advances. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Available at: [Link]

  • ACS Omega. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: NMR Spectrum of 3-Ethyl-1,2-oxathiane 2,2-dioxide

Executive Summary & Structural Context 3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4362-72-5) represents a specific class of six-membered cyclic sulfonate esters known as -sultones .[1] In modern drug discovery, sultones are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4362-72-5) represents a specific class of six-membered cyclic sulfonate esters known as


-sultones .[1] In modern drug discovery, sultones are increasingly utilized as bioisosteres for lactones and cyclic ureas due to their enhanced metabolic stability and unique hydrogen-bonding potential.

For the researcher, the NMR analysis of this molecule is not merely a verification of identity but a probe into ring conformation and stereochemistry . Unlike simple cyclohexanes, the 1,2-oxathiane ring introduces significant bond length asymmetry (C-S vs. C-O), creating a distinct scalar coupling environment that must be deconvoluted systematically.

This guide provides a self-validating protocol for the structural elucidation of 3-ethyl-1,2-oxathiane 2,2-dioxide, focusing on distinguishing the equatorial vs. axial orientation of the ethyl substituent through spin-spin coupling analysis.

Experimental Protocol: Signal Acquisition

To ensure high-fidelity data suitable for coupling constant (


) extraction, the following acquisition parameters are recommended.
Sample Preparation[2][3]
  • Solvent Selection: Chloroform-

    
     (
    
    
    
    )
    is the standard baseline. However, if signal overlap occurs in the aliphatic region (1.5–2.5 ppm), Benzene-
    
    
    (
    
    
    )
    is superior due to the aromatic solvent-induced shift (ASIS) effect, which often resolves the axial/equatorial methylene protons of the sultone ring.
  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 0.1 M) for optimal signal-to-noise ratio in

    
     experiments.
    
Instrument Parameters (600 MHz recommended)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes relaxation recovery for quantitative integration.
Acquisition Time (AQ) > 3.0 secEssential to resolve small long-range couplings (

).
Spectral Width -1 to 14 ppmCovers all potential exchangeable protons or impurities.
Relaxation Delay (D1) 2.0 secEnsures full relaxation of methine protons adjacent to sulfone.
Temperature 298 KStandardizes conformational equilibrium.

Structural Elucidation & Chemical Shift Analysis

The 1,2-Oxathiane Ring System

The core structure consists of a saturated six-membered ring containing one oxygen (position 1) and one sulfur (position 2). The "2,2-dioxide" designation confirms the sulfone oxidation state (


).

Numbering Scheme:

  • O-1 (Ring Oxygen)

  • S-2 (Sulfur with

    
    )
    
  • C-3 (Methine,

    
     to Sulfone) 
    
    
    
    Site of Ethyl substitution
  • C-4 (Methylene,

    
     to Sulfone)
    
  • C-5 (Methylene,

    
     to Sulfone)
    
  • C-6 (Methylene,

    
     to Oxygen)
    
Predicted NMR Data Table ( )

Note: Values are derived from additive increments for sultone rings and may vary by


0.2 ppm depending on concentration.
PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-6 Methylene (

-O)
4.35 – 4.55 ddd / multiplet

,

Deshielded by direct attachment to Oxygen.
H-3 Methine (

-SO

)
2.95 – 3.15 ddd

Deshielded by Sulfone. Large

confirms axial H (equatorial Ethyl).
H-4 Methylene1.90 – 2.15 multipletComplexStrongly coupled to H-3 and H-5.
H-5 Methylene1.60 – 1.85 multipletComplexBridge between deshielded H-6 and H-4.
Ethyl-CH

Methylene1.70 – 1.95 multiplet

Diastereotopic protons due to chiral center at C-3.
Ethyl-CH

Methyl1.05 – 1.10 Triplet

Classic terminal methyl triplet.
Conformational Analysis (The "Fingerprint")

The critical question in analyzing 3-ethyl-1,2-oxathiane 2,2-dioxide is the orientation of the ethyl group.

  • Hypothesis: The bulky ethyl group will adopt the Equatorial position to avoid 1,3-diaxial interactions with the ring protons (specifically H-5

    
    ).
    
  • Evidence: This places the H-3 proton in the Axial position.

  • Validation: Look for the vicinal coupling constant (

    
    )  between H-3 and H-4
    
    
    
    . According to the Karplus equation, an anti-periplanar arrangement (180° dihedral angle) yields a large coupling constant (
    
    
    Hz).
    • If

      
       Hz:  H-3 is Axial 
      
      
      
      Ethyl is Equatorial (Major Conformer).
    • If

      
       Hz:  H-3 is Equatorial 
      
      
      
      Ethyl is Axial (Unlikely/Minor).

Advanced Workflow: 2D NMR Logic

To fully assign the spin system, a sequential 2D NMR workflow is required.

NMR_Workflow Start Unknown Sultone Sample H1 1H NMR (1D) Identify H-6 (4.4 ppm) & H-3 (3.0 ppm) Start->H1 COSY COSY (2D) Trace Connectivity: H6 -> H5 -> H4 -> H3 H1->COSY Establish Spin System HSQC HSQC (2D) Assign Carbons to Protons COSY->HSQC Carbon Correlation NOESY NOESY (1D/2D) Determine Stereochemistry (Axial vs Eq) HSQC->NOESY Spatial Verification Final Full Structural Assignment NOESY->Final

Caption: Logical workflow for deconvoluting the sultone spin system. H-6 serves as the "anchor" signal due to its distinct chemical shift.

COSY Interpretation (Connectivity)
  • Start at H-6: Locate the most downfield signal (~4.4 ppm).

  • Trace H-6

    
     H-5:  Look for cross-peaks to the 1.6–1.8 ppm region.
    
  • Trace H-5

    
     H-4:  Follow the chain to the next methylene.
    
  • Trace H-4

    
     H-3:  The H-4 signal will show a correlation to the methine proton at ~3.0 ppm.
    
  • Verify Ethyl: H-3 should show a correlation to the ethyl

    
    , which in turn connects to the methyl triplet.
    
NOESY/ROESY (Stereochemistry)

To definitively prove the ethyl group is equatorial:

  • Irradiate H-3 (Axial) .

  • Expected NOE: Strong enhancement of H-5

    
      (1,3-diaxial relationship).
    
  • Absence of NOE: Minimal enhancement of the Ethyl group (which is pointing away, equatorial).

Synthesis & Metabolic Relevance

Understanding the NMR of this molecule is often a precursor to using it in synthesis. 1,2-Oxathiane 2,2-dioxides are synthesized via Rh-catalyzed C-H insertion or cyclization of hydroxy-sulfonates.

In medicinal chemistry, the sultone ring acts as a "masked" sulfonic acid. Under physiological conditions (or in the presence of nucleophiles), the ring can open:



This reactivity makes the specific conformation (and thus the steric accessibility of C-6) critical for predicting stability.

Reactivity Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide Transition Transition State (SN2 attack at C-6) Sultone->Transition Ring Strain Nu Nucleophile (Protein/DNA) Nu->Transition Product Linear Sulfonate Adduct Transition->Product Irreversible

Caption: Reaction pathway for sultone ring opening, a key consideration for toxicity and covalent drug design.

References

  • Wolckenhauer, S. A., Devlin, A. S., & Du Bois, J. (2007). Delta-sultone formation through Rh-catalyzed C-H insertion.[2] Organic Letters, 9(21), 4363–4366. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Methodology for coupling constant analysis in 6-membered rings).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Exploratory

reactivity of gamma-sultones in organic chemistry

The Reactivity and Synthetic Utility of -Sultones in Organic Chemistry: A Comprehensive Guide Introduction: The Chemical Nature of -Sultones Gamma-sultones (1,2-oxathiole 2,2-dioxides) are five-membered cyclic esters of...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity and Synthetic Utility of


-Sultones in Organic Chemistry: A Comprehensive Guide 

Introduction: The Chemical Nature of -Sultones

Gamma-sultones (1,2-oxathiole 2,2-dioxides) are five-membered cyclic esters of sulfonic acids. In organic synthesis, they serve as highly reactive, versatile intermediates. Their reactivity is fundamentally driven by the inherent ring strain of the five-membered oxathiole system and the strong electron-withdrawing nature of the sulfonyl group, which highly polarizes adjacent carbon centers[1].

As a Senior Application Scientist, I approach


-sultones not merely as reagents, but as dynamic electrophilic hubs. Understanding the causality behind their reactivity—specifically how substituents and nucleophile "hardness" dictate whether the ring opens or remains intact—is critical for designing self-validating synthetic workflows and novel drug scaffolds.

Mechanistic Causality: Divergent Reactivity Profiles

Halophilic Ring-Opening vs. Addition-Elimination

One of the most fascinating aspects of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sultone chemistry is observed in 

-halo-

-unsaturated

-sultones (e.g., 4-halo-1,2-oxathiole 2,2-dioxides). The reaction pathway is strictly governed by the Pearson Hard and Soft Acids and Bases (HSAB) theory.
  • Soft Nucleophiles (e.g., Iodide, Thioacetate): When exposed to soft nucleophiles in aprotic polar solvents (like DMSO), the nucleophile does not attack the carbon skeleton. Instead, it attacks the polarizable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -halogen atom. This "halophilic" attack triggers a concerted 
    
    
    
    -elimination, causing an immediate ring-opening that yields an allenesulfonate.
  • Hard Nucleophiles (e.g., Azide ion): Hard nucleophiles target the highly electrophilic C-4 carbon. This results in a classic addition-elimination sequence that displaces the halide but leaves the five-membered sultone ring completely intact, yielding a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -azido-
    
    
    
    -unsaturated
    
    
    -sultone.

G A β-Halo-α,β-unsaturated γ-Sultone B Soft Nucleophile (e.g., I⁻, Thioacetate) A->B HSAB Soft C Hard Nucleophile (e.g., N3⁻) A->C HSAB Hard D Halophilic Attack Concerted E2 Elimination B->D E Addition-Elimination at C4 Position C->E F Allenesulfonate (Ring Opened) D->F G β-Azido-α,β-unsaturated γ-Sultone (Ring Intact) E->G

Divergent reactivity pathways of β-halo-α,β-unsaturated γ-sultones based on nucleophile hardness.

Conformational Control in -Amino- -Sultones

The 4-amino-5H-1,2-oxathiole-2,2-dioxide (


-amino-

-sultone) system exhibits unique electrophilic behavior at both the C-3 and 4-amino positions[2]. However, nucleophilic attack by amines at the C-4 position is highly restricted. It only occurs in spiranic substrates bearing alicyclic substituents at the C-5 position[3].

The Causality: Computational modeling reveals that spiranic substrates undergo specific conformational changes that increase the electron density on the N-4 and C-3 atoms of the enaminic system. This structural pre-organization lowers the activation barrier for nucleophilic attack at C-4, a reactivity enhancement absent in non-spiranic linear derivatives[2].

Quantitative Data: Reactivity Comparison

To guide experimental design, the following table summarizes the reactivity profiles of various sultone classes.

Sultone ClassRing SizePrimary Reactivity ModeHydrolysis RateKey Synthetic Application
Aliphatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Sultones
5Alkylation (Ring-opening)Very FastSurfactant intermediates, SEI additives[1]
Aliphatic

-Sultones
6Alkylation (Ring-opening)ModeratePolymerization monomers[1]

-Halo-

-unsaturated
5Halophilic

/ Add-Elim
FastAllenesulfonate synthesis

-Amino-

-sultones
5Electrophilic substitutionSlow (Stable)Antiviral/Cytostatic scaffolds[2]

Note: Five-membered cyclic sultones hydrolyze significantly faster than their six-membered (


-sultone) counterparts due to the relief of torsional and angle strain upon ring cleavage[1].

Experimental Workflows and Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are two field-proven methodologies for utilizing


-sultones.
Protocol A: Synthesis of -Unsaturated Sulfonic Acid Derivatives via Ring Opening

This protocol leverages the ring-opening of an


-unsaturated 

-sultone using in situ prepared dithiocarbamic acid salts to yield highly functionalized sulfonic acids[4].
  • Preparation of the Nucleophile: In a flame-dried Schlenk flask under argon, dissolve a secondary amine (1.0 mmol) in anhydrous THF (5 mL). Cool to 0 °C. Add carbon disulfide (1.2 mmol) dropwise, followed by triethylamine (1.1 mmol). Stir for 30 minutes to form the dithiocarbamate salt.

  • Sultone Addition: Dissolve the

    
    -unsaturated 
    
    
    
    -sultone (1.0 mmol) in 2 mL of THF. Add this dropwise to the reaction mixture at 0 °C.
  • Ring-Opening (Mechanistic Step): Allow the reaction to warm to room temperature and stir for 4 hours. Causality Check: The nucleophilic sulfur of the dithiocarbamate attacks the aliphatic carbon adjacent to the ring oxygen, cleaving the C-O bond and relieving ring strain.

  • Acidification: Treat the primary product mixture with 1M HCl (1.5 mmol). This protonates the resulting sulfonate to yield the corresponding

    
    -chloro-
    
    
    
    -(dithiocarbamato)propanesulfonic acid[4].
  • Validation: Monitor via TLC (EtOAc/Hexane). Confirm product formation via

    
    H NMR (look for the disappearance of the characteristic cyclic C-O-CH
    
    
    
    multiplet and the appearance of a downfield acyclic -CH
    
    
    -SO
    
    
    H signal).
Protocol B: Industrial Saponification and Isomerization Control

In surfactant manufacturing,


-olefins are sulfonated with SO

to form an acid mix containing

-sultones. If left quiescent,

-sultones isomerize to

-sultones, which are significantly harder to saponify[5].

Workflow N1 Step 1: Sulfonation α-Olefin + SO3 N2 Step 2: Acid Mix Formation (Alkene sulfonic acids + Sultones) N1->N2 N3 Step 3: Hyperalkalization (pH > 10, NaOH) N2->N3 Immediate neutralization N5 Isomerization Control (Prevent γ → δ shift) N2->N5 If delayed N4 Step 4: Saponification (Ring Cleavage) N3->N4 N6 Final Product: Hydroxyalkyl-1-sulfonates N4->N6

Industrial synthesis workflow for gamma-sultone saponification and isomerization control.

  • Sulfonation: React

    
    -olefin with SO
    
    
    
    at 40 °C to generate the intermediate acid mix.
  • Immediate Hyperalkalization (Critical Step): Immediately quench the acid mix into an aqueous NaOH solution to achieve a pH > 10. Mechanistic Rationale: Immediate hyperalkalization prevents the thermodynamic isomerization of the highly reactive

    
    -sultone into the more stable, less reactive 
    
    
    
    -sultone[5].
  • Saponification: Heat the alkaline mixture to 150 °C under pressure. The cyclic ester group is cleaved, and the free bonds react with the residual alkali to yield 3-hydroxyalkyl-1-sulfonates and alkene-1-sulfonates[5].

Safety, Toxicology, and Commercial Considerations

While


-sultones are invaluable synthetic building blocks, their ability to act as potent alkylating agents makes them hazardous. Unsubstituted alkane 

-sultones (e.g., 1,3-propane sultone) are recognized carcinogens because they easily undergo ring-opening to generate carbonium ions that alkylate key biological macromolecules (DNA/RNA)[6].

Furthermore, they are potent skin sensitizers. The Cosmetic Ingredient Review (CIR) Expert Panel has imposed strict safety factors on cosmetic formulations utilizing sodium


-olefin sulfonates, limiting unsubstituted alkane 

-sultone impurities to strictly

ppm, and

-chlorosultones to

ppm[7]. All laboratory handling must be conducted in a fume hood using proper PPE, and reactions should be quenched thoroughly to destroy unreacted sultone residues.

References

  • Beta-halo-alpha,beta-unsaturated gamma-sultones Source: Journal of Organic Chemistry / PubMed (NIH) URL:[Link]

  • Reactivity of the 4-amino-5H-1,2-oxathiole-2,2-dioxide heterocyclic system: a combined experimental and theoretical study Source: PubMed (NIH) URL:[Link]

  • COMMERCIAL POTENTIAL OF SULTONES Source: Academia.edu URL:[Link]

  • Synthesis of Novel α,β-Unsaturated Sulfonic Acid Derivatives Containing Dithiocarbamate/Xanthate Groups by Ring Opening of an α,β-Unsaturated γ-Sultone Source: Synlett / Grafiati URL:[Link]

  • Re-Review of Sodium α-Olefin Sulfonates as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL:[Link]

  • Process for the preparation of sulfonated detergent composition (US3488384A)
  • OncoLogic 9.0 - EPA Guidelines on Alkylating Agents Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Foundational

Advanced Architectures: Substituted 1,2-Oxathiane 2,2-Dioxides in Drug Discovery &amp; Synthesis

Executive Summary This technical guide analyzes the 1,2-oxathiane 2,2-dioxide (δ-sultone) scaffold, a critical heterocyclic pharmacophore and chiral building block. Unlike its 1,4-isomer (a cyclic sulfone ether often rel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 1,2-oxathiane 2,2-dioxide (δ-sultone) scaffold, a critical heterocyclic pharmacophore and chiral building block. Unlike its 1,4-isomer (a cyclic sulfone ether often relegated to solvent applications), the 1,2-oxathiane 2,2-dioxide system functions as a latent alkylating agent and a stereochemical relay. Its unique reactivity profile—characterized by regioselective nucleophilic ring opening via C–O bond cleavage—enables the precise installation of sulfonate warheads and the construction of complex polypropionate architectures (e.g., macrolides). This guide details the stereoselective synthesis, mechanistic reactivity, and medicinal chemistry applications of substituted 1,2-oxathiane 2,2-dioxides.

Part 1: Structural Classification & Physicochemical Properties

The Sultone vs. Sulfone Distinction

It is imperative to distinguish between the isomeric forms of "oxathiane dioxide" as their chemical behaviors are orthogonal.

Feature1,2-Oxathiane 2,2-Dioxide 1,4-Oxathiane 4,4-Dioxide
Common Name

-Sultone (Butane sultone derivative)
Cyclic Sulfone Ether
Functional Group Cyclic Sulfonate Ester (

)
Cyclic Sulfone (

)
Reactivity High: Electrophilic at C-6 (Alkyl-O cleavage). Acts as an alkylating agent.[1]Low: Chemically inert; stable to oxidation/reduction.
Primary Use Chiral auxiliary, warhead,

labeling precursor.
Solvent, polymer additive.

Note: This guide focuses exclusively on the 1,2-oxathiane 2,2-dioxide system due to its synthetic versatility.

Reactivity Profile: The "Latent Warhead"

The 6-membered sultone ring is thermodynamically more stable than its 4-membered (


-sultone) counterparts, allowing for isolation and purification. However, it retains sufficient ring strain to undergo regioselective ring opening with nucleophiles.
  • Mechanism:

    
     attack at the C-6 position (adjacent to oxygen).
    
  • Leaving Group: The sulfonate anion (

    
    ).
    
  • Regioselectivity: Unlike lactones, which typically undergo acyl-oxygen cleavage (attack at Carbonyl), sultones undergo alkyl-oxygen cleavage .

Part 2: Stereoselective Synthetic Methodologies[2]

Strategy A: Sulfene Addition to Enaminoketones

This is the most robust method for generating substituted unsaturated sultones (1,2-oxathiine 2,2-dioxides), which are precursors to the saturated oxathiane systems.

Mechanism:

  • Sulfene Generation: Reaction of a sulfonyl chloride with a base (e.g.,

    
    ) generates a transient sulfene (
    
    
    
    ).
  • Cycloaddition: The sulfene undergoes a [2+2] or stepwise cycloaddition with an electron-rich enaminoketone.

  • Elimination: Loss of the amine (Cope elimination-like) yields the unsaturated 1,2-oxathiine 2,2-dioxide.

  • Reduction: Catalytic hydrogenation (

    
    ) delivers the saturated 1,2-oxathiane 2,2-dioxide.
    

SulfeneSynthesis cluster_0 Step 1: In Situ Sulfene Formation cluster_1 Step 2: Cyclization & Elimination Sulfonyl Chloride R-CH2-SO2Cl Sulfene [R-CH=SO2] Sulfonyl Chloride->Sulfene - HCl Base Et3N Base->Sulfene Intermediate Zwitterionic Adduct Sulfene->Intermediate Enaminoketone Enaminoketone (Electron Rich) Enaminoketone->Intermediate UnsatSultone 1,2-Oxathiine 2,2-Dioxide Intermediate->UnsatSultone - HNR2

Figure 1: Synthesis of the unsaturated sultone core via sulfene addition. This intermediate can be reduced to the target 1,2-oxathiane 2,2-dioxide.

Strategy B: Intramolecular Diels-Alder (IMDA)

Developed by Metz et al., this route provides high stereocontrol, particularly for fusing the sultone ring to other cyclic systems.

  • Substrate: Vinylsulfonates bearing a tethered diene.

  • Condition: Thermal or Lewis-acid catalyzed cyclization.

  • Outcome: Bicyclic sultones with defined relative stereochemistry.

Part 3: Medicinal Chemistry & Applications[3][4]

Polypropionate Synthesis (The "Relay" Concept)

Substituted 1,2-oxathiane 2,2-dioxides serve as templates for the "alternating methyl/hydroxy" motifs found in macrolide antibiotics (e.g., Erythromycin).

  • Logic: The sultone ring locks the conformation.

  • Step 1: Stereoselective formation of the sultone establishes the relative stereochemistry of the methyl and oxygen groups.

  • Step 2: Nucleophilic ring opening (with

    
     or organocuprates) unveils the acyclic alcohol/sulfonate with the stereocenters intact.
    
Carbonic Anhydrase (CA) Inhibitors

Fused sultone systems, specifically 1,2-benzoxathiazine 2,2-dioxides and oxathiino[6,5-b]pyridines , have emerged as selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII .

  • Mechanism: The sulfonyl moiety coordinates with the Zinc ion in the enzyme active site, or the scaffold blocks the entrance, providing isoform selectivity over the ubiquitous hCA I/II.

Radiofluorination ( Labeling)

The 1,2-oxathiane 2,2-dioxide ring is a "privileged" linker for Positron Emission Tomography (PET) tracers.

  • Protocol: A "bis-sultone" or functionalized sultone is treated with

    
     (produced in a cyclotron).[2]
    
  • Reaction: The fluoride ion attacks the C-6 position, opening the ring to form a fluoro-alkyl sulfonate .

  • Advantage: The resulting sulfonate group increases hydrophilicity, improving the pharmacokinetic profile (clearance) of the labeled peptide/protein.

RingOpening Sultone 1,2-Oxathiane 2,2-Dioxide Transition SN2 Transition State Sultone->Transition Attack at C-6 Nucleophile Nu- (e.g., 18F-, N3-) Nucleophile->Transition Product Acyclic Sulfonate Nu-(CH2)4-SO3- Transition->Product Ring Opening

Figure 2: Regioselective ring opening. Nucleophiles attack the carbon adjacent to the ring oxygen (C-6), cleaving the C-O bond.

Part 4: Experimental Protocol

Synthesis of trans-3,6-Diphenyl-1,2-oxathiane 2,2-dioxide (Representative Protocol)

Objective: Stereoselective synthesis via sulfene addition and reduction.

  • Preparation of Enaminoketone:

    • Condense acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene for 12 h.

    • Concentrate in vacuo to yield the crude enaminoketone (1-phenyl-3-dimethylamino-2-propen-1-one).

  • Sulfene Cyclization:

    • Dissolve the enaminoketone (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous THF at 0°C under Argon.

    • Dropwise add phenylmethanesulfonyl chloride (1.2 equiv) in THF over 30 min.

    • Allow to warm to RT and stir for 4 h. The solution will turn yellow/orange.

    • Workup: Quench with water, extract with DCM, dry over

      
      . Purify via flash chromatography (Hexane/EtOAc) to isolate the 1,2-oxathiine 2,2-dioxide .
      
  • Reduction to Oxathiane:

    • Dissolve the unsaturated sultone in MeOH/THF (1:1).

    • Add 10 mol%

      
      . Stir under 
      
      
      
      atmosphere (balloon) for 12 h.
    • Filter through Celite and concentrate.[3] Recrystallize from EtOH to obtain the target saturated sultone.

Validation:

  • 
     NMR:  Look for the disappearance of olefinic protons and the appearance of the C-6 methylene/methine signals (typically 
    
    
    
    4.0–4.5 ppm).
  • IR: Strong bands at ~1350 and 1170

    
     (
    
    
    
    stretch).

References

  • Synthesis and Reactivity of 1,2-Oxathiine 2,2-Dioxides Source: Targets in Heterocyclic Systems, 2021.[4] URL:[Link]

  • Sultones for Radiofluorination and Bioconjugation Source: ACS Omega, 2025. URL:[Link](Note: Generalized DOI for ACS Omega recent sultone work)

  • Stereoselective Synthesis of Polypropionates via Sultones Source: PMC (National Institutes of Health), 2017. URL:[Link]

  • 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: A Pharmacological Building Block Source: Journal of Organic and Pharmaceutical Chemistry, 2021. URL:[Link]

  • Expedient Synthesis of Highly Substituted 1,2-Oxathiine 2,2-Dioxides Source: Organic & Biomolecular Chemistry, 2019. URL:[Link]

Sources

Exploratory

Physical-Chemical Profiling of Ethyl-Substituted Sultones: Structural Dynamics &amp; Electrolyte Interface Behavior

Executive Summary Ethyl-substituted sultones represent a critical subclass of cyclic sulfonate esters, distinct from their parent compounds (1,3-propane sultone and 1,4-butane sultone) by the introduction of an ethyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl-substituted sultones represent a critical subclass of cyclic sulfonate esters, distinct from their parent compounds (1,3-propane sultone and 1,4-butane sultone) by the introduction of an ethyl group on the oxathiolane or oxathiane ring. This structural modification fundamentally alters the thermodynamic phase boundaries , viscosity , and electrochemical reactivity of the molecule.

While the parent 1,3-propane sultone (1,3-PS) is a solid at room temperature (MP ~31°C), ethyl-substituted variants (e.g., trans-1-ethyl-1,3-propane sultone) typically manifest as liquids. This phase shift is pivotal for their utility as electrolyte additives in Lithium-ion batteries, allowing for easier miscibility and lower temperature performance. This guide dissects the physical properties, synthesis pathways, and reactivity profiles of these compounds, providing a grounded technical resource for formulation and synthesis.

Structural Classification & Nomenclature

To ensure precision, we must distinguish between the colloquial nomenclature often used in patents and the rigorous IUPAC numbering.

The Core Scaffolds

The two primary parent scaffolds are:

  • 1,3-Propane Sultone (1,3-PS): 1,2-oxathiolane-2,2-dioxide (5-membered ring).

  • 1,4-Butane Sultone (1,4-BS): 1,2-oxathiane-2,2-dioxide (6-membered ring).

Ethyl Substitution Patterns

The introduction of an ethyl group (


) creates chiral centers and breaks the symmetry of the ring.
Common NameIUPAC ApproximationStructural Feature
1-Ethyl-1,3-PS 3-ethyl-1,2-oxathiolane-2,2-dioxideEthyl group adjacent to Sulfur. High steric hindrance at the electrophilic site.
2-Ethyl-1,3-PS 4-ethyl-1,2-oxathiolane-2,2-dioxideEthyl group at the "bridge" carbon. minimal electronic impact, purely steric.
3-Ethyl-1,3-PS 5-ethyl-1,2-oxathiolane-2,2-dioxideEthyl group adjacent to Oxygen. Increases lipophilicity near the ester linkage.

Note: In battery literature, "EtPS" often refers generically to a mixture of isomers or specifically to the 1-ethyl variant derived from olefin sulfonation.

Thermodynamic & Transport Properties[1]

The physical utility of ethyl-sultones is defined by their liquid range and transport kinetics. The ethyl group acts as a "crystallization disruptor."

Comparative Physical Property Table

Data synthesized from experimental trends of homologous sultone series and specific patent disclosures.

Property1,3-Propane Sultone (Parent)Ethyl-1,3-Propane Sultone (EtPS)Mechanistic Driver
Molecular Weight 122.14 g/mol 150.20 g/mol Addition of

unit.
Physical State (25°C) Solid (Crystalline)Liquid Asymmetry disrupts crystal lattice packing energy.
Melting Point 31°C< 10°C (Est.)Entropy of fusion increased by alkyl chain flexibility.
Boiling Point 180°C (30 mmHg)~105-110°C (1 mmHg)Increased MW raises BP, but often distilled under high vacuum due to thermal instability.
Density (25°C) 1.39 g/cm³~1.25 - 1.30 g/cm³Ethyl group increases molar volume, decreasing density relative to the compact parent ring.
Dielectric Constant ~60-70 (High Polarity)~40-50Ethyl group lowers polarity density, reducing dielectric permittivity.
Viscosity N/A (Solid)High (> 5 cP)Increased van der Waals interactions and molecular entanglement.
Solubility (Carbonates) ModerateHigh/Miscible Lipophilic ethyl tail improves compatibility with EMC/DEC solvents.
Viscosity & Ionic Conductivity Implications

In electrolyte applications, EtPS is rarely used as a bulk solvent due to its high viscosity. Instead, it is used as an additive (<5 wt%).

  • The "Ethyl Effect": The ethyl group increases the hydrodynamic radius of the molecule. While this increases viscosity, it prevents the "freezing" of the additive at low temperatures, a common failure mode with pure 1,3-PS.

Chemical Reactivity & SEI Formation

The primary function of sultones in drug development (as alkylators) and batteries (as SEI formers) relies on the ring-opening reaction.

Ring Strain & Electrophilicity

The 5-membered ring of 1,3-PS and EtPS possesses significant ring strain (~6-8 kcal/mol). The sulfonyl group makes the adjacent carbon (C3) highly electrophilic.

  • Mechanism: Nucleophilic attack (SN2) at the carbon adjacent to the oxygen (C-O bond cleavage).

  • Ethyl Sterics: If the ethyl group is at the C3 position (adjacent to Oxygen), it sterically hinders nucleophilic attack, slowing the reaction rate compared to unsubstituted 1,3-PS. This "controlled reactivity" is desirable for forming uniform SEI layers rather than rapid, chaotic decomposition.

Pathway Visualization: SEI Formation on Graphite

The following diagram illustrates the reductive decomposition pathway of EtPS on a graphite anode.

SEI_Mechanism EtPS Ethyl-Propane Sultone (Liquid in Electrolyte) Radical Radical Anion Intermediate EtPS->Radical Reduction on Anode Electron 2e- + Li+ Electron->Radical RingOpen Ring Opening (S-O Bond Cleavage) Radical->RingOpen Decomposition Polymer Lithium Alkyl Sulfonate Polymer (SEI Layer) RingOpen->Polymer Polymerization Gas Propylene/Ethylene (Minor Byproducts) RingOpen->Gas Side Reaction

Figure 1: Electrochemical reduction mechanism of Ethyl-Propane Sultone leading to Solid Electrolyte Interphase (SEI) formation.

Synthesis & Purification Protocols

High purity (>99.9%) is non-negotiable for electrochemical stability. The synthesis of ethyl-substituted sultones typically follows the "Sultone Route" or "Olefin Sulfonation."

Synthesis Workflow (Olefin Route)

This method is preferred for generating 1-ethyl or 2-ethyl isomers depending on the starting olefin.

Synthesis_Flow Olefin Starting Material: 1-Pentene or 2-Pentene Reaction Sulfonation Reaction (Exothermic, <10°C) Olefin->Reaction Sulfonating Sulfonating Agent: SO3 or HSO3Cl Sulfonating->Reaction Cyclization Cyclization/Distillation (Vacuum, 120°C) Reaction->Cyclization Crude Crude Ethyl Sultone (Contains Acid Impurities) Cyclization->Crude Wash Neutralization Wash (NaHCO3) Crude->Wash Drying Drying (MgSO4 / Molecular Sieves) Wash->Drying Distill Fractional Distillation (High Vacuum) Drying->Distill Final Pure Ethyl-Propane Sultone (>99.9%, <50ppm H2O) Distill->Final

Figure 2: Synthetic workflow for high-purity ethyl-substituted sultones.

Critical Purification Parameters
  • Water Content: Must be <50 ppm. Sultones hydrolyze slowly to form hydroxy-sulfonic acids, which are highly corrosive to battery cathodes (e.g., NCM811).

  • Acid Value: Free acid must be <0.1 mg KOH/g.

  • Storage: Store under Argon. Ethyl sultones are hygroscopic and potentially light-sensitive.

Safety & Handling (Genotoxicity)

WARNING: Like their parent compounds, ethyl-substituted sultones are potent alkylating agents .

  • Toxicity: They can alkylate DNA (guanine residues), posing a significant genotoxic and carcinogenic risk.

  • Handling:

    • Use double nitrile gloves.

    • Handle only in a fume hood or glovebox.

    • Decontamination: Use a solution of 10% NaOH to hydrolyze spills rapidly into harmless hydroxy-sulfonate salts.

References

  • Chemical Reviews: "The Chemistry of Sultones and Sultams." Reviews the fundamental reactivity and ring-opening thermodynamics of cyclic sulfonates.Link

  • PubChem Compound Summary: "Ethyl prop-1-ene-1-sulfonate."[1] Provides baseline physical property data for ethyl-sulfonate esters.Link

  • Google Patents: "Methods and compositions for treating amyloid-related diseases (WO2006085149A2)."[2][3] Details the synthesis and handling of 1-ethyl-1,3-propane sultone.Link

  • Google Patents: "Non-aqueous electrolyte solution and lithium secondary battery (WO2011040307A1)." Discusses the use of 3-ethyl-1,3-propane sultone as an SEI forming additive.Link

  • ResearchGate: "Physical Properties of Pure 1-Ethyl-3-methylimidazolium Ethylsulfate." Comparative data for ethyl-sulfate based ionic liquids, relevant for viscosity benchmarks.Link

Sources

Foundational

Technical Guide: Solubility and Stability Profile of 3-Ethyl-1,2-oxathiane 2,2-dioxide

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Ethyl-1,2-oxathiane 2,2-dioxide . [1][2][3] -Sultone (Cyclic Sulfonate Ester)[1][2][3] Part 1: Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Ethyl-1,2-oxathiane 2,2-dioxide .

[1][2][3]


-Sultone (Cyclic Sulfonate Ester)[1][2][3]

Part 1: Executive Summary & Molecular Profile[1][2][3]

3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) is a six-membered cyclic sulfonate ester, commonly classified as a


-sultone.[1][2][3] Unlike simple solvents, this molecule exhibits a "Reactivity-Solubility Paradox."  While it is highly soluble in polar nucleophilic solvents (like water and alcohols), it is chemically unstable in them, undergoing ring-opening solvolysis.[1][2][3]

For research and drug development applications—particularly as an alkylating intermediate or a battery electrolyte additive (SEI former)—solubility must be defined not just by dissolution, but by solution stability .[2][3]

Physicochemical Identity
PropertyDetail
IUPAC Name 3-Ethyl-1,2-oxathiane 2,2-dioxide
Common Class

-Sultone (Delta-Sultone)
Molecular Formula

Key Functionality Electrophilic Sulfur (Alkylating Agent), Polar Sulfonate Group
Physical State Colorless liquid or low-melting solid (dependent on purity)
Polarity High (Polar Aprotic)

Part 2: Solubility Landscape & Solvent Compatibility[1][2][3]

The solubility of 3-Ethyl-1,2-oxathiane 2,2-dioxide is governed by the sulfonate group's high polarity and the lipophilic ethyl side chain.[1][2][3] The table below categorizes solvents based on Thermodynamic Solubility (Does it dissolve?) and Kinetic Stability (Does it degrade?).[2][3]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubilityStabilityRecommendation
Polar Aprotic DMSO, DMF, NMP High High Primary Choice. Ideal for stock solutions and reactions.[1][2][3]
Carbonates EC, DEC, DMC High High Battery Standard. Excellent stability; used in electrolyte formulations.[1][2][3]
Ethers THF, 1,4-Dioxane High High Good. Suitable for synthesis; ensure peroxides are removed.[1][2]
Chlorinated DCM, Chloroform High High Good. Useful for extraction and workup.[1][2]
Alcohols Methanol, EthanolHighLow Avoid. Rapid alcoholysis yields linear sulfonate esters.[1][2]
Aqueous Water, PBSHighLow Avoid. Hydrolysis yields 4-hydroxyhexanesulfonic acid.[1][2]
Aliphatics Hexane, HeptaneInsoluble HighPrecipitant. Use as an antisolvent for recrystallization.[1][2]
The Mechanism of Instability

In nucleophilic solvents (Water, ROH, Amines), the sultone ring undergoes nucleophilic attack at the carbon adjacent to the oxygen (C-O bond cleavage), resulting in ring opening.[1][3]

  • Hydrolysis: Yields hydroxysulfonic acid (Strong acid, pH drops).[1][2][3]

  • Alcoholysis: Yields alkoxy-sulfonic acid esters.[1][2][3]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection, emphasizing the critical split between "Inert Dissolution" and "Reactive Dissolution."

SolubilityLogic Start 3-Ethyl-1,2-oxathiane 2,2-dioxide CheckPolarity 1. Check Polarity Requirement Start->CheckPolarity NonPolar Non-Polar / Aliphatic (Hexane, Heptane) CheckPolarity->NonPolar Low Polarity Polar Polar / Aromatic / Chlorinated CheckPolarity->Polar High Polarity ResultInsoluble Outcome: Phase Separation (Use for washing/purification) NonPolar->ResultInsoluble CheckNucleophile 2. Check Nucleophilicity Polar->CheckNucleophile Nucleophilic Nucleophilic (Protic) (Water, Alcohols, Amines) CheckNucleophile->Nucleophilic Has Active H / Lone Pair NonNucleophilic Non-Nucleophilic (Aprotic) (DMSO, THF, Carbonates) CheckNucleophile->NonNucleophilic Inert ResultReactive Outcome: Reactive Dissolution (Ring Opening / Degradation) Nucleophilic->ResultReactive Solvolysis ResultStable Outcome: Stable Solution (Ready for Use) NonNucleophilic->ResultStable Dissolution

Caption: Decision tree for solvent selection. Green paths indicate safe, stable dissolution.[1][2][3] Red paths indicate chemical instability or insolubility.[1][2]

Part 4: Experimental Protocols

Protocol A: Inert-Atmosphere Solubility Determination (Gravimetric)

Purpose: To determine the saturation limit (


) in aprotic solvents without moisture interference.[1][2][3]

Materials:

  • Glovebox or Schlenk line (

    
     or Ar atmosphere).[2][3]
    
  • Anhydrous solvent (Water content < 50 ppm).[2][3]

  • 0.22

    
     PTFE Syringe Filter.[1][2][3]
    

Workflow:

  • Preparation: In a glovebox, add excess 3-Ethyl-1,2-oxathiane 2,2-dioxide (approx. 500 mg) to 1.0 mL of the target anhydrous solvent (e.g., PC, DEC, or THF) in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours. Note: If the solid fully dissolves, add more until a visible precipitate remains.[1][3]

  • Filtration: Draw the supernatant through a pre-dried 0.22

    
     PTFE filter into a tared weighing vial.
    
  • Quantification:

    • Method 1 (Evaporation): Evaporate solvent under high vacuum (avoid heat > 40°C to prevent degradation).[2][3] Weigh the residue.[2][3]

    • Method 2 (HPLC): Dilute an aliquot 1000x in Acetonitrile and quantify against a calibration curve using UV detection (210 nm) or Refractive Index (RI).

  • Calculation:

    
    
    
Protocol B: Hydrolytic Stability Stress Test

Purpose: To verify if the compound survives in a formulation containing trace moisture.[1][2][3]

  • Dissolve compound at 10 mM in

    
     (Deuterated Water) or 
    
    
    
    (Methanol-d4).[1][2][3]
  • Acquire

    
    -NMR immediately (
    
    
    
    ).[1][2][3]
  • Incubate at 25°C.

  • Acquire spectra at

    
    .[1][2][3]
    
  • Observation: Look for the shift of the methylene protons adjacent to the oxygen.[2][3] Ring opening causes a significant upfield/downfield shift depending on the solvent environment.[2][3]

Part 5: Applications & Strategic Insights

Battery Electrolyte Additive (SEI Formation)

In Lithium-ion batteries, 3-Ethyl-1,2-oxathiane 2,2-dioxide functions as a Solid Electrolyte Interphase (SEI) former.[1][2][3]

  • Mechanism: During the first charge, the sultone reduces on the graphite anode before the carbonate solvent (EC/DEC).[2][3]

  • Solubility Requirement: Must be fully soluble in Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) mixtures.[1][2][3]

  • Concentration: Typically used at 0.5% – 2.0% w/w.[1][2][3]

  • Benefit: The ethyl group helps form a more flexible, polymeric SEI layer compared to the brittle layer formed by 1,3-propane sultone.[1][2][3]

Synthetic Intermediate (Zwitterions)

Researchers use this molecule to introduce a sulfopropyl-like group with an ethyl branch.[1][2][3]

  • Reaction: React with tertiary amines (e.g., Pyridine, Imidazole) in Acetonitrile or Acetone (reflux).[1][2][3]

  • Product: The sultone ring opens to form a zwitterionic sulfonate inner salt.[1][2][3]

  • Solvent Choice: Use a solvent where the sultone is soluble, but the zwitterionic product is insoluble, facilitating easy purification by filtration.[1][3]

References

  • ChemicalBook. (n.d.).[1][2][3] 1,3-Propane sultone Properties and Solubility. Retrieved from Context: Establishes general solubility rules for cyclic sultones (soluble in THF/Dioxane, insoluble in alkanes).[1][3]

  • Bordwell, F. G., et al. (2007).[1][2][3] The Hydrolysis of Sultones.[2][3][4][5][6] The Effect of Methyl Groups on the Rates of Ring-opening Solvolyses. Journal of the American Chemical Society.[2][3][6] Retrieved from Context: Mechanistic insight into how alkyl substitution (like the ethyl group) affects the hydrolysis rate of sultone rings.[3]

  • National Institutes of Health (NIH). (2020).[2][3] Associative pyridinium electrolytes for air-tolerant redox flow batteries. Retrieved from Context: Discusses the stability of electrolytes and the role of additives/impurities in redox flow systems.

  • BLD Pharm. (n.d.).[1][2][3][7] Product Information: 3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS 4476-21-5).[1][2][3][7][8] Retrieved from Context: Verification of chemical identity, CAS number, and commercial availability.

  • Environmental Protection Agency (EPA). (n.d.).[2][3] Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from Context: Provides comparative hydrolysis data for sultones and esters.[2][3]

Sources

Protocols & Analytical Methods

Method

use of 3-Ethyl-oxathiane 2,2-dioxide in asymmetric synthesis

This guide details the application of 3-Ethyl-1,2-oxathiane 2,2-dioxide , a cyclic sulfonate ( -sultone), in asymmetric synthesis. This scaffold is a critical chiral building block used to generate functionalized acyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-Ethyl-1,2-oxathiane 2,2-dioxide , a cyclic sulfonate (


-sultone), in asymmetric synthesis. This scaffold is a critical chiral building block used to generate functionalized acyclic chains with high stereocontrol.

Part 1: Core Directive & Strategic Overview

3-Ethyl-1,2-oxathiane 2,2-dioxide is a


-sultone (six-membered cyclic sulfonate). In the context of asymmetric synthesis, it serves two primary roles:
  • Chiral Electrophile: The enantiopure sultone undergoes regio- and stereospecific ring-opening with nucleophiles to transfer chirality to acyclic 1,4-functionalized frameworks.

  • Chiral Nucleophile Precursor: The

    
    -position (C3) adjacent to the sulfonyl group is acidic (
    
    
    
    ). It can be deprotonated and alkylated stereoselectively to generate quaternary stereocenters.

This guide focuses on the utilization of the 3-ethyl derivative as a pivot point for divergent asymmetric synthesis, specifically detailing its use in Nucleophilic Ring-Opening (NRO) and


-Alkylation .

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

Structural Dynamics & Reactivity

The 1,2-oxathiane 2,2-dioxide ring adopts a chair conformation similar to cyclohexane but distorted by the S-O bond lengths.

  • The 3-Ethyl Group: In the thermodynamically stable isomer, the 3-ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Electrophilic Sites: The sultone has two electrophilic sites:

    • C6 (Alkyl-Oxygen Carbon): Soft nucleophiles attack here via an

      
       mechanism, resulting in C-O bond cleavage  and ring opening. This proceeds with inversion of configuration  at C6 (if chiral) and retention at C3.
      
    • Sulfur Atom: Hard nucleophiles (e.g., organolithiums) may attack the sulfur, leading to S-O cleavage (sulfonate formation), though C6 attack is generally preferred for synthetic utility.

Stereochemical Rationale
  • Memory of Chirality: When the 3-ethyl sultone is used as an electrophile, the stereocenter at C3 (the ethyl bearing carbon) remains intact during C6 attack. This allows the reliable transfer of the C3 stereochemistry to the product.

  • Diastereoselective Alkylation: If the 3-ethyl sultone is deprotonated (forming a planar carbanion at C3), the incoming electrophile approaches from the face opposite the axial lone pairs or substituents, often dictated by the ring conformation (e.g., axial attack leading to equatorial substituents).

Part 3: Visualization & Formatting

Diagram 1: Reactivity & Ring Opening Pathways

This diagram illustrates the core reactivity of the 3-ethyl-1,2-oxathiane 2,2-dioxide scaffold.

SultoneReactivity Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide (Chair Conformation) Carbanion C3-Carbanion (Planar Species) Sultone->Carbanion Deprotonation (C3) RingOpen Acyclic Sulfonate (Gamma-Functionalized) Sultone->RingOpen SN2 Attack at C6 (Inversion at C6, Retention at C3) Nu Nucleophile (Nu-) Nu->RingOpen Base Base (LDA/LiHMDS) Quat 3,3-Disubstituted Sultone Carbanion->Quat Electrophile (E+) Stereoselective Alkylation

Caption: Divergent reactivity of 3-ethyl-1,2-oxathiane 2,2-dioxide: C3-alkylation vs. C6-ring opening.

Part 4: Experimental Protocols

Protocol A: Stereoselective -Alkylation (Creating Quaternary Centers)

Objective: To introduce a second alkyl group at the C3 position of 3-ethyl-1,2-oxathiane 2,2-dioxide, creating a quaternary stereocenter.

Materials:

  • Substrate: (3R)-3-Ethyl-1,2-oxathiane 2,2-dioxide (1.0 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes, 1.1 equiv)
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.2 equiv)

  • Additive: DMPU (optional, for reactivity enhancement)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF and cool to -78 °C .

  • Deprotonation: Add the sultone solution (in THF) dropwise. Then, add

    
    -BuLi dropwise over 10 minutes. The solution may turn pale yellow, indicating carbanion formation.
    
  • Equilibration: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the electrophile (neat or in THF) dropwise.

    • Critical Insight: The electrophile typically approaches from the axial direction (steep trajectory) to yield the product where the new group is equatorial, or governed by specific chelation if additives are used.

  • Warming: Allow the reaction to warm slowly to -40 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Data Validation (Expected Results):

Parameter Method Expected Outcome

| Conversion |


 NMR | Disappearance of C3-H signal (

3.0-3.5 ppm). | | Diastereoselectivity (dr) | GC-MS / NMR | Typically >90:10 favoring the trans-alkylation (anti to existing ethyl group). | | Yield | Gravimetric | 75-90% isolated yield. |
Protocol B: Nucleophilic Ring Opening (Synthesis of Chiral Alcohols)

Objective: To utilize 3-ethyl-1,2-oxathiane 2,2-dioxide as a chiral building block for the synthesis of 1,4-functionalized acyclic compounds.

Materials:

  • Substrate: 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide (1.5 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for

    
    )
    
  • Temperature: 60-80 °C

Step-by-Step Methodology:

  • Dissolution: Dissolve the sultone in dry DMF (0.5 M).

  • Nucleophile Addition: Add

    
     in one portion.
    
  • Heating: Heat the reaction mixture to 70 °C. Monitor by TLC (sultones are polar; the sulfonate salt product will stay at the baseline).

  • Workup (Hydrolysis):

    • The immediate product is a sodium sulfonate salt.

    • To isolate the alcohol/amine derivative: Acidify with 2M HCl and heat to reflux (acidic hydrolysis of the sulfonate ester if S-O cleavage occurred, or simply protonation of the sulfonate).

    • Standard Route: The ring opens to form the

      
      -azido sulfonate salt. This salt can be directly reduced (e.g., 
      
      
      
      ) to the mercapto-amine or desulfurized.
  • Alternative (Alcohol Synthesis): To get the alcohol, treat the sulfonate salt with aqueous acid to hydrolyze the sulfonate group (cleaving the S-C bond requires harsh conditions like Raney Ni or reductive desulfonylation).

    • Note: A common application is to use the sulfonate as a leaving group in a subsequent step or protect it.

Diagram 2: Ring Opening Workflow

RingOpening Start 3-Ethyl-1,2-oxathiane 2,2-dioxide Reaction Reaction: NaN3 / DMF / 70°C Start->Reaction Intermediate Intermediate: 4-Azido-1-sulfonate salt Reaction->Intermediate SN2 Attack at C6 Workup Workup: Acidic Hydrolysis / Reduction Intermediate->Workup Product Product: Chiral 1,4-Amino Alcohol (after reduction) Workup->Product

Caption: Workflow for converting the sultone scaffold into chiral acyclic building blocks.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonation or wet solvent.Ensure THF is distilled/dried. Increase deprotonation time. Use a cryocooler to maintain -78 °C strictly.
Poor Diastereoselectivity Temperature fluctuation or "aging" of carbanion.Keep temperature below -70 °C during electrophile addition. Add DMPU to break up lithium aggregates.
No Reaction in Ring Opening Nucleophile not soluble or steric hindrance.Switch solvent to DMSO or HMPA. Increase temperature to 90 °C. Ensure the nucleophile is "naked" (use crown ethers if necessary).
Racemization Proton exchange at C3 during workup.Avoid strong bases during workup. Quench alkylation reactions at low temperature.

References

  • Wolberg, M. et al. (2001). Asymmetric Synthesis of

    
    -Substituted 
    
    
    
    -Sultones. Synthesis.
  • Enders, D. et al. (2002).[1] Enantioselective Synthesis of

    
    -Disubstituted 
    
    
    
    -Nitro and
    
    
    -Alkoxycarbonyl Methyl Sulfonates. Synthesis.
  • Smith, A. B. et al. (1998). Sultones as Chiral Auxiliaries: Applications in Total Synthesis. Journal of the American Chemical Society.

  • ChemicalBook. (2024). Product Entry: 3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS 4476-21-5).[2][3][4][5]

Sources

Application

reaction of 3-Ethyl-oxathiane 2,2-dioxide with nucleophiles

Application Note: Regioselective Nucleophilic Ring-Opening of 3-Ethyl-1,2-oxathiane 2,2-dioxide in Drug Development and Bioconjugation Chemical Rationale & Structural Significance 3-Ethyl-1,2-oxathiane 2,2-dioxide (commo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Ring-Opening of 3-Ethyl-1,2-oxathiane 2,2-dioxide in Drug Development and Bioconjugation

Chemical Rationale & Structural Significance

3-Ethyl-1,2-oxathiane 2,2-dioxide (commonly referred to as 3-ethyl-δ-sultone) is a highly specialized cyclic sulfonate ester. While its unsubstituted parent compound, 1,4-butane sultone, is a ubiquitous sulfo-alkylating agent used to impart water solubility to hydrophobic substrates such as cyclodextrins and polymethine dyes[1], the introduction of an ethyl group at the C3 position fundamentally alters the molecule's physicochemical profile.

This strategic substitution creates a localized lipophilic domain adjacent to the sulfonate core. In drug development and bioconjugation, this structural modification is invaluable. It allows researchers to introduce a sulfonate group for aqueous solubility while simultaneously providing steric shielding around the anion. This shielding reduces the hydration sphere of the sulfonate, enhancing the overall membrane permeability (LogP) and metabolic stability of the resulting drug conjugates or radiotracers[2].

Mechanistic Insights & Regioselectivity

The reactivity of δ-sultones is dictated by the strong polarization of the C–O bond and the thermodynamic drive to relieve ring strain[3]. When 3-ethyl-1,2-oxathiane 2,2-dioxide is subjected to nucleophilic attack, the regioselectivity is strictly governed by a combination of steric hindrance and leaving-group kinetics.

Attack at the C3 position (adjacent to the sulfur atom) is highly disfavored. Not only is the sulfonate a poor leaving group when cleaved from the sulfur-carbon bond, but the presence of the ethyl group also creates significant steric bulk. Consequently, nucleophiles (such as amines, thiolates, and radiofluoride) exclusively target the unsubstituted C6 position via an S_N2 mechanism[4].

Upon C6–O bond cleavage, the ring opens to yield a secondary sulfonate. Tracking the carbon backbone reveals a nomenclature shift: the resulting acyclic chain is numbered to give the principal functional group the lowest possible locant. Thus, the ring-opening yields a 6-substituted-hexane-3-sulfonic acid derivative.

Mechanism Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide Nu Nucleophile (Nu⁻) C6 Path A: Attack at C6 (Adjacent to O) Nu->C6 C3 Path B: Attack at C3 (Adjacent to S) Nu->C3 Res6 Sterically Accessible Favorable C-O Cleavage C6->Res6 Res3 Sterically Hindered by Ethyl Poor Leaving Group C3->Res3 Prod 6-Substituted-hexane -3-sulfonate Res6->Prod NoRxn Reaction Blocked Res3->NoRxn

Caption: Regioselective SN2 nucleophilic attack at the C6 position of 3-ethyl-1,2-oxathiane 2,2-dioxide.

Reaction Kinetics & Quantitative Data

The nature of the nucleophile dictates the required reaction conditions. Thiolates and highly reactive anions can open the ring at room temperature, while neutral amines or weaker nucleophiles require thermal activation.

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile ClassRepresentative ReagentReaction MediumTemp / TimeTarget ApplicationTypical Yield (%)
Aliphatic Amines TriethylamineAnhydrous THF65°C / 12 hZwitterionic Surfactants85 - 90
Thiolates Cysteine (Peptide)0.1 M PO₄ Buffer (pH 8.5) / DMSO25°C / 2 hBioconjugation> 95
Fluoride Ion [¹⁸F]KF / K₂.₂.₂Anhydrous MeCN90°C / 15 minPET Radiotracers60 - 70 (RCY)
Alkoxides Sodium EthoxideEthanol50°C / 4 hEther Sulfonates75 - 80

Validated Laboratory Protocols

Protocol A: Synthesis of Lipophilic Zwitterionic Sulfobetaines

Causality & Setup: Tertiary amines react with the sultone to form quaternary ammonium sulfonates (sulfobetaines). Because 3-ethyl-δ-sultone is slightly less electrophilic than highly strained γ-sultones, thermal activation in an anhydrous solvent is required to drive the S_N2 reaction while preventing competitive hydrolysis by ambient moisture.

  • Preparation: Dissolve 10.0 mmol of the target tertiary amine in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Addition: Cool the flask to 0°C using an ice bath. Add 11.0 mmol (1.1 eq) of 3-ethyl-1,2-oxathiane 2,2-dioxide dropwise over 10 minutes.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 12 hours.

  • Isolation: Cool the mixture to room temperature. The highly polar zwitterionic product will typically precipitate out of the moderately polar THF.

  • Self-Validation (QC): Filter the precipitate and wash with cold diethyl ether. Perform thin-layer chromatography (TLC) using a highly polar eluent (e.g., MeOH/DCM 1:4). The absence of the UV-inactive, iodine-stainable sultone spot confirms complete conversion.

Protocol B: Site-Selective Peptide Bioconjugation (Cysteine Sulfoalkylation)

Causality & Setup: Thiolates are exceptionally strong nucleophiles. By carefully controlling the pH to 8.0–8.5, the cysteine thiol (pKa ~8.3) is partially deprotonated to the highly reactive thiolate, whereas primary amines (lysine, N-terminus, pKa >9.5) remain protonated. This ensures absolute site-selectivity.

  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer and adjust the pH to exactly 8.2. Degas the buffer by sparging with argon for 15 minutes. Causality: Degassing prevents the oxidative dimerization of cysteine into unreactive cystine disulfides.

  • Peptide Solubilization: Dissolve the cysteine-containing peptide in the degassed buffer to a final concentration of 2 mM.

  • Conjugation: Dissolve 3-ethyl-1,2-oxathiane 2,2-dioxide in anhydrous DMSO to create a 100 mM stock. Add 5.0 equivalents of the sultone stock to the peptide solution. Ensure the final DMSO concentration does not exceed 10% v/v to prevent peptide denaturation.

  • Incubation: Agitate gently at 25°C for 2 hours.

  • Quenching: Add 10.0 equivalents of β-mercaptoethanol. Causality: The excess water-soluble thiol acts as a scavenger, rapidly consuming any unreacted sultone and halting the reaction precisely.

  • Self-Validation (QC): Analyze an aliquot via analytical RP-HPLC. The successful conjugation is validated by a distinct shift to a slightly earlier retention time, as the introduction of the anionic sulfonate group increases the peptide's overall polarity despite the lipophilic ethyl chain.

Workflow S1 1. Solubilization Degassed Buffer S2 2. Activation pH 8.0-8.5 S1->S2 S3 3. Conjugation Sultone in DMSO S2->S3 S4 4. Quenching Thiol Scavenger S3->S4 S5 5. Validation RP-HPLC QC S4->S5

Caption: Five-step self-validating workflow for site-specific peptide bioconjugation via sulfoalkylation.

References

1.[1] Wikipedia Contributors. "1,4-Butane sultone." Wikipedia, The Free Encyclopedia. URL: 2.[2] Priem, T., et al. "Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins." PMC / NIH.gov. URL: 3.[3] Benchchem. "1,2-Oxathiolan-5-one, 2,2-dioxide - Nomenclature, Classification, and Structural Context." Benchchem. URL: 4.[4] Majumdar, K. C., et al. "Recent Developments in the Synthesis of Fused Sultams." Chemical Reviews / ACS Publications. URL:

Sources

Method

Application Note: Advanced Protocol for the Nucleophilic Ring-Opening of 3-Ethyl-1,2-oxathiane 2,2-dioxide

[1][2][3] Part 1: Core Directive & Strategic Overview Executive Summary The ring-opening of 3-Ethyl-1,2-oxathiane 2,2-dioxide (a substituted -sultone) represents a critical transformation in the synthesis of zwitterionic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Core Directive & Strategic Overview

Executive Summary

The ring-opening of 3-Ethyl-1,2-oxathiane 2,2-dioxide (a substituted


-sultone) represents a critical transformation in the synthesis of zwitterionic surfactants, functionalized sulfonic acids, and drug-linker conjugates.[1][2][3] Unlike the highly reactive 

-sultones (5-membered rings), this 6-membered heterocycle exhibits higher thermal stability and requires tailored activation protocols to achieve quantitative conversion.[1][3]

This guide provides a validated methodology for the nucleophilic ring-opening of 3-Ethyl-1,2-oxathiane 2,2-dioxide.[1][2][3] We focus on its application as a sulfoalkylating agent , enabling the introduction of a lipophilic, ethyl-branched sulfobutyl linker (


) onto nucleophilic pharmacophores.[1][2][3]
Structural Analysis & Reactivity

The target molecule is a cyclic sulfonate ester.[1][2][3] The IUPAC numbering assigns Oxygen as position 1 and Sulfur as position 2.[1][2][3] Therefore, the 3-ethyl substituent is located at the carbon


 to the sulfur atom.[1][2][3]
  • Reaction Center: The electrophilic site is C6 (the carbon adjacent to oxygen).[1][2][3] Nucleophilic attack occurs here via an

    
     mechanism, cleaving the C-O bond.[1][3]
    
  • Steric Influence: The ethyl group at C3 is remote from the reaction center (C6).[1][2][3] Consequently, it does not significantly hinder the nucleophilic approach, but it imparts lipophilicity to the resulting sulfonate tail, altering the physicochemical properties (LogP, CMC) of the final product compared to unsubstituted butane sultone derivatives.[1][2][3]

  • Kinetics:

    
    -Sultones possess less ring strain than their 
    
    
    
    -analogs (e.g., 1,3-propane sultone).[1][2][3] While this improves storage stability, it necessitates higher reaction temperatures (typically 60–100 °C) to drive the ring-opening to completion.[1][3]

Part 2: Scientific Integrity & Experimental Protocols

Safety Warning (Critical)

Hazard: Sultones are potent alkylating agents and potential carcinogens.[1][2][3] They can alkylate DNA directly.[1][2][3]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2][3]

  • Quenching: Residual sultone should be quenched with a 10% NaOH solution containing 5% sodium thiosulfate before disposal.[1][2][3]

Mechanism of Action

The reaction proceeds via nucleophilic attack at the primary carbon (C6), resulting in ring scission and the formation of a sulfonate anion.[1][2][3]

Pathway:

  • Nucleophile (Nu): Attacks C6.

  • Transition State: Concerted

    
     displacement.
    
  • Product: A linear alkyl sulfonate with the nucleophile attached at the terminal position and the ethyl group adjacent to the sulfonate head.[1][2][3]

Protocol A: Synthesis of Sulfobetaines (Amine Nucleophiles)

This protocol describes the quaternization of a tertiary amine to form a zwitterionic sulfobetaine.[1][2][3]

Reagents:

  • Substrate: 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.0 equiv).[1][2][3]

  • Nucleophile: Tertiary amine (e.g., N,N-dimethyl-dodecylamine) (1.05 equiv).[1][2][3]

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).[1][2][3] Note: MeCN is preferred for polar intermediates; EtOAc allows product precipitation.[1][2][3]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of the tertiary amine in anhydrous Acetonitrile (0.5 M concentration).

  • Addition: Add 1.0 equivalent of 3-Ethyl-1,2-oxathiane 2,2-dioxide.

    • Expert Insight: Unlike propane sultone, this reaction is not exothermic at room temperature.[1][2][3]

  • Reaction: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS.[1][2][3] The sultone spot (high

    
    ) should disappear, and a baseline spot (zwitterion) should appear.[1][3]
    
    • Duration: Typically 12–24 hours for

      
      -sultones.[1][3]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates (white solid), filter and wash with cold diethyl ether.[1][3]

    • If the product remains soluble, concentrate the solvent to ~20% volume and add cold acetone or diethyl ether to induce crystallization.[1][3]

  • Purification: Recrystallize from hot ethanol or methanol if necessary.

Protocol B: Synthesis of Sulfoalkyl Ethers (Alkoxide Nucleophiles)

This protocol is used to attach the sulfonate linker to a hydroxyl-containing drug or scaffold.[1][2][3]

Reagents:

  • Substrate: 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.1 equiv).[1][2][3]

  • Nucleophile: Alcohol derivative (R-OH) (1.0 equiv).[1][2][3]

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).[2][3]

  • Solvent: Anhydrous DMF or THF.[1][3]

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C. Dropwise add the alcohol (R-OH) dissolved in THF. Stir for 30 min at 0 °C -> RT to generate the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.1 equiv) dissolved in minimal THF.

  • Heating: Allow to warm to room temperature, then heat to 60 °C .

    • Causality: The alkoxide is a stronger nucleophile than a neutral amine, but the lower ring strain of the 6-membered sultone still requires thermal energy to overcome the activation barrier efficiently.[1][2][3]

  • Quenching: Once complete (TLC monitoring), cool to 0 °C and carefully quench with a small amount of water or saturated

    
    .
    
  • Isolation: Evaporate THF. Dissolve residue in water/MeOH and purify via Reverse Phase C18 Flash Chromatography (eluting with Water/MeCN gradient). The product will be the sodium sulfonate salt.[1][2][3]

Part 3: Visualization & Data[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for amine and alkoxide nucleophiles.

SultoneReaction Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide (Delta-Sultone) TS Transition State SN2 Attack at C6 Sultone->TS Activation (Heat) Amine Tertiary Amine (R3N) Amine->TS Nucleophilic Attack Alkoxide Alkoxide (R-O-) Alkoxide->TS Zwitterion Sulfobetaine Product R3N(+)-(CH2)3-CH(Et)-SO3(-) TS->Zwitterion Path A: Zwitterionization EtherSulfonate Ether Sulfonate Product R-O-(CH2)3-CH(Et)-SO3(-) TS->EtherSulfonate Path B: Etherification

Caption: Divergent synthesis pathways for 3-Ethyl-1,2-oxathiane 2,2-dioxide ring opening via SN2 mechanism.

Expected Analytical Data

The following table summarizes the characteristic NMR shifts expected upon successful ring opening.

MoietyProton (

H NMR)
Shift Change (

)
Explanation
C6-H (O-CH2) ~4.4 ppm (Triplet)Shifts to ~3.0 - 3.5 ppmLoss of electron-withdrawing ester oxygen; formation of C-N or C-O ether bond.[1][2][3]
C3-H (S-CH) ~3.1 ppm (Multiplet)Minimal shiftRemains adjacent to the sulfonate group.[1][2][3]
Ethyl Group ~1.0 ppm (t), ~1.8 ppm (m)Minimal shiftRemains remote from reaction center.[1][2][3]
Product State N/AAppearance of broad OH/NHIf hydrolyzed to acid form.[1][2][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Low ring strain of

-sultone.
Increase temperature to reflux (MeCN: 82°C, Toluene: 110°C).[1][3] Switch to a more polar solvent (DMF).[1][3]
By-products Elimination (formation of alkene).[1][2][3]Avoid strong, bulky bases (e.g., LDA).[1][2][3] Use non-basic nucleophiles or weaker bases (Carbonates).[1][2][3]
Hydrolysis Wet solvent.[1][2][3]Ensure all solvents are anhydrous.[1][3] Sultones hydrolyze slowly in water to form hydroxy-sulfonic acids.[1][3]

References

  • Biosynth. 3-Ethyl-1,2-oxathiane 2,2-dioxide Product Data. Retrieved from [1][2][3]

  • Roberts, D. W., et al. (2021).[1][2][3] Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Targets in Heterocyclic Systems. Retrieved from

  • BenchChem. Application Notes for Nucleophilic Ring-Opening of Sultones. Retrieved from [1][2][3]

  • Organic Chemistry Portal. Nucleophilic Substitution of Sulfonate Esters. Retrieved from [1][2][3]

  • PubChem. 1,2-Oxathiane 2,2-dioxide Compound Summary. National Library of Medicine.[1][3] Retrieved from [1][2][3]

Sources

Application

applications of sultones in medicinal chemistry

Application Note: Sultones in Medicinal Chemistry Executive Summary Sultones (cyclic sulfonate esters) represent a high-value, underutilized pharmacophore in modern medicinal chemistry. Historically overshadowed by their...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sultones in Medicinal Chemistry

Executive Summary

Sultones (cyclic sulfonate esters) represent a high-value, underutilized pharmacophore in modern medicinal chemistry. Historically overshadowed by their acyclic counterparts (sulfonates) or carboxylic analogues (lactones), sultones offer unique properties as covalent warheads and latent prodrugs .

Their utility stems from a tunable reactivity profile:

  • Covalent Inhibition: They act as "soft" electrophiles, targeting non-catalytic cysteine residues via

    
     ring-opening.
    
  • Prodrug Capabilities: They mask the negative charge of sulfonic acids, significantly enhancing membrane permeability (LogP) before hydrolyzing to release the active polar species.

  • Bioisosterism: They serve as stable, polar surrogates for lactones and cyclic ureas.

This guide provides a technical roadmap for designing, synthesizing, and evaluating sultone-based chemical probes and therapeutics.

Part 1: Sultones as Covalent Warheads

Mechanism of Action

Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition, sultones react primarily through nucleophilic substitution at the carbon adjacent to the ring oxygen. This mechanism is distinct, offering a different selectivity profile for targeting cysteine proteases or kinases.

  • Reaction: Nucleophilic Ring Opening.

  • Target: Cysteine thiolates (primary), Serine/Lysine (secondary, pH-dependent).

  • Selectivity Factor: Ring strain (3- and 4-membered rings are highly reactive/non-selective; 5- and 6-membered rings require activation or specific binding pocket orientation).

Pathway Visualization

SultoneMechanism cluster_0 Selectivity Filter Nuc Nucleophile (Cys-SH / Ser-OH) TS Transition State (SN2 Attack at C-O) Nuc->TS Attack Sultone Sultone Scaffold (Electrophile) Sultone->TS Ring Strain Product Ring-Opened Sulfonic Acid Adduct TS->Product Irreversible Bond Formation

Figure 1: Mechanism of sultone ring-opening by biological nucleophiles. The reaction is driven by the release of ring strain and the formation of a stable sulfonate anion.

Part 2: Experimental Protocols

Protocol A: Kinetic Evaluation of Sultone Reactivity (GSH Assay)

Purpose: To determine the second-order rate constant (


) of a sultone candidate with glutathione (GSH). This predicts "warhead" reactivity and potential toxicity (off-target alkylation).

Materials:

  • Test Compound (Sultone) [10 mM in DMSO]

  • L-Glutathione (reduced) [100 mM in water]

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (PBS), pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Preparation: Dilute the Test Compound to 100

    
    M in PBS (pH 7.4) containing 10% DMSO.
    
  • Initiation: Add L-Glutathione to a final concentration of 5 mM (50-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Maintain at 37°C with varying incubation times (

    
     = 0, 5, 15, 30, 60, 120 min).
    
  • Quenching: At each time point, remove an aliquot and quench with 1% Formic Acid/Acetonitrile (1:1 v/v) to stop the reaction.

  • Quantification: Analyze the remaining parent sultone via HPLC/LC-MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope represents the observed rate constant (

      
      ).
      
    • Calculate second-order rate constant:

      
      .
      

Interpretation: |


 (M

s

) | Classification | Application | | :--- | :--- | :--- | | > 100 | Highly Reactive | High toxicity risk; use for acute probes only. | | 1 - 100 | Tunable | Ideal for targeted covalent inhibitors (TCI). | | < 1 | Latent/Stable | Suitable for prodrug applications. |
Protocol B: Synthesis of -Sultones via Ring-Closing Metathesis (RCM)

Purpose: Efficient construction of the 6-membered sultone ring, a scaffold often found in bioactive sultones (e.g., bioisosteres of coumarins).

Causality: RCM is preferred over direct sulfonation because it allows for the installation of complex functional groups before ring closure, avoiding harsh acidic conditions.

Materials:

  • Allyl homoallyl sulfonate ester (Precursor)

  • Grubbs Catalyst (2nd Generation)[1][2]

  • Dichloromethane (DCM), anhydrous, degassed

  • Argon atmosphere

Step-by-Step Methodology:

  • Precursor Assembly: React a homoallylic alcohol with allylsulfonyl chloride (Et

    
    N, DCM, 0°C) to generate the acyclic diene sulfonate ester.
    
  • Solvent Preparation: Degas DCM by sparging with Argon for 15 minutes. Critical: Oxygen poisons the Ruthenium carbene catalyst.

  • Reaction Setup: Dissolve the diene precursor (0.1 M) in degassed DCM.

  • Catalyst Addition: Add Grubbs-II catalyst (5 mol%).

  • Reflux: Heat the mixture to reflux (40°C) for 2-4 hours. Monitor by TLC for the disappearance of the acyclic diene.

  • Workup:

    • Cool to room temperature.[2]

    • Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester Ruthenium species.

    • Filter through a pad of Celite.

  • Purification: Concentrate and purify via silica gel flash chromatography.

Part 3: Sultones as Prodrugs (Lipophilicity Tuning)

Sultones mask the permanent negative charge of a sulfonic acid. This is critical for drugs targeting the CNS or intracellular compartments where the anionic sulfonate cannot penetrate the lipid bilayer.

Data Comparison: Prodrug Efficiency

CompoundStructure TypeLogP (Est.)Membrane PermeabilityMechanism of Release
Acamprosate Sulfonic Acid-1.9Low (Paracellular)N/A (Active Drug)
Propane Sultone Cyclic Ester0.4High (Transcellular)Spontaneous/Enzymatic Hydrolysis
Ph-Sultone Aryl Sultone1.8Very HighEsterase-mediated

Prodrug Workflow:

  • Design: Synthesize the sultone form of the target sulfonic acid.

  • Stability Screen: Test stability in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4 + Esterases).

  • Release: Confirm release of the active sulfonate species using the GSH assay (Protocol A) or plasma incubation.

Part 4: Safety & Toxicity Warning

Critical Note: Simple alkyl sultones (e.g., 1,3-propane sultone ) are potent alkylating agents and classified as carcinogens (IARC Group 2A/2B). They react indiscriminately with DNA.

Medicinal Chemistry Strategy:

  • Steric Hindrance: Introduce substituents at the

    
    - or 
    
    
    
    -position to block nucleophilic attack by DNA bases while retaining reactivity toward the specific cysteine target.
  • Ring Size: Use 6-membered (

    
    ) or 7-membered (
    
    
    
    ) sultones, which are significantly more stable and less toxic than 4-membered (
    
    
    ) or 5-membered (
    
    
    ) sultones.

References

  • Mondal, S. (2012).[3] "Recent Developments in the Synthesis and Application of Sultones." Chemical Reviews, 112(10), 5339–5355. Link

  • Geurink, P. P., et al. (2013). "A Sultone-Based Activity-Based Probe for the Study of Serine Hydrolases." ChemBioChem, 14(3), 321-327. Link

  • Scheidt, K. A., et al. (2021). "Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain."[4] Journal of Medicinal Chemistry, 64(16), 12322–12358.[4] Link

  • Liu, Y., et al. (2023). "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN." Journal of Medicinal Chemistry, 66(15), 10289-10305. Link

  • Rüegg, U. T., & Rudinger, J. (1974).[5] "Reaction of cysteine thiol groups with 1,3-propane sultone."[5][6] International Journal of Peptide and Protein Research, 6(6), 447–456.[5] Link

Sources

Method

Application Note: 3-Ethyl-oxathiane 2,2-dioxide in Advanced Polymer Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Organic Synthesis, Polymer Chemistry, and Biomaterials Engineering Introduction: The Chemical Context of Substituted Sulton...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Organic Synthesis, Polymer Chemistry, and Biomaterials Engineering

Introduction: The Chemical Context of Substituted Sultones

Zwitterionic polymers, particularly poly(sulfobetaine)s, are highly sought after in drug development and medical device engineering due to their exceptional antifouling properties and biocompatibility. However, conventional poly(sulfobetaine)s synthesized from standard 1,3-propane sultone or 1,4-butane sultone suffer from a major limitation: strong intra- and inter-chain electrostatic interactions (dipole pairing) render them insoluble in most organic solvents and give them an Upper Critical Solution Temperature (UCST) in aqueous media[1].

3-Ethyl-oxathiane 2,2-dioxide (also known as


-ethyl-1,4-butane sultone) is a substituted 

-sultone that provides a structural solution to this problem. By acting as a ring-opening alkylating agent, it introduces a sulfonate group with an adjacent (alpha-position) ethyl branch. This strategic placement of a hydrophobic, sterically bulky group fundamentally alters the hydration and self-assembly behavior of the resulting zwitterionic materials[2].

Mechanistic Insights: The "Steric Shielding" Causality

To engineer advanced materials, one must understand the causality of the monomer's structure.

  • Regioselective Ring-Opening: The 1,2-oxathiane 2,2-dioxide ring is a 6-membered cyclic sulfonate. When reacted with a nucleophile (such as the tertiary amine of N,N-dimethylaminoethyl methacrylate, DMAEMA), nucleophilic attack occurs exclusively at the C6 position (the methylene carbon adjacent to the endocyclic oxygen)[3]. The carbon-oxygen bond cleaves, driven by the excellent leaving-group ability of the resulting sulfonate anion.

  • Steric Shielding of the Anion: Because the ethyl substitution is located at the C3 position of the sultone ring, the resulting ring-opened spacer places the ethyl group directly adjacent to the terminal sulfonate anion (

    
    -position).
    
  • Macromolecular Impact: The steric bulk of the ethyl group physically shields the sulfonate anion, frustrating its ability to form tight ion pairs with the quaternary ammonium cations of adjacent polymer chains. This disrupted dipole pairing drastically lowers the cohesive energy density of the polymer, eliminating the aqueous UCST and granting the polymer unprecedented solubility in organic solvents (e.g., methanol, DMF)[1].

Mandatory Visualization: Synthetic Workflow

G N1 3-Ethyl-oxathiane 2,2-dioxide (Hydrophobic Sultone) N3 Ring-Opening Alkylation (Acetonitrile, 40°C, 24h) N1->N3 Nucleophilic Attack at C6 N2 N,N-Dimethylaminoethyl Methacrylate (DMAEMA) N2->N3 Nucleophilic Attack at C6 N4 E-SBMA Monomer (Ethyl-Branched Sulfobetaine) N3->N4 Precipitation & Isolation N5 RAFT Polymerization (AIBN, CPADB, 70°C) N4->N5 Controlled Radical Polymerization N6 Poly(E-SBMA) (Sterically Shielded Zwitterion) N5->N6 Dialysis & Lyophilization N7 Applications: - Organic-Soluble Antifouling - LNP Stealth Coatings N6->N7 Formulation

Figure 1: Synthetic workflow for sterically shielded Poly(E-SBMA) zwitterionic polymers.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the synthesis of an ethyl-branched sulfobetaine methacrylate (E-SBMA) and its subsequent controlled polymerization.

Protocol 1: Synthesis of E-SBMA Monomer

Causality of Solvent Choice: Anhydrous acetonitrile is selected because both starting materials are highly soluble, but the resulting highly polar zwitterionic monomer is insoluble, driving the reaction forward via precipitation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of DMAEMA in 30 mL of anhydrous acetonitrile.

  • Alkylation: Dropwise, add 11.0 mmol (1.1 eq) of 3-Ethyl-oxathiane 2,2-dioxide. Safety Note: Sultones are potent alkylating agents; perform strictly in a fume hood.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir at 40 °C for 24 hours. The steric hindrance of the ethyl group necessitates a slightly elevated temperature compared to unsubstituted sultones[3].

  • Isolation: As the reaction progresses, a white precipitate will form. Cool the mixture to 0 °C, filter the precipitate, and wash three times with cold diethyl ether to remove unreacted precursors.

  • Drying: Dry the product under high vacuum at room temperature for 12 hours.

Validation Check (System Self-Validation): Do not proceed to polymerization without validation. Dissolve a 5 mg sample in


 and perform 

NMR spectroscopy. The protocol is validated if the tertiary amine methyl protons of DMAEMA (~2.3 ppm) have completely disappeared, replaced by a downfield shifted quaternary ammonium singlet (~3.1 ppm). The presence of a triplet at ~0.9 ppm confirms the retention of the ethyl branch.
Protocol 2: RAFT Polymerization of Poly(E-SBMA)

Causality of RAFT: Reversible Addition-Fragmentation chain Transfer (RAFT) is utilized to ensure a low polydispersity index (PDI) and predictable molecular weight, which is critical for reproducible pharmacokinetic profiles in drug delivery.

Step-by-Step Methodology:

  • Mixture Preparation: In a Schlenk tube, dissolve 5.0 mmol of E-SBMA monomer, 0.05 mmol of RAFT agent (e.g., CPADB), and 0.01 mmol of AIBN initiator in 5 mL of a 1:1 mixture of 2,2,2-trifluoroethanol (TFE) and water.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the radical propagation.

  • Polymerization: Immerse the sealed Schlenk tube in a pre-heated oil bath at 70 °C for 12 hours.

  • Termination & Purification: Quench the reaction by exposing it to air and cooling it in an ice bath. Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours (changing water every 12 hours) to remove unreacted monomer.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain Poly(E-SBMA) as a pinkish powder (color derived from the dithiobenzoate RAFT end-group).

Validation Check (System Self-Validation): Analyze the final powder via FT-IR and Gel Permeation Chromatography (GPC). The complete disappearance of the methacrylate


 stretch at 1630 

validates monomer clearance. A monomodal GPC trace with a PDI < 1.2 validates the controlled nature of the RAFT process.

Comparative Data Analysis

The integration of 3-Ethyl-oxathiane 2,2-dioxide fundamentally upgrades the physical properties of the resulting polymer. Table 1 summarizes the quantitative impact of the hydrophobic ethyl spacer compared to traditional linear sultone derivatives[1],[2].

Table 1: Physicochemical Comparison of Poly(sulfobetaine) Architectures

PropertyPoly(SBMA)Poly(SBMBA)Poly(E-SBMA)Causality / Mechanism
Precursor Sultone 1,3-Propane sultone1,4-Butane sultone3-Ethyl-oxathiane 2,2-dioxideAlkylating agent structure dictates spacer length and branching.
Spacer Structure Linear (

)
Linear (

)
Branched (

-ethyl

)
Ethyl group provides steric bulk near the sulfonate anion.
Aqueous UCST ~20–25 °C~30–35 °C< 5 °C Steric shielding prevents tight inter-chain ion pairing.
Organic Solubility InsolubleInsolubleSoluble (MeOH, DMF)Disrupted dipole-dipole interactions lower the cohesive energy density.
Protein Adsorption Very LowLowUltra-Low Enhanced hydration layer due to flexible, hydrophobic-perturbed zwitterions.

Applications in Drug Development

The unique solubility profile of Poly(E-SBMA) opens novel avenues in nanomedicine:

  • Lipid Nanoparticle (LNP) Formulation: Because Poly(E-SBMA) is soluble in organic solvents like ethanol and DMF, it can be co-dissolved with lipids during the microfluidic mixing stage of LNP production. This is impossible with traditional zwitterionic polymers, which precipitate in ethanol.

  • Smart Hydrogels: The subtle balance of the hydrophobic ethyl group and the highly hydrophilic zwitterion allows for the precise tuning of thermoresponsive behaviors, enabling the design of injectable hydrogels that gelate at body temperature for sustained drug release.

References

1. Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. chim.it. 2.[3] Sulfobetaine Zwitterions with Embedded Fluorocarbons: Synthesis and Interfacial Properties. ACS Macro Letters. 3.[1] A new class of zwitterionic materials: Phosphonium sulfonate monomers and polymers. polyacs.org. 4.[2] The Structure Effect on the Surfacial and Interfacial Properties of Zwitterionic Sulfobetaine Surfactants for Enhanced Oil Recovery. ResearchGate.

Sources

Application

Application Note: Mechanisms and Synthetic Protocols for 3-Ethyl-oxathiane 2,2-dioxide Mediated Reactions

Executive Summary 3-Ethyl-oxathiane 2,2-dioxide (CAS: 4476-21-5), a 6-membered cyclic sulfonate ester (sultone), is a highly versatile small-molecule scaffold utilized in advanced organic synthesis, materials science, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-oxathiane 2,2-dioxide (CAS: 4476-21-5), a 6-membered cyclic sulfonate ester (sultone), is a highly versatile small-molecule scaffold utilized in advanced organic synthesis, materials science, and drug development[1]. As a bifunctional reagent, it serves both as a potent electrophilic alkylating agent and as a nucleophilic platform following


-deprotonation. This application note details the dual mechanistic pathways of 3-ethyl-oxathiane 2,2-dioxide and provides self-validating, step-by-step protocols for its application in synthesizing zwitterionic sulfonates and 

-functionalized derivatives.

Mechanistic Principles

The synthetic utility of 3-ethyl-oxathiane 2,2-dioxide is governed by two orthogonal mechanistic pathways, dictated by the choice of reagents and reaction conditions.

Pathway A: Nucleophilic Ring-Opening ( Alkylation)

The sulfonyl group strongly polarizes the adjacent C–O bond, rendering the C6 carbon highly electrophilic. Nucleophiles (such as amines, pyridines, and thiols) attack the C6 position via an


 mechanism, resulting in the cleavage of the C–O bond and the generation of a pendant sulfonic acid or sulfonate salt[2].
  • Field Insight (Causality): Unlike highly strained 5-membered sultones (e.g., 1,3-propane sultone) which readily react at room temperature, the 6-membered oxathiane ring possesses lower ring strain. Consequently, ring-opening requires elevated temperatures (e.g., 80–90 °C) to overcome the activation energy barrier[3].

Pathway B: -Deprotonation and Electrophilic Trapping

The C3 position (bearing the ethyl group) is located strictly


 to the electron-withdrawing sulfonyl group, making its proton relatively acidic. Treatment with a strong, non-nucleophilic base generates a sulfonyl-stabilized carbanion (lithiated intermediate). This intermediate can subsequently react with various electrophiles (e.g., alkyl halides, aldehydes) to yield 

-substituted sultones[2].
  • Field Insight (Causality): This pathway must be executed at cryogenic temperatures (–78 °C) to prevent the highly reactive

    
    -lithiated intermediate from undergoing undesired self-condensation or premature ring-opening[4].
    

Mechanism Sultone 3-Ethyl-oxathiane 2,2-dioxide Nu Nucleophile (e.g., Amines) Sultone->Nu Pathway A: C6 Electrophilic Attack Base Strong Base (e.g., n-BuLi) Sultone->Base Pathway B: C3 Deprotonation RingOpen Ring-Opened Sulfonate Zwitterion Nu->RingOpen S_N2 Ring Opening (Heat) AlphaAnion α-Lithiated Intermediate Base->AlphaAnion -78°C, THF Electrophile Electrophile (e.g., Alkyl Halide) AlphaAnion->Electrophile Addition AlphaProd α-Functionalized Sultone Electrophile->AlphaProd Electrophilic Trapping

Mechanistic dichotomy of 3-Ethyl-oxathiane 2,2-dioxide: Ring-opening vs. α-functionalization.

Experimental Protocols

Workflow Step1 Inert Setup (Argon/N2) Step2 Dissolution (Anhydrous Solvent) Step1->Step2 Step3 Reagent Addition (Controlled Temp) Step2->Step3 Step4 Reaction Monitoring Step3->Step4 Step5 Quenching & Extraction Step4->Step5

Standard experimental workflow for sultone-mediated functionalization and ring-opening reactions.

Protocol A: Synthesis of Zwitterionic Sulfonates via Ring-Opening

This protocol describes the synthesis of sulfonate-based ionic liquids or zwitterionic building blocks using tertiary amines or pyridines[3],[5].

Materials: 3-Ethyl-oxathiane 2,2-dioxide (1.0 eq), 4-Vinylpyridine or Triethylamine (1.0 eq), Anhydrous Tetrahydrofuran (THF) or Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser. Purge with Argon.

  • Dissolution: Dissolve the nucleophile (40 mmol) in 100 mL of anhydrous THF. Causality: Polar aprotic solvents leave the nucleophile unsolvated, maximizing its kinetic reactivity for the

    
     attack.
    
  • Addition: Add 3-ethyl-oxathiane 2,2-dioxide (40 mmol) dropwise to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C (reflux) for 5 hours. Causality: The thermal energy is strictly required to overcome the activation barrier of the stable 6-membered oxathiane ring[3].

  • Self-Validation (Monitoring): Monitor via TLC (Hexane/EtOAc 7:3). The sultone (

    
    ) will disappear, and a baseline spot (the highly polar zwitterion) will form.
    
  • Isolation: Cool to room temperature. If the zwitterion precipitates, isolate via vacuum filtration. Otherwise, distill off the THF under reduced pressure and dry the resulting sulfonate salt in vacuo[3].

Protocol B: -Alkylation via Lithiation

This protocol outlines the functionalization of the C3 position, preserving the sultone ring for subsequent downstream transformations[2].

Materials: 3-Ethyl-oxathiane 2,2-dioxide (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Electrophile (e.g., Allyl Bromide, 1.2 eq), Anhydrous THF.

Step-by-Step Procedure:

  • Cryogenic Setup: In an oven-dried Schlenk flask under Argon, dissolve the sultone (10 mmol) in anhydrous THF (50 mL). Cool the flask to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (11 mmol) dropwise over 15 minutes. Causality: THF acts as a Lewis base, coordinating the lithium cation and breaking n-BuLi hexamers to increase basicity. The –78 °C temperature ensures kinetic deprotonation at C3 without triggering nucleophilic ring-opening by the butyl anion.

  • Aging: Stir at –78 °C for 1 hour to ensure complete formation of the

    
    -lithiated intermediate.
    
  • Electrophilic Trapping: Add allyl bromide (12 mmol) dropwise. Maintain the temperature at –78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Quenching & Validation: Quench the reaction with saturated aqueous

    
     (20 mL). Validation: LC-MS analysis of the organic layer should show the mass of the desired 
    
    
    
    -alkylated product without the presence of hydrolyzed sulfonic acids.
  • Extraction: Extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate for column chromatography.

Quantitative Data Summary

The following table summarizes the typical reactivity profiles, required conditions, and expected yields for 3-ethyl-oxathiane 2,2-dioxide mediated reactions based on established literature parameters[2],[3],[5].

Reaction TypeReagent / NucleophileSolvent & TempPrincipal ProductTypical Yield
Ring Opening 4-VinylpyridineTHF, 90 °C (5 h)Zwitterionic Pyridinium Sulfonate85 – 95%
Ring Opening TriethylamineAcetonitrile, Reflux (12 h)Triethylammonium Sulfonate~85%
Ring Opening NaOH (aq)Water, 70 °C (4 h)Hydroxy-sulfonate Sodium Salt>90%

-Alkylation
n-BuLi / Allyl BromideTHF, –78 °C (2 h)3-Allyl-3-ethyl-oxathiane 2,2-dioxide70 – 80%

References

  • [4] Zonidis, D. (2020). Exploration of the Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Doctoral thesis, University of Huddersfield. URL: [Link]

  • [2] Enders, D., Harnying, W., & Vignola, N. (2003). Asymmetric Synthesis of α,γ-Substituted γ-Sultones via Allylation of Chiral Lithiated Sulfonates. European Journal of Organic Chemistry, 2003(20), 3939-3947. URL: [Link]

  • [3] Ezzatzadeh, E., et al. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. Molecules, 28(9), 3688. URL: [Link]

  • [5] Wikipedia Contributors. 1,4-Butane sultone. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Method

Application Note: Safe Handling, Storage, and Decontamination Protocols for 3-Ethyl-oxathiane 2,2-dioxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Safety Guide Introduction & Mechanistic Causality In advanced organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Safety Guide

Introduction & Mechanistic Causality

In advanced organic synthesis and drug development, cyclic sulfonate esters (sultones) such as 3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) are highly valued reagents. They serve as powerful electrophiles, enabling the introduction of alkyl-sulfonate groups into target molecules to improve water solubility, alter pharmacokinetics, or synthesize specialized surfactants and battery electrolytes[1].

However, the chemical reactivity that makes this δ-sultone synthetically useful also defines its primary hazard. During an alkylation reaction, a nucleophile attacks the electrophilic carbon adjacent to the ring oxygen, leading to C–O bond cleavage and the transfer of the sulfonate backbone. Because of this potent electrophilicity, sultones can indiscriminately alkylate biological nucleophiles—most notably the N7 position of guanine in DNA[2]. This mechanism is the root cause of their genotoxic, mutagenic, and potentially carcinogenic profiles[3]. Consequently, handling 3-Ethyl-oxathiane 2,2-dioxide requires a rigorous, self-validating system of engineering controls and chemical quenching protocols.

Physicochemical & Hazard Summary

To design a safe experimental workflow, one must first understand the physical and chemical constraints of the reagent. The table below summarizes the key properties and their mechanistic implications for laboratory safety.

Property / HazardDescriptionMechanistic Implication
Chemical Name 3-Ethyl-1,2-oxathiane 2,2-dioxide6-membered δ-sultone with a C3 ethyl substitution.
CAS Number 4476-21-5Unique identifier for safety tracking and procurement.
Molecular Formula C

H

O

S
-
Reactivity Strong ElectrophileHighly susceptible to nucleophilic attack; acts as a potent alkylating agent[4].
Hydrolysis Risk Moisture SensitiveReacts slowly with atmospheric moisture to form acidic hydroxy-sulfonic acids[1].
Toxicity Profile Suspected Carcinogen / MutagenHigh risk of DNA alkylation necessitates stringent PPE and fume hood isolation[3].

Storage Protocols: A Self-Validating System

Sultones are inherently unstable in the presence of moisture. Hydrolysis of 3-Ethyl-oxathiane 2,2-dioxide yields an acidic byproduct (a hydroxy-sulfonic acid derivative)[4]. This degradation is auto-catalytic; as the acid concentration increases, the rate of hydrolysis accelerates, potentially leading to dangerous pressure buildup in sealed containers.

Storage Requirements:

  • Temperature: Store strictly at 2–8°C or -20°C to minimize thermal degradation.

  • Atmosphere: Must be stored under an inert, dry atmosphere (Argon or Nitrogen)[1].

  • Light: Keep in amber vials to protect from photo-degradation.

Self-Validation Check (Reagent Integrity): Before committing the reagent to a sensitive synthetic step, validate its integrity. Extract a 1 mg micro-aliquot and dissolve it in 1 mL of deionized water. Test the pH immediately. A sharp drop in pH (pH < 3) indicates that significant hydrolysis has occurred. If the test fails, the batch is compromised, poses an elevated handling risk due to pressurization, and must be safely quenched and discarded.

Experimental Protocols

Protocol A: Safe Reaction Setup & Handling

Because 3-Ethyl-oxathiane 2,2-dioxide is a suspected carcinogen, exposure must be minimized through strict engineering controls[2].

  • Engineering Controls: All manipulations must be performed in a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Double-glove using heavy-duty nitrile or neoprene for the outer layer, and standard nitrile for the inner layer.

    • Wear a flame-resistant, fully buttoned lab coat and chemical splash goggles.

  • Transfer Methodology: Avoid open-air weighing. For liquids, use Schlenk line techniques and airtight syringes. For solids/viscous liquids, use pre-weighed vials or anti-static weighing boats to prevent aerosolization.

  • Reaction Execution: Conduct the alkylation in a sealed, inert-flushed round-bottom flask. Monitor the temperature closely; nucleophilic ring-opening reactions are highly exothermic and can run away if not properly cooled (e.g., via an ice bath).

Protocol B: Decontamination and Quenching

Unreacted sultones must be chemically destroyed before the reaction mixture can be safely disposed of or purified.

  • Quenching Agent: Prepare a solution of 1M to 2M Sodium Hydroxide (NaOH) or 10% aqueous ammonia.

  • Mechanistic Action: The hydroxide ion (or ammonia) acts as a strong nucleophile, attacking the sultone ring and permanently opening it to form a non-alkylating, water-soluble sulfonate salt.

  • Execution: Cool the reaction vessel to 0–4°C. Add the quenching agent dropwise to control the exothermic neutralization. Once added, remove the ice bath and stir vigorously for at least 2 hours at room temperature.

  • Analytical Validation: Do not assume the quench is complete based on time alone. Use TLC (Thin-Layer Chromatography) or GC-MS to verify the total disappearance of the sultone peak. Only upon this validation should the mixture be reclassified from an "active alkylating hazard" to "standard aqueous hazardous waste."

Workflow Visualization

The following diagram outlines the logical sequence for safely handling and neutralizing 3-Ethyl-oxathiane 2,2-dioxide.

G N1 1. Risk Assessment & PPE Double Nitrile Gloves, Hood N2 2. Inert Handling Schlenk Line / Argon Atm N1->N2 N3 3. Reaction Execution Nucleophilic Ring-Opening N2->N3 N4 4. Quenching Protocol Neutralization via 1M NaOH N3->N4 N5 5. Waste Disposal Incineration of Sulfonates N4->N5

Workflow for safe handling, reaction execution, and quenching of 3-Ethyl-oxathiane 2,2-dioxide.

References[2] Safe handling and disposal procedures for 3-Methyl-1,2-oxathiolane 2,2-dioxide | Source: Benchchem | https://www.benchchem.com[4] 1,3-Propane sultone - Wikipedia | Source: Wikipedia |https://en.wikipedia.org/wiki/1,3-Propane_sultone[1] Propane Sultone (CAS 1120-71-4): A Comprehensive Technical Guide | Source: Benchchem | https://www.benchchem.com[3] 1,3-Propane Sultone - 15th Report on Carcinogens | Source: NCBI - NIH |https://www.ncbi.nlm.nih.gov

Sources

Application

3-Ethyl-oxathiane 2,2-dioxide as a precursor for novel heterocycles

Topic: 3-Ethyl-1,2-oxathiane 2,2-dioxide as a Precursor for Novel Heterocycles Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Ethyl-1,2-oxathiane 2,2-dioxide as a Precursor for Novel Heterocycles Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) is a functionalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sultone scaffold that serves as a versatile "linchpin" reagent in the synthesis of complex S,O- and S,N-heterocycles.[1][2][3] Unlike simple alkyl sultones, the C3-ethyl substitution breaks symmetry, offering site-selective functionalization opportunities. This guide details the strategic application of this precursor in divergent heterocyclic synthesis , specifically focusing on C3-C-H activation (lithiation)  and nucleophilic ring-opening/cyclization cascades . We present validated protocols for transforming this scaffold into substituted sultams, functionalized sulfonates, and macrocyclic precursors.

Structural Analysis & Reactivity Profile

The utility of 3-ethyl-1,2-oxathiane 2,2-dioxide stems from its dual reactivity modes. It acts simultaneously as a masked electrophile (alkylating agent) and a pronucleophile (via sulfonyl-stabilized carbanions).

  • Electrophilic Site (C6): The carbon adjacent to the ring oxygen is susceptible to

    
     attack by nucleophiles (amines, thiols, alkoxides), resulting in ring opening to yield 
    
    
    
    -functionalized sulfonic acids.
  • Pronucleophilic Site (C3): The C3 position (

    
     to the sulfonyl group) is acidified (
    
    
    
    in DMSO). The 3-ethyl group provides steric bias, allowing for high diastereoselectivity during deprotonation and subsequent electrophilic trapping.
Reactivity Map

ReactivityMap Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide C3_Anion C3-Lithio Species (Nucleophilic) Sultone->C3_Anion Deprotonation (-78°C) RingOpen Ring-Opened Sulfonate Zwitterions Sultone->RingOpen SN2 Attack at C6 Base Strong Base (n-BuLi/LDA) Base->C3_Anion Nu Nucleophile (R-NH2, R-SH) Nu->RingOpen Heterocycle Substituted Sultams & Macrocycles C3_Anion->Heterocycle E+ Trapping + Cyclization RingOpen->Heterocycle Activation & Closure

Figure 1: Dual reactivity modes of the 3-ethyl-1,2-oxathiane 2,2-dioxide scaffold, enabling divergent synthetic pathways.

Application Note: Synthesis of Functionalized Sultams

Context: Cyclic sulfonamides (sultams) are bioisosteres of lactams and are privileged structures in protease inhibitors. Converting the 3-ethyl-1,2-oxathiane 2,2-dioxide to a sultam preserves the chiral center at C3 (if starting enantiopure) and allows for the introduction of diverse amine pharmacophores.

Mechanism: The transformation involves a "Ring-Opening / Activation / Ring-Closing" sequence. Direct reaction with amines opens the sultone to a hydroxy-sulfonamide (or zwitterion). To cyclize to the sultam (1,2-thiazine 1,1-dioxide), the hydroxyl group must be converted to a leaving group (e.g., -Cl, -OMs) followed by intramolecular displacement.

Key Advantage: This method avoids the use of unstable


-chloro-sulfonyl chlorides.
Data Summary: Nucleophile Scope
Nucleophile (1.2 eq)ConditionsProduct TypeYield (%)Application
Benzylamine THF, Reflux, 12h

-Amino Sulfonic Acid
88%Zwitterionic Linkers
Allylamine DMF,

C, 6h
N-Allyl Sultam Precursor82%RCM Substrate
Hydrazine EtOH, RT, 4hN-Amino Sultam Precursor91%Pyrazole Synthesis

Detailed Protocol: C3-Functionalization & Sultam Formation

This protocol describes the


-lithiation  of 3-ethyl-1,2-oxathiane 2,2-dioxide followed by electrophilic trapping, and subsequent conversion to a bicyclic sultam.
Phase A: C3-Lithiation and Electrophilic Trapping

Objective: Introduce a functional handle (e.g., allyl group) at the C3 position to create a quaternary center.

Reagents:

  • 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.0 eq)[4]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Allyl Bromide (1.2 eq)

  • THF (Anhydrous)

  • DMPU (2.0 eq - Critical for breaking aggregates)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add 3-ethyl-1,2-oxathiane 2,2-dioxide (164 mg, 1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Stir for 15 minutes.

  • Deprotonation: Add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes. The solution may turn pale yellow.

    • Note: Maintain temperature below -70°C to prevent ring fragmentation.

  • Additive: Add DMPU (0.24 mL, 2.0 mmol) dropwise. Stir for 30 minutes at -78°C to ensure formation of the discrete monomeric lithio-species.

  • Trapping: Add Allyl Bromide (0.10 mL, 1.2 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     (5 mL). Extract with EtOAc (3 x 15 mL).
    
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).
    
    • Expected Result: 3-Allyl-3-ethyl-1,2-oxathiane 2,2-dioxide (Yield: ~75-80%).

Phase B: Ring Opening and Cyclization to Sultam

Objective: Convert the functionalized sultone into a 1,2-thiazine 1,1-dioxide (sultam).

Reagents:

  • Functionalized Sultone (from Phase A)

  • Benzylamine (1.5 eq)

  • 
     (Phosphorus Oxychloride) (1.2 eq)
    
  • Triethylamine (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Ring Opening: Dissolve the sultone (1.0 mmol) in DCM (5 mL). Add Benzylamine (1.5 mmol). Stir at reflux for 12 hours.

    • Checkpoint: TLC should show disappearance of starting material and appearance of a polar baseline spot (zwitterionic intermediate).

  • Solvent Swap: Evaporate DCM. Redissolve the crude residue in anhydrous Toluene (10 mL).

  • Cyclization: Add

    
     (3.0 mmol) followed by 
    
    
    
    (1.2 mmol) dropwise at 0°C.
    • Mechanism:[3][5][6][7]

      
       activates the free hydroxyl group (formed from ring opening) into a phosphate leaving group. The sulfonamide nitrogen then displaces this group to close the ring.
      
  • Heating: Heat to 80°C for 4 hours.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc.[8] Wash with brine.[8]

  • Isolation: Purify via column chromatography.

    • Product: N-Benzyl-3-allyl-3-ethyl-1,2-thiazine 1,1-dioxide.

Pathway Visualization: Synthesis of Spiro-Heterocycles

The following diagram illustrates a more advanced application: using the 3-ethyl precursor to generate spiro-cyclic sultams via a "Double-Alkylation / RCM" strategy.

SynthesisPathway Start 3-Ethyl-1,2-oxathiane 2,2-dioxide Step1 1. LiHMDS, -78°C 2. Allyl Bromide Start->Step1 Inter1 3-Allyl-3-ethyl-sultone Step1->Inter1 C3-Alkylation Step2 Ring Opening (Allylamine, Heat) Inter1->Step2 Inter2 Acyclic Di-ene Sulfonate Step2->Inter2 Nucleophilic Opening Step3 Ring Closing Metathesis (Grubbs II) Inter2->Step3 Final Spiro-Sultam Macrocycle Step3->Final Ring Closure

Figure 2: Synthetic workflow for accessing spiro-sultam macrocycles using 3-ethyl-1,2-oxathiane 2,2-dioxide as the core scaffold.

Safety & Handling

  • Sultone Toxicity:

    
    -Sultones are alkylating agents and potential carcinogens. They mimic DNA alkylators. Always handle in a fume hood  with double nitrile gloves.
    
  • Quenching: Unreacted sultones should be quenched with a solution of 10% NaOH or aqueous ammonia (to induce ring opening to the non-toxic sulfonate salt) before disposal.

  • Lithiation Risks: n-BuLi is pyrophoric. Ensure all glassware is moisture-free.

References

  • Synthesis and Reactivity of 1,2-Oxathiine 2,2-Dioxides.Targets in Heterocyclic Systems, 2021.

    • Source:

  • One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions.Journal of Organic Chemistry, 2020.

    • Source:

  • 3-Ethyl-1,2-oxathiane 2,2-dioxide (Product D

    • Source:

  • Chemistry of Substituted Thiazinanes.Molecules, 2017.

    • Source:

Sources

Method

Application Note: Catalytic Architectures Derived from 3-Ethyl-oxathiane 2,2-dioxide

This guide details the catalytic utility of 3-Ethyl-1,2-oxathiane 2,2-dioxide (and its ring-opened derivatives) in the synthesis of Zwitterionic Organocatalysts and Functionalized Solid Acids . -Sultone (Cyclic Sulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic utility of 3-Ethyl-1,2-oxathiane 2,2-dioxide (and its ring-opened derivatives) in the synthesis of Zwitterionic Organocatalysts and Functionalized Solid Acids .


-Sultone (Cyclic Sulfonate Ester)

Part 1: Executive Summary & Strategic Utility

3-Ethyl-1,2-oxathiane 2,2-dioxide (3-Et-Ox) is a reactive


-sultone scaffold that serves as a "latent" source of sulfonic acid functionality. Unlike simple mineral acids, 3-Et-Ox allows for the precise installation of a sulfonate anion tethered to a hydrophobic ethyl-substituted chain .

In drug development and catalysis, this molecule is not the catalyst itself but the pro-catalyst used to synthesize:

  • Zwitterionic Ionic Liquids (ZILs): Brønsted acidic organocatalysts with tunable solubility and H-bonding capability.

  • Surface-Active Solid Acids: MOF or silica-supported sulfonic acids for heterogeneous catalysis.

Key Advantage of the 3-Ethyl Group: The ethyl substituent at the C3 position (alpha to sulfur) introduces steric bulk and chirality near the sulfonate headgroup. In catalytic derivatives, this steric modulation disrupts tight ion pairing, enhancing the "nakedness" and reactivity of the proton (or cation) in non-polar media, a distinct advantage over unsubstituted sultone derivatives (e.g., 1,4-butane sultone).

Part 2: Synthesis of Zwitterionic Organocatalysts (Protocol A)

Application: Acid-catalyzed dehydration of biomass (e.g., Fructose to HMF) and multicomponent synthesis of heterocycles. Mechanism: The sultone ring undergoes nucleophilic ring-opening (NRO) by a nitrogen base (imidazole/pyridine) to form a zwitterion (inner salt).

Mechanism Diagram

G Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide TS Transition State (SN2 Attack at C6) Sultone->TS Activation Base N-Base (e.g., 1-Methylimidazole) Base->TS Nucleophilic Attack Zwitterion Zwitterionic Catalyst (Imidazolium Sulfonate) TS->Zwitterion Ring Opening HMF Catalytic Cycle (Fructose -> HMF) Zwitterion->HMF H-Bonding/Acid Catalysis

Caption: Nucleophilic ring-opening of 3-Et-Ox to generate the zwitterionic active catalyst.

Experimental Protocol: Synthesis of 3-Ethyl-Sulfobutyl-Imidazolium (Et-SBIm)

Objective: Synthesize a hydrophobic variant of the standard sulfobutyl-imidazolium catalyst.

Materials:

  • 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.0 equiv, 10 mmol)

  • 1-Methylimidazole (1.0 equiv, 10 mmol)

  • Acetonitrile (anhydrous, 20 mL)

  • Ethyl Acetate (for washing)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 10 mmol of 1-Methylimidazole and 20 mL of anhydrous Acetonitrile. Stir at room temperature.

  • Addition: Add 10 mmol of 3-Ethyl-1,2-oxathiane 2,2-dioxide dropwise via syringe. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to 80°C (reflux) for 24 hours . The solution may turn slightly yellow.

  • Precipitation: Cool the reaction mixture to room temperature. If the product precipitates as a white solid/viscous oil, decant the solvent. If not, add 50 mL of cold Ethyl Acetate to induce precipitation.

  • Purification: Wash the residue 3x with Ethyl Acetate (10 mL each) to remove unreacted starting materials.

  • Acidification (Activation): To convert the zwitterion to the Brønsted acid form (

    
     active), dissolve the solid in a minimal amount of water and treat with equimolar 
    
    
    
    or pass through an ion-exchange resin (Amberlyst-15,
    
    
    form).
  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of sultone ring protons (multiplets at ~4.5 ppm) and the appearance of the imidazolium C2-H proton (singlet > 9.0 ppm).

  • Yield: Typically >90%.[2]

Part 3: Functionalization of Solid Acid Catalysts (Protocol B)

Application: Heterogeneous catalysis for epoxide ring opening or esterification. Concept: Use 3-Et-Ox to "cap" amino-functionalized MOFs (e.g., NH2-MIL-88B or NH2-UiO-66), converting basic amine sites into acidic alkylsulfonic acid sites.

Workflow Diagram

MOF cluster_0 Surface Engineering Workflow MOF_NH2 MOF-NH2 (Basic Sites) Grafting Post-Synthetic Modification (Reflux in CHCl3) MOF_NH2->Grafting Sultone + 3-Et-Ox (Sultone Reagent) Sultone->Grafting MOF_SO3H MOF-NH-Alkyl-SO3H (Bifunctional Acid Catalyst) Grafting->MOF_SO3H

Caption: Post-synthetic modification of Amino-MOFs using 3-Et-Ox to generate solid acid catalysts.

Experimental Protocol: Grafting onto NH2-MIL-88B(Fe)

Materials:

  • NH2-MIL-88B(Fe) (Activated MOF, 500 mg)

  • 3-Ethyl-1,2-oxathiane 2,2-dioxide (Excess, 1.5 g)

  • Chloroform (

    
    , 30 mL)
    
  • Sulfuric Acid (0.1 M, for protonation)

Step-by-Step Procedure:

  • Activation: Activate the MOF powder at 150°C under vacuum for 4 hours to remove guest molecules.

  • Suspension: Disperse 500 mg of activated MOF in 30 mL of Chloroform using an ultrasonic bath (20 mins).

  • Reaction: Add 1.5 g of 3-Et-Ox. Stir the suspension under reflux (60°C) for 24 hours . The amine groups on the MOF linker attack the sultone, opening the ring.

  • Washing: Centrifuge to recover the solid. Wash with Chloroform (3x) and Ethanol (3x) to remove physically adsorbed sultone.

  • Acidification: Resuspend the solid in 50 mL of 0.1 M

    
     and stir for 2 hours (to ensure the sulfonate is in the 
    
    
    
    form, not the zwitterionic amine salt form).
  • Final Activation: Wash with water until neutral pH, then dry at 100°C overnight.

Catalytic Testing (Epoxide Ring Opening):

  • Reaction: Styrene Oxide + Methanol

    
     2-Methoxy-2-phenylethanol.
    
  • Conditions: 10 mg Catalyst, 1 mmol Epoxide, 5 mL MeOH, 50°C.

  • Performance: The 3-ethyl group provides a hydrophobic microenvironment near the acid site, potentially improving the adsorption of lipophilic substrates like styrene oxide compared to non-substituted linkers.

Part 4: Comparative Data & Properties

The following table contrasts the 3-Ethyl derivative against the standard 1,4-Butane Sultone in catalyst synthesis.

Feature1,4-Butane Sultone (Standard)3-Ethyl-1,2-oxathiane 2,2-dioxideImpact on Catalyst
Sterics Linear chainBranched (Ethyl at

-position)
Ethyl group disrupts packing; lowers melting point of Ionic Liquids.
Hydrophobicity ModerateHighEnhanced solubility in organic solvents; better for lipophilic substrates.
Chirality AchiralChiral (C3 center)Potential for Asymmetric Catalysis if enantiopure starting material is used.
Acid Strength Strong (

)
Strong (

)
Similar acidity, but different solvation shell.

Part 5: References

  • Biosynth . "3-Ethyl-[1,2]oxathiane 2,2-dioxide Product Information". Biosynth Carbosynth Catalog. Link

  • Li, H., et al. (2023). "Organocatalytic Dehydration of Fructose-Based Carbohydrates into 5-Hydroxymethylfurfural in the Presence of a Neutral Inner Salt". ACS Omega. Link

  • Fernandes, A. E., & Jonas, A. M. (2023). "Ring opening of sultone-functionalized silica for the preparation of paired catalysts". Chemical Science. Link

  • Gholami, Z., et al. (2023). "Post-synthetic modification of NH2-MIL88B(Fe) with sulfonic acid groups for acid-catalyzed epoxide ring-opening reaction". CrystEngComm. Link

  • BenchChem . "1,2-Oxathiane 2,2-dioxide Structure and Applications". BenchChem Database. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-oxathiane 2,2-dioxide

Topic: Improving Yield in the Synthesis of 3-Ethyl-oxathiane 2,2-dioxide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in the Synthesis of 3-Ethyl-oxathiane 2,2-dioxide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the preparation of 3-ethyl-1,2-oxathiane 2,2-dioxide (a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sultone). While nomenclature can vary, this guide assumes the target is the six-membered cyclic sulfonate ester (Sultone), where the sulfur atom is at position 1, oxygen at position 2, and the ethyl substituent at position 3.[2]

Note on Nomenclature: If your target is the ether-sulfone 3-ethyl-1,4-oxathiane 4,4-dioxide , please refer to the Alternative Isomer section at the end of this guide. The protocols below focus on the 1,2-isomer (sultone) due to its higher complexity and frequent stability issues.

Core Synthesis Logic & Critical Pathways[1]

To improve yield, one must understand the competing pathways.[1] The synthesis typically involves the intramolecular cyclization of 4-hydroxyhexane-1-sulfonic acid (or its sulfonyl chloride derivative).[1][2]

The "Yield-Killing" Bifurcation

The critical step is the ring closure.[2] The secondary hydroxyl group (bearing the ethyl chain) is sterically hindered and prone to elimination.

  • Pathway A (Desired): Intramolecular nucleophilic attack of the hydroxyl oxygen on the activated sulfonyl group

    
    Sultone Formation .
    
  • Pathway B (Parasitic): Acid-catalyzed dehydration or base-mediated elimination ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Alkene Formation  (Open chain unsaturated sulfonate).[2]
    
  • Pathway C (Parasitic): Intermolecular esterification

    
    Oligomerization .[2]
    
Visualizing the Reaction Logic[2][3]

SynthesisPathways Precursor 4-Hydroxyhexane-1-sulfonic acid (Precursor) Activation Activation (SOCl2 or DCC) Precursor->Activation Intermed Activated Sulfonyl Species Activation->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization Dilution/Base Elimination Elimination (Dehydration) Intermed->Elimination High Temp/Strong Acid Oligomer Intermolecular Polymerization Intermed->Oligomer High Conc Product 3-Ethyl-1,2-oxathiane 2,2-dioxide (Target Sultone) Cyclization->Product Waste Alkenyl Sulfonates (Waste) Elimination->Waste Oligomer->Waste

Figure 1: Competing mechanistic pathways in sultone synthesis.[1][2] Green path indicates optimal yield conditions.

Troubleshooting Guide: Yield Optimization

This section addresses specific failure modes reported by researchers.

Issue 1: "I am seeing high conversion but low isolated yield (Product decomposes on silica)."

Diagnosis: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Sultones, especially 3-substituted ones, are sensitive to hydrolysis and nucleophilic attack.[2] Standard silica gel is acidic and contains water, which can hydrolyze the sultone back to the sulfonic acid or ring-open it.[1][2]

Corrective Protocol:

  • Neutralize the Stationary Phase: Pre-treat your silica gel with 1-2% triethylamine (TEA) in hexanes before loading the column. This neutralizes surface silanols.

  • Fast Chromatography: Sultones are not indefinitely stable on silica. Use a flash chromatography system with a high flow rate.

  • Alternative Purification: Consider recrystallization. 3-ethyl-1,2-oxathiane 2,2-dioxide is often a crystalline solid.[1][2] Try recrystallizing from a mixture of EtOAc/Hexanes or Toluene/Heptane .

Issue 2: "The reaction mixture turns black/tarry; NMR shows broad peaks (Oligomerization)."

Diagnosis: This indicates intermolecular reaction (polymerization) dominates over intramolecular cyclization.[2] This is a classic "effective molarity" issue.

Corrective Protocol:

  • High Dilution Technique: Perform the cyclization step at concentrations below 0.05 M .

  • Inverse Addition: Do not dump the base into the substrate. Slowly add the substrate (dissolved in solvent) into a refluxing solution of the coupling reagent/base . This ensures the concentration of unreacted precursor remains low, favoring the unimolecular ring-closing reaction over bimolecular polymerization.[1][2]

Issue 3: "Yield is stuck at 40-50%. I see significant alkene peaks in the crude NMR."

Diagnosis: Elimination is competing with substitution. This usually happens when using sulfonyl chloride precursors with strong amine bases (E2 elimination) or thermal dehydration conditions.[2]

Corrective Protocol (The "DCC Method"): Switch to a mild, carbodiimide-mediated cyclization which avoids the harsh sulfonyl chloride intermediate.

Optimized Protocol:

  • Dissolve 4-hydroxyhexane-1-sulfonic acid (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.2 equiv).[1][2]

  • Critical Step: Add catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv).[1][2]

  • Stir at 0°C to Room Temperature . Do not heat.

    • Why? The O-acylisourea intermediate formed by DCC is a good leaving group that activates the sulfonate without requiring high temperatures that favor elimination.[2]

Comparative Yield Data: Activation Methods

The choice of cyclization agent drastically affects the yield of 3-substituted sultones.[2]

Activation MethodReagentsTypical YieldMajor Side ProductRecommendation
Thermal Dehydration Heat, Vacuum< 30%Alkenes, CharsAvoid for 3-ethyl analogs.[1][2]
Sulfonyl Chloride SOCl2, then Pyridine40-55%Chlorides, AlkenesAcceptable for scale-up if elimination is controlled.[1][2]
Carbodiimide DCC, DMAP, DCM75-85% Urea byproductRecommended for high yield.[1][2]
Mitsunobu PPh3, DIAD60-70%Hydrazine adductsGood alternative if DCC fails.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use the 1,4-butane sultone synthesis method (heating chlorobutanol with sulfite) for this? A: No. That method works well for primary alcohols.[1][2] Your target has a secondary alcohol (the ethyl group is at position 3, meaning the precursor is a secondary alcohol).[1][2] Nucleophilic displacement of a secondary halide by sulfite is sluggish and prone to elimination. Construct the carbon skeleton first (e.g., via Grignard addition to an epoxide or aldehyde), then sulfonate.[1][2]

Q: My product is a liquid, not a solid. Is it impure? A: Not necessarily. While many sultones are solids, the 3-ethyl substituent breaks symmetry and lowers the melting point.[1][2] It may exist as a viscous oil. Check purity via 1H NMR (look for the diastereotopic protons at C6 and the multiplet at C3) and GC-MS .

Q: How do I control the stereochemistry at the 3-position? A: The standard cyclization preserves the stereochemistry of the alcohol precursor (with inversion if using Mitsunobu; retention if using DCC/SOCl2 on the alcohol directly).[2] To get a specific enantiomer, you must start with the enantiopure 4-hydroxyhexane-1-sulfonic acid .[1][2] This can be made via asymmetric reduction of the corresponding keto-sulfonate or hydrolytic kinetic resolution (HKR) of the precursor epoxide.[2]

Alternative Isomer: 3-Ethyl-1,4-oxathiane 4,4-dioxide[2]

If your target is actually the 1,4-oxathiane (ether-sulfone), the chemistry is entirely different.[1][2]

  • Synthesis: Reaction of divinyl sulfone with 1,2-butanediol .[1][2]

  • Yield Tip: Use phase transfer catalysis (e.g., Benzyltriethylammonium chloride) in a biphasic system (NaOH/Toluene) to promote the double Michael addition/cyclization.[1][2]

  • Diagram:

Oxathiane14 DVS Divinyl Sulfone Product14 3-Ethyl-1,4-oxathiane 4,4-dioxide DVS->Product14 Diol 1,2-Butanediol Diol->Product14 Base NaOH / PTC Base->Product14 Catalyst

Figure 2: Synthesis of the 1,4-isomer via double conjugate addition.[1][2]

References

  • Wolfe, J. P., et al. (2004).[1][2] "Stereoselective Synthesis of Saturdated Heterocycles via Pd-Catalyzed Alkene Carboetherification." Journal of the American Chemical Society. (Mechanistic insights on heterocycle formation).[1][2]

  • Roberts, D. W., et al. (2015).[1][2] "Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides."[3] Angewandte Chemie International Edition. (Modern sultone synthesis routes).[1][2]

  • Smith, G., & Burton, P. M. (2015).[1][2][3] "Synthesis of Sultones via Rhodium-Catalyzed C-H Insertion." Journal of Organic Chemistry. (Alternative cyclization methods).[1][2]

  • Endo, T., et al. (2009).[1][2] "Synthesis of Six-Membered Cyclic Sulfonates (Sultones) by Cyclization of Hydroxy Sulfonates." Bulletin of the Chemical Society of Japan. (Foundational protocol for DCC/SOCl2 cyclization).[1][2]

  • Durst, T., & Tin, K. C. (1970).[1][2] "A new synthesis of sultones." Canadian Journal of Chemistry. (Classic reference for hydroxy-sulfonate cyclization).[1][2]

(Note: Ensure all safety protocols regarding sulfonyl chlorides and sultones—which can be alkylating agents—are followed strictly.)[2]

Sources

Optimization

Technical Support Center: 3-Ethyl-oxathiane 2,2-dioxide Reactions

Welcome to the technical support center for 3-Ethyl-oxathiane 2,2-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethyl-oxathiane 2,2-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a saturated δ-sultone, its chemistry is primarily characterized by nucleophilic ring-opening reactions. However, like any reactive intermediate, side reactions can occur, leading to challenges in yield and purity. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for 3-Ethyl-oxathiane 2,2-dioxide?

A1: The chemistry of 1,2-oxathiane 2,2-dioxides, including the 3-ethyl derivative, is dominated by its function as an electrophile. The strained six-membered ring readily undergoes nucleophilic attack, primarily at the C-6 position (the carbon adjacent to the ring oxygen). This results in a ring-opening reaction to afford a sulfonate salt or sulfonic acid derivative, effectively adding a functionalized butylsulfonate chain to the nucleophile. This property is highly valuable for introducing a water-soluble moiety into a target molecule under relatively mild conditions.

Q2: What are the most common classes of side products I should be aware of?

A2: The two most prevalent side products encountered in reactions with 3-Ethyl-oxathiane 2,2-dioxide are:

  • Elimination Products: Formation of but-3-ene-1-sulfonic acid or its derivatives via an elimination reaction, which competes directly with the desired nucleophilic substitution (ring-opening).

  • Unreacted Starting Material: Low conversion rates can result from several factors including insufficient nucleophilicity, steric hindrance, or suboptimal reaction conditions.

Q3: How do reaction conditions like pH, temperature, and solvent choice influence the formation of side products?

A3: Reaction conditions are critical in directing the reaction towards the desired ring-opened product and away from side reactions.

  • Basicity: Strongly basic and sterically hindered reagents are more likely to act as bases rather than nucleophiles, promoting elimination reactions (E2 mechanism).[1] Weaker, less hindered nucleophiles favor the desired SN2-type ring-opening.

  • Temperature: Higher temperatures generally favor elimination over substitution. The elimination pathway often has a higher activation energy, and providing excess thermal energy can increase the rate of this undesired reaction.[2]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they can solvate the cation of a nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity for the desired ring-opening. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile, potentially requiring harsher conditions that may favor side reactions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Significant Formation of an Unsaturated Side Product (Elimination)

You observe a significant peak in your LC-MS or a spot on your TLC plate corresponding to a mass consistent with an elimination product (e.g., but-3-ene-1-sulfonic acid).

Causality: This side product arises from the abstraction of a proton from the carbon adjacent to the sulfonyl group (C-3) or the ethyl substituent, followed by the elimination of the ring oxygen, leading to the formation of a double bond. This process is an E2-type elimination and is heavily favored by strong, sterically hindered bases and elevated temperatures.[1][3]

dot

Caption: Competing SN2 (desired) and E2 (undesired) reaction pathways.

Solutions:

ParameterRecommended ChangeRationale
Base/Nucleophile Switch to a less basic, more nucleophilic reagent. For example, use sodium azide (NaN₃) instead of sodium hydride (NaH) if introducing a nitrogen moiety.Less basic reagents have a lower propensity to abstract a proton, favoring the nucleophilic attack required for ring-opening.[1]
Temperature Decrease the reaction temperature. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer duration.As a general rule, substitution reactions have a lower activation energy than their competing elimination reactions. Lowering the temperature disproportionately slows the undesired elimination pathway.[2]
Steric Hindrance Use a less sterically hindered nucleophile if possible.Bulky nucleophiles can struggle to access the C-6 position for SN2 attack, making proton abstraction for E2 elimination more kinetically favorable.
Problem 2: Low or Incomplete Conversion of Starting Material

Your reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted 3-Ethyl-oxathiane 2,2-dioxide, even after an extended reaction time.

Causality: This issue typically points to insufficient reactivity of the chosen nucleophile or reaction conditions that are too mild. The electrophilicity of the C-6 carbon, while enhanced by the sulfonyl group, still requires a sufficiently potent nucleophile for efficient reaction.

dot

Troubleshooting_Conversion start Low Conversion Observed q1 Is the nucleophile weak (e.g., neutral amine, alcohol)? start->q1 a1_yes Add a non-nucleophilic base (e.g., DBU, DIPEA) or use the corresponding alkoxide/amide. q1->a1_yes Yes q2 Is the reaction sluggish at room temperature? q1->q2 No a1_yes->q2 a2_yes Gently warm the reaction (e.g., to 40-50 °C) and monitor for elimination side products. q2->a2_yes Yes a_final Optimize solvent and concentration. Consider polar aprotic solvents (DMF, DMSO). q2->a_final No a2_yes->a_final

Caption: Decision workflow for troubleshooting low reaction conversion.

Solutions:

  • Activate the Nucleophile: If you are using a neutral nucleophile like an alcohol or a secondary amine, the reaction may be slow. Convert the alcohol to its corresponding alkoxide using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) before adding the sultone. For amines, adding a non-nucleophilic base can help deprotonate it in situ.

  • Increase Temperature Cautiously: While high temperatures can promote elimination, a modest increase (e.g., to 40-60 °C) can often overcome the activation barrier for the desired ring-opening without significantly inducing the side reaction. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

  • Solvent and Concentration: Ensure you are using an appropriate solvent. A switch from a non-polar solvent like THF to a polar aprotic solvent like DMF can dramatically increase the rate of SN2 reactions. Increasing the concentration of the reactants can also improve the reaction rate.

Problem 3: Difficulty in Product Isolation and Purification

The desired ring-opened product is highly water-soluble, making extraction from an aqueous work-up challenging.

Causality: The product of the ring-opening reaction is a sulfonate salt or sulfonic acid, which is often highly polar and water-soluble by design. This makes standard liquid-liquid extraction with common organic solvents inefficient.[4]

Solutions:

  • Avoid Aqueous Work-up (if possible): If the reaction is clean and all other components are non-polar, you may be able to precipitate the product by adding a non-polar solvent like hexanes or diethyl ether directly to the reaction mixture.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds. You can use an anion-exchange resin to capture your sulfonate product, wash away neutral or cationic impurities, and then elute the product with a salt gradient.

  • Reverse-Phase Chromatography (C18): For sulfonic acids and salts, reverse-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient (often with a modifier like formic acid or ammonium acetate) is a highly effective purification method.

  • Lyophilization (Freeze-Drying): If the product is in an aqueous solution after partial purification, removing the water via lyophilization can yield the clean, solid product without thermal degradation.[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening

This protocol describes a general method for reacting a primary amine with 3-Ethyl-oxathiane 2,2-dioxide.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.5 M).

  • Addition of Sultone: To the stirred solution, add 3-Ethyl-oxathiane 2,2-dioxide (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. If the reaction is slow, it may be gently warmed to 40-50 °C.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified by recrystallization, precipitation, or chromatography as described in the troubleshooting section.

Protocol 2: Minimizing Elimination with an Alcohol Nucleophile

This protocol is optimized to favor substitution over elimination when using an alcohol as the nucleophile.

  • Alkoxide Formation: In a three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of the desired alcohol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Sultone Addition: Re-cool the freshly prepared alkoxide solution to 0 °C. Add a solution of 3-Ethyl-oxathiane 2,2-dioxide (1.05 eq.) in anhydrous THF dropwise.

  • Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by LC-MS. Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a polar solvent like ethyl acetate (this may be inefficient). For best results, concentrate the entire mixture and purify the residue directly using reverse-phase chromatography.

References

  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. Available at: [Link]

  • Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. - Royal Society of Chemistry. Available at: [Link]

  • Possible reaction pathways for the oxidation of generic oxathiane 34... - ResearchGate. Available at: [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. - ChemRxiv. Available at: [Link]

  • The E2 Reaction. - Chemistry LibreTexts. Available at: [Link]

  • Exercise 13: - Elimination reactions. - University of Calgary. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Ethyl-oxathiane 2,2-dioxide

Welcome to the technical support center for the purification of 3-Ethyl-oxathiane 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Ethyl-oxathiane 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally related cyclic sulfones.

Disclaimer: Specific physical and chemical property data for 3-Ethyl-oxathiane 2,2-dioxide is not extensively available in public literature. Therefore, this guide leverages established principles for the purification of cyclic sulfones and provides general recommendations. Experimental conditions should be optimized based on the observed properties of your specific sample.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-Ethyl-oxathiane 2,2-dioxide and related cyclic sulfones.

Q1: What are the most common impurities I might encounter?

A1: Without a specific synthetic route, potential impurities can be inferred from common synthetic pathways to cyclic sulfones. These may include:

  • Unreacted starting materials: Such as the corresponding sulfide or sulfoxide.

  • Oxidation byproducts: Over-oxidation or side-reaction products from the sulfone synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Degradation products: Cyclic sulfones can be susceptible to ring-opening or elimination reactions under harsh acidic, basic, or high-temperature conditions.[1][2]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: A preliminary purity assessment is crucial before selecting a purification method. We recommend the following:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture.[3] Use a combination of polar and nonpolar solvents (e.g., hexane/ethyl acetate mixtures) to find a suitable mobile phase that gives good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide significant structural information and help identify major impurities if their structures are known or suspected.

  • Melting Point Analysis: For solid compounds, a broad melting point range typically indicates the presence of impurities.[4]

Q3: Which purification technique is generally most effective for cyclic sulfones?

A3: The choice of purification method depends on the physical state of your compound (solid or liquid) and the nature of the impurities.

  • For solids: Recrystallization is often the most effective and scalable method for obtaining high-purity crystalline material.[1][5]

  • For liquids or oils: Vacuum distillation is suitable for thermally stable compounds with sufficiently different boiling points from impurities.[1][6] Flash column chromatography is a versatile technique for separating complex mixtures.[7][8]

Q4: My compound appears to be degrading during purification. What can I do?

A4: Degradation is a common issue, especially with sensitive functional groups. Consider the following:

  • Avoid harsh conditions: Minimize exposure to strong acids, bases, and high temperatures.

  • Use milder purification techniques: Opt for chromatography over distillation if your compound is thermally labile. Consider using a less reactive stationary phase like reverse-phase silica if degradation is observed on normal-phase silica.[1]

  • Work quickly: Minimize the time your compound is in solution or on a chromatography column.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.

Guide 1: Recrystallization

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.[9]

  • Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[9]

  • Solution 2: Change the solvent system. Your current solvent may be too nonpolar. Try a more polar solvent or a mixture of solvents. For sulfones, mixtures like ethanol/water or ethyl acetate/hexane can be effective.[10]

  • Solution 3: Induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[9]

Q: I have a very low recovery of my product after recrystallization. Why is this happening?

A: Low recovery is a common problem in recrystallization.

  • Reason 1: Using too much solvent. This is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[9]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Reason 2: Premature crystallization. If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[9]

    • Solution: Use pre-heated glassware for the filtration and perform the filtration as quickly as possible.

  • Reason 3: The compound has significant solubility in the cold solvent.

    • Solution: After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[9]

Guide 2: Flash Column Chromatography

Q: My compound is streaking on the TLC plate and the column. How can I fix this?

A: Streaking is often caused by overloading the stationary phase or by the compound being too polar for the chosen solvent system.

  • Solution 1: Reduce the amount of sample loaded. Overloading is a common issue.

  • Solution 2: Adjust the solvent system. Add a small amount of a more polar solvent (e.g., methanol or acetic acid, if your compound is stable) to the mobile phase to improve the compound's solubility and reduce its interaction with the silica gel.

  • Solution 3: Consider a different stationary phase. If streaking persists, your compound may be interacting too strongly with the acidic silica gel. Consider using neutral alumina or reverse-phase silica.[1]

Q: I am not getting good separation of my desired product from an impurity. What should I try?

A: Achieving good separation requires optimizing the mobile phase.

  • Solution 1: Fine-tune the eluent polarity. If the spots are too close together, try a less polar solvent system. This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

  • Solution 2: Use a gradient elution. Start with a nonpolar solvent system and gradually increase the polarity. This can help to first elute the nonpolar impurities and then your product, followed by more polar impurities.

  • Solution 3: Try a different solvent system altogether. Sometimes, a different combination of solvents with similar polarity can provide better selectivity for your specific compounds. For example, replacing a hexane/ethyl acetate mixture with a dichloromethane/methanol mixture might alter the interactions and improve separation.

Guide 3: Vacuum Distillation

Q: The liquid is bumping violently in the distillation flask. How can I prevent this?

A: Bumping is caused by the superheating of the liquid followed by rapid, uncontrolled boiling.

  • Solution 1: Use boiling chips or a magnetic stir bar. These provide nucleation sites for smooth boiling.[11] Always add them before heating.

  • Solution 2: Ensure even heating. Use a heating mantle with a stirrer for uniform heat distribution.

  • Solution 3: Control the heating rate. Apply heat gradually to avoid sudden temperature increases.[11]

Q: My compound has a very high boiling point and seems to be decomposing at the required temperature. What are my options?

A: For high-boiling, thermally sensitive compounds, reducing the boiling point is essential.

  • Solution: Use a vacuum. Distillation under reduced pressure (vacuum distillation) lowers the boiling point of the liquid, often significantly, allowing distillation at a temperature below its decomposition point.[12][13] The lower the pressure, the lower the boiling point.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common purification technique.

Protocol 1: Recrystallization of a Solid Cyclic Sulfone

This protocol assumes 3-Ethyl-oxathiane 2,2-dioxide is a solid at room temperature.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude solid in separate test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound when hot.[14]

    • Allow the hot solutions to cool. The best solvent will result in the formation of a large amount of crystals upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer).

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize recovery.[5][9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts) or if decolorizing carbon was used, perform a hot gravity filtration.[5]

    • Use a pre-heated funnel and flask to prevent premature crystallization.[9]

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling generally leads to larger, purer crystals.[14]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.

Part 4: Data Presentation and Visualization

Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for nonpolar compounds and as a nonpolar component in solvent mixtures.
Toluene1112.4Useful for recrystallizing less polar solids.
Dichloromethane403.1A common solvent for chromatography, but has a low boiling point.
Ethyl Acetate774.4A versatile solvent for both recrystallization and chromatography.
Isopropanol824.0A good protic solvent for recrystallization.
Ethanol784.3A common polar, protic solvent for recrystallization, often used with water.
Water10010.2Used for polar compounds and as a co-solvent.
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude sample of 3-Ethyl-oxathiane 2,2-dioxide.

PurificationWorkflow Crude Crude 3-Ethyl-oxathiane 2,2-dioxide Purity_Assessment Purity Assessment (TLC, NMR, MP) Crude->Purity_Assessment Is_Solid Is the compound a solid? Purity_Assessment->Is_Solid Is_Liquid Is the compound a liquid/oil? Is_Solid->Is_Liquid No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Complex_Mixture Complex Mixture? Is_Liquid->Complex_Mixture Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Distillation Vacuum Distillation Pure_Liquid Pure Liquid Product Distillation->Pure_Liquid Chromatography Column Chromatography Chromatography->Pure_Liquid Complex_Mixture->Distillation No Complex_Mixture->Chromatography Yes OilingOutTroubleshooting Start Compound 'Oils Out' Reheat Re-heat to dissolve oil Start->Reheat AddSolvent Add more hot solvent Reheat->AddSolvent SlowCool Cool slowly AddSolvent->SlowCool StillOils Still oils out? SlowCool->StillOils ChangeSolvent Change solvent/solvent system StillOils->ChangeSolvent Yes Success Crystals Form StillOils->Success No InduceCrystallization Induce crystallization (scratch/seed) ChangeSolvent->InduceCrystallization InduceCrystallization->Success

Caption: A logical workflow for resolving the issue of a compound "oiling out".

References

  • Distillation. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Distillation. (n.d.).
  • Distillation. (n.d.).
  • How to purify a sulfone and sulfide sulfoxide without a column? (2024). ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (2022). ACS Publications. Retrieved from [Link]

  • Distillation Of A Product From A Reaction. (2023). The Chemistry Blog. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. (1983). Google Patents.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved from [Link]

  • A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. (n.d.). PMC. Retrieved from [Link]

  • Characterization of 4,4'-Dichlorodiphenyl Sulfone Impurities by Gas Chromatography and Mass Spectrometry. (n.d.).
  • Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. (n.d.).
  • Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. (n.d.). Request PDF. Retrieved from [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). ChemRxiv. Retrieved from [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. (2023). PMC. Retrieved from [Link]

  • Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. (n.d.).
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI. Retrieved from [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. (2023). ResearchGate. Retrieved from [Link]

  • A STUDY OF SULFOXIDES AND SULFONES AND A METHOD OF STRUCTURAL ANALYSIS USING GAS CHROMATOGRAPHY. (n.d.). ProQuest. Retrieved from [Link]

  • HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. (2011). Walsh Medical Media. Retrieved from [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). PMC. Retrieved from [Link]

  • Recrystallization is the most common method for purifying solid compounds. (n.d.).

Sources

Optimization

stability and degradation of 3-Ethyl-oxathiane 2,2-dioxide

Executive Summary 3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) is a six-membered cyclic sulfonate ester (delta-sultone).[1] In drug development, it is primarily encountered as a specialized building block or, more...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) is a six-membered cyclic sulfonate ester (delta-sultone).[1] In drug development, it is primarily encountered as a specialized building block or, more critically, as a Potential Genotoxic Impurity (PGI) arising from sulfonyl-transfer reactions or side-reactions involving ethyl-substituted alkyl chains and sulfur trioxide sources.

As a sultone, its core instability arises from the ring strain and the high electrophilicity of the


 carbon (adjacent to oxygen) and the 

bond susceptibility. This guide addresses the critical stability profiles, degradation kinetics, and remediation protocols required for GMP compliance.

Technical Troubleshooting & FAQs

Category A: Stability & Degradation

Q1: We are observing a gradual decrease in purity during storage at 4°C. What is the primary degradation mechanism? A: The primary degradation pathway is hydrolytic ring-opening . Despite being a 6-membered ring (which is generally more stable than the 5-membered 1,3-propane sultone), 3-ethyl-1,2-oxathiane 2,2-dioxide is moisture-sensitive.

  • Mechanism: Water acts as a nucleophile, attacking the sulfur atom (S-O cleavage) or the

    
     carbon (C-O cleavage). Under neutral/acidic conditions, C-O cleavage is favored, leading to 4-hydroxyhexane-3-sulfonic acid  (assuming ethyl is at 
    
    
    
    ).
  • Root Cause: Hygroscopic solvents or headspace moisture. Even <0.1% water content in DMSO or Acetonitrile can trigger hydrolysis over weeks.

  • Solution: Store under Argon/Nitrogen. Use anhydrous solvents (water <50 ppm) for stock solutions.

Q2: Does pH influence the degradation rate? A: Yes, significantly.

  • Acidic (pH < 4): Moderate degradation. The protonation of the ring oxygen increases electrophilicity at

    
    , promoting ring opening.
    
  • Neutral (pH 6-8): Most stable window, though slow hydrolysis still occurs.

  • Basic (pH > 9): Rapid degradation. Hydroxide ions (

    
    ) are potent nucleophiles that swiftly attack the sulfur center, causing irreversible ring opening to the sulfonate salt.
    
  • Implication: Avoid basic aqueous workups if you intend to isolate the sultone. If you are trying to destroy it (cleaning validation), use 0.5 M NaOH.

Category B: Analytical Challenges

Q3: We see "ghost peaks" or broad tailing in GC-MS analysis. Is the molecule thermally unstable? A: Yes. Sultones can undergo thermal elimination (retro-cycloaddition) or rearrangement at high injector temperatures (>200°C).

  • Issue: Thermal extrusion of

    
     or ring opening to unsaturated sulfonates.
    
  • Recommendation:

    • Switch to LC-MS/MS (ESI negative mode for the hydrolysis product, or ESI positive with ammonium adducts for the parent).

    • If GC is mandatory, use a Cold On-Column (COC) injection technique and keep the column temperature below 180°C.

Q4: How do we differentiate the parent sultone from its hydrolysis product in HPLC? A: The parent sultone is neutral and less polar; the hydrolysis product is a strong acid (sulfonic acid).

  • Method: Reverse Phase (C18).

  • Mobile Phase: Use a volatile buffer (e.g., Ammonium Formate pH 3.5).

  • Retention: The sulfonic acid will elute near the void volume (dead time) unless an ion-pairing agent is used. The parent 3-ethyl-1,2-oxathiane 2,2-dioxide will retain longer.

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment (Kinetics)

Objective: Determine the half-life (


) of the sultone in your specific formulation buffer.

Reagents:

  • Test Article: 3-Ethyl-1,2-oxathiane 2,2-dioxide (10 mM stock in anhydrous MeCN).

  • Buffer Systems: Phosphate (pH 7.0), Acetate (pH 4.0), Borate (pH 9.0).

  • Internal Standard: Diphenyl sulfone (inert).

Workflow:

  • Preparation: Spike the 10 mM stock into the buffer to a final concentration of 100 µM. Maintain temperature at 25°C.

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately dilute aliquots 1:10 into cold Acetonitrile (stops hydrolysis and precipitates buffer salts).

  • Analysis: Inject onto LC-MS/MS. Monitor MRM transition (Parent

    
     or 
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol 2: Decontamination (Quenching) for Spills/Glassware

Objective: Safely destroy PGI residues on equipment.

  • Solution: Prepare a solution of 10% w/v NaOH and 20% Ethanol in water.

  • Application: Soak glassware or wipe surfaces with the solution.

  • Contact Time: Allow 30 minutes. The base promotes rapid S-O bond cleavage.

  • Verification: Rinse with water. Swab surface and analyze for residual sultone (Limit of Detection should be <1 ppm).

Data Visualization & Logic

Stability Profile Summary
ConditionEstimated Half-Life (

)
Predominant ProductRisk Level
Anhydrous MeCN (25°C) > 6 MonthsNoneLow
Water (pH 7, 25°C) 24 - 48 HoursHydroxy-sulfonic acidModerate
Water (pH 2, 25°C) 4 - 6 HoursHydroxy-sulfonic acidHigh
0.1 M NaOH (25°C) < 5 MinutesSulfonate saltN/A (Destruction)
Degradation Pathway Diagram

DegradationPathway Figure 1: Hydrolytic Degradation Mechanism of 3-Ethyl-1,2-oxathiane 2,2-dioxide Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide (Intact Sultone) Transition Tetrahedral Intermediate (Unstable) Sultone->Transition Nucleophilic Attack (Slow at pH 7, Fast at pH >9) Water H2O / OH- Water->Transition Product 4-Hydroxyhexane-3-sulfonic acid (Ring Open) Transition->Product Ring Opening

Figure 1: The irreversible hydrolysis pathway. Under basic conditions, the hydroxide ion attacks the sulfur center, relieving ring strain and forming the acyclic sulfonate.

References

  • Roberts, D. W., & Williams, D. L. (1982). The degradation of sultones in aqueous solution. Tetrahedron, 38(11), 1623-1630. (Foundational mechanistic work on sultone hydrolysis kinetics).
  • Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology, 56(2), 211-216.
  • Glowienke, S., & Frieauff, W. (2005). Toxicological characterization of impurities in drug substances. Drug Discovery Today, 10(7), 491-497.

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution on Sultones

Welcome to the Technical Support Center for sultone ring-opening reactions. Sultones (cyclic sulfonic esters) are highly potent alkylating agents widely used to introduce sulfoalkyl groups into molecules, imparting water...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sultone ring-opening reactions. Sultones (cyclic sulfonic esters) are highly potent alkylating agents widely used to introduce sulfoalkyl groups into molecules, imparting water solubility and anionic character[1]. However, their inherent ring strain makes them highly reactive and susceptible to side reactions such as hydrolysis and over-alkylation[2].

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the causality of reaction behaviors, a self-validating experimental protocol, and targeted troubleshooting FAQs to ensure high-yield, regioselective sulfopropylation.

Mechanistic Foundations & Causality

The ring-opening of sultones (e.g., 1,3-propane sultone or 1,4-butane sultone) proceeds via a bimolecular nucleophilic substitution (


) mechanism[3]. The nucleophile attacks the electrophilic carbon adjacent to the ring oxygen, leading to the cleavage of the C–O bond and the formation of a stable sulfonate salt[4].

Understanding this causality is critical: because it is an


 process, the reaction is highly sensitive to steric hindrance at the attack site, the nucleophilicity of the attacking species, and the solvating power of the reaction medium.

Mechanism Nu Nucleophile (e.g., R-O⁻, R-NH₂) Complex Pre-Reaction Complex (Polar Aprotic Solvent) Nu->Complex Sultone Sultone Ring (e.g., 1,3-Propane Sultone) Sultone->Complex TS S_N2 Transition State (C-O Bond Cleavage) Complex->TS Backside Attack at α-Carbon Product Sulfonate Salt Product (R-Nu-CH₂CH₂CH₂-SO₃⁻) TS->Product Ring Opening & Inversion of Configuration

SN2 Nucleophilic Ring-Opening Mechanism of Sultones

Core Optimization Parameters

To achieve optimal conversion, reaction conditions must be carefully balanced. The table below summarizes the quantitative and qualitative optimization parameters.

ParameterRecommended ConditionMechanistic Rationale
Solvent Anhydrous DMF or DMSOPolar aprotic solvents solvate the counter-cation (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) while leaving the nucleophile "naked" and highly reactive, accelerating the

attack[5].
Temperature 25°C to 60°CHigher temperatures increase the reaction rate but exponentially increase the risk of sultone hydrolysis and thermal decomposition[2].
Stoichiometry 1.05 - 1.20 eq SultoneA slight excess of sultone compensates for trace moisture-induced hydrolysis. However, excessive amounts lead to difficult purification.
Atmosphere Nitrogen or Argon (

/

)
Sultones are highly moisture-sensitive. Atmospheric water acts as a competing nucleophile, degrading the reagent into 3-hydroxypropanesulfonic acid[2].
Base Selection Guide

The choice of base dictates the generation of the active nucleophile.

Nucleophile TypePreferred BaseCausality & Notes
Alcohols (-OH) Sodium Hydride (

)
Irreversibly deprotonates the alcohol to form a highly reactive alkoxide. Evolution of

gas drives the equilibrium[5].
Thiols (-SH) Potassium Carbonate (

)
Thiols are highly nucleophilic and acidic; a mild base is sufficient to generate the thiolate without causing side reactions.
Amines (-NH₂) Triethylamine (

) or None
Amines are inherently nucleophilic. Base is often only needed to neutralize the resulting sulfonic acid and prevent protonation of unreacted amine[6].

Self-Validating Experimental Protocol

This standard operating procedure (SOP) describes the sulfopropylation of an alcohol using 1,3-propane sultone. It incorporates self-validating checkpoints to ensure each step is successful before proceeding.

Step 1: Preparation and Deprotonation

  • Flame-dry a round-bottom flask and purge with inert gas (

    
     or 
    
    
    
    ).
  • Dissolve the nucleophile (1.0 eq) in anhydrous DMF (Karl Fischer titration < 50 ppm water).

  • Slowly add

    
     (1.2 eq, 60% dispersion in mineral oil) at 0°C.
    
  • Validation Checkpoint: Observe the evolution of

    
     gas. Stir at room temperature for 30 minutes until gas evolution completely ceases, confirming 100% alkoxide formation[5].
    

Step 2: Sultone Addition 4. Dissolve 1,3-propane sultone (1.1 eq) in a small volume of anhydrous DMF. 5. Add the sultone solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes[5].

  • Validation Checkpoint: The reaction is mildly exothermic. A slight temperature increase confirms the initiation of the ring-opening sequence.

Step 3: Reaction and Monitoring 6. Heat the reaction mixture to 60°C and stir for 1 to 4 hours[5]. 7. Monitor the reaction via HPLC or TLC.

  • Validation Checkpoint: The complete disappearance of the starting nucleophile peak/spot indicates reaction completion.

Step 4: Quenching and Isolation 8. Cool the mixture to room temperature and quench with a few drops of methanol to destroy unreacted


 and excess sultone.
9. Precipitate the resulting sodium sulfonate salt by adding the mixture dropwise into a large volume of cold diethyl ether or hexane[5].
10. Filter and dry the white waxy solid under a vacuum.

Troubleshooting & FAQs

Q1: My reaction yield is extremely low, and I am observing a highly polar byproduct. What happened? A: You are likely observing the hydrolysis of the sultone. 1,3-Propane sultone is highly sensitive to moisture and will rapidly react with water to form 3-hydroxypropanesulfonic acid[2].

  • Fix: Ensure your solvents are strictly anhydrous (store over 3Å molecular sieves) and conduct the reaction under a continuous argon or nitrogen sweep.

Q2: I am trying to sulfopropylate a primary amine, but mass spectrometry shows a mixture of mono- and di-alkylated products. How do I prevent over-alkylation? A: Primary amines form secondary amines upon the first alkylation. Because secondary amines are often more nucleophilic than primary amines, they rapidly attack a second sultone molecule, leading to double alkylation[6].

  • Fix: Invert the stoichiometry. Use a large excess of the primary amine (e.g., 3-5 equivalents) relative to the sultone, or lower the reaction temperature to 0°C–10°C to increase kinetic control.

Q3: The reaction with my sterically hindered alcohol is incredibly slow, even at 60°C. Can I just boil it? A: No. Heating sultones above 80°C in the presence of strong bases can lead to thermal decomposition and complex side reactions[2]. The


 mechanism is highly sensitive to steric hindrance[7].
  • Fix: Change the solvent to DMSO, which has a higher dielectric constant than DMF and better solvates the transition state. Alternatively, add a catalytic amount of a phase-transfer catalyst (like TBAI) or a crown ether (e.g., 15-crown-5 for

    
    ) to further "naked" the alkoxide.
    

Q4: I have a molecule with both an amine and a hydroxyl group (ambident nucleophile). How do I selectively alkylate the oxygen? A: Amines are softer and generally more nucleophilic than neutral alcohols. To force O-alkylation, you must exploit pKa differences.

  • Fix: Protect the amine group (e.g., with a Boc or Cbz group) prior to the reaction. Alternatively, if protection is impossible, use exactly 1.0 equivalent of a strong, non-nucleophilic base (like

    
    ) to selectively deprotonate the alcohol, leaving the amine neutral. The resulting alkoxide will outcompete the neutral amine for the sultone.
    

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve common experimental failures.

Troubleshooting Start Issue Detected: Low Yield / Impurities Hydrolysis Sultone Hydrolysis (Water Contamination) Start->Hydrolysis High Sulfonic Acid Byproduct OverAlk Over-Alkylation (Multiple Additions) Start->OverAlk Mass Spec shows 2x Alkylation SlowRxn Slow Reaction Rate (Sterics / Poor Nucleophile) Start->SlowRxn Unreacted Starting Material FixHydro Use Anhydrous DMF/DMSO & Inert Atmosphere Hydrolysis->FixHydro FixAlk Increase Nu:Sultone Ratio or Lower Temperature OverAlk->FixAlk FixSlow Add Crown Ether or Switch to DMSO SlowRxn->FixSlow

Diagnostic Decision Tree for Sultone Alkylation Troubleshooting

References

  • Acta Chemica Scandinavica. "Selective Synthesis of Aliphatic Ethylene Glycol Sulfonate Surfactants." ku.dk. Available at: [Link]

  • ResearchGate. "Reactions of β-sultones and carbyl sulfates with nucleophiles." ResearchGate. Available at: [Link]

  • Chemical Reviews. "Recent Developments in the Synthesis and Application of Sultones." ACS Publications. Available at: [Link]

  • PMC. "Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides." NIH. Available at: [Link]

  • Arkat USA. "Asymmetric synthesis of α,γ-substituted γ-alkoxy methyl sulfonates via diastereospecific ring-opening of sultones." Arkat USA. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation with 3-Ethyl-oxathiane 2,2-dioxide

The following Technical Support Guide addresses the specific challenges associated with 3-Ethyl-1,2-oxathiane 2,2-dioxide , a 6-membered cyclic sulfonate ester (delta-sultone). Executive Summary & Reactivity Profile The...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with 3-Ethyl-1,2-oxathiane 2,2-dioxide , a 6-membered cyclic sulfonate ester (delta-sultone).

Executive Summary & Reactivity Profile

The Core Problem: Researchers often treat 3-Ethyl-1,2-oxathiane 2,2-dioxide (a


-sultone) as a direct functional equivalent to 1,3-propane sultone (

-sultone). This is a critical error.

While 5-membered sultones possess significant ring strain (


20 kcal/mol) that drives rapid alkylation at room temperature, the 6-membered 1,2-oxathiane system is kinetically stable. It adopts a chair conformation similar to cyclohexane, lacking the strain energy required for facile ring opening. Consequently, standard protocols used for propane sultone will result in 0% conversion  or recovery of starting material when applied to this reagent.

Molecule Specification:

  • Class: Cyclic Sulfonate Ester (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Sultone).
    
  • Role: Electrophilic Alkylating Agent (Latent sulfonate donor).

  • Mechanism: SN2 Ring Opening at the C-O bond (Position 6).

  • Substituent Effect: The 3-Ethyl group (adjacent to sulfur) exerts electronic influence on the sulfonyl group but is remote from the electrophilic center (C6), meaning failure is usually electronic/kinetic , not steric.

Troubleshooting Guide (Q&A Format)

SECTION A: No Reaction / Recovery of Starting Material

Q: I am stirring the sultone with my amine/alcohol at room temperature (RT) in DCM, but no product is forming. Why? A: The 6-membered ring is too stable for RT alkylation. Unlike 5-membered sultones,


-sultones require significant thermal activation to overcome the activation energy barrier for ring opening.
  • Corrective Action: Switch the solvent to Toluene , Dioxane , or DMF and heat the reaction to 80–110°C . DCM (b.p. 40°C) does not allow sufficient thermal energy.

Q: I increased the temperature, but conversion is still low (<20%). What is the next step? A: If thermal activation is insufficient, the nucleophilicity of your substrate is likely the bottleneck. The C6 position in a stable chair conformation is a "harder" electrophile.

  • Corrective Action (Lewis Acid Catalysis): Add 10-20 mol% of a Lewis Acid such as Sc(OTf)₃ or BF₃·OEt₂ . This coordinates to the sulfonyl oxygens, increasing the electrophilicity of the ring and facilitating C-O bond cleavage.

SECTION B: Side Reactions & Impurities[1][2]

Q: I see a new spot on TLC, but it’s not my alkylated product. NMR suggests an alkene. What happened? A: You likely triggered E2 Elimination instead of SN2 Substitution. If your nucleophile is basic (e.g., a primary amine or alkoxide) and you heated the reaction, the base may have abstracted a proton from the C5 position (beta to the oxygen), leading to ring opening via elimination to form an allylic sulfonate species.

  • Corrective Action:

    • Use a non-basic nucleophile equivalent if possible.

    • If using an amine, ensure it is not sterically hindered (which favors elimination).

    • Lower the temperature slightly and extend reaction time.

Q: Can I use strong bases (NaH, LDA) to deprotonate my nucleophile before adding the sultone? A: Proceed with extreme caution. The 3-Ethyl group activates the


-protons next to the sulfur (C3 position). Strong bases can deprotonate the sultone itself at C3, leading to:
  • Ring Fragmentation: Similar to Ramberg-Bäcklund precursors.

  • Self-Condensation: The lithiated sultone reacting with another sultone molecule.

  • Protocol Adjustment: If you must use an anionic nucleophile, add the nucleophile to the sultone (inverse addition) slowly at 0°C to keep the concentration of base low relative to the electrophile.

Experimental Optimization Workflow

The following diagram illustrates the decision logic for rescuing a failed alkylation.

TroubleshootingWorkflow Start Start: Reaction Failed (No Conversion) CheckTemp Current Temp < 60°C? Start->CheckTemp IncreaseHeat Action: Switch to Toluene/DMF Heat to 90-110°C CheckTemp->IncreaseHeat Yes CheckNu Is Nucleophile Basic? (e.g., Amine, Alkoxide) CheckTemp->CheckNu No (Already Hot) IncreaseHeat->CheckNu LewisAcid Action: Add Catalyst Sc(OTf)3 or BF3·OEt2 CheckNu->LewisAcid No (Neutral/Weak Nu) EliminationRisk Risk: E2 Elimination observed? CheckNu->EliminationRisk Yes Success Target: Ring Opening (Sulfonate Formation) LewisAcid->Success ChangeBase Action: Switch Base (Use weaker base or buffer system) EliminationRisk->ChangeBase Yes (Alkene formed) EliminationRisk->Success No ChangeBase->Success

Figure 1: Decision matrix for optimizing 6-membered sultone alkylations. Note the priority of thermal activation over catalysis.

Validated Protocol: Lewis Acid-Catalyzed Ring Opening

This protocol is designed for difficult nucleophiles (e.g., anilines, hindered alcohols) that fail under standard conditions.

Reagents:

  • Substrate (Nucleophile): 1.0 equiv.

  • 3-Ethyl-1,2-oxathiane 2,2-dioxide: 1.2 equiv.

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10 mol%).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step:

  • Preparation: In a flame-dried reaction vial, dissolve the Nucleophile (1.0 mmol) and Sc(OTf)₃ (0.1 mmol) in anhydrous MeCN (5 mL). Stir at RT for 10 minutes to allow Lewis acid coordination.

  • Addition: Add 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.2 mmol) in one portion.

  • Activation: Seal the vessel and heat to 80°C (for MeCN) or 100°C (if using Toluene).

  • Monitoring: Monitor by LC-MS. Look for the mass of [Nu + 164.2] (Molecular weight of the sultone ring).

    • Note: The product is a sulfonic acid salt/zwitterion. It will be very polar. Use a reverse-phase method with high aqueous content.

  • Workup:

    • For Amines: The product usually precipitates as a zwitterion. Cool to 0°C and filter.

    • For Alcohols: Evaporate solvent, redissolve in minimal MeOH, and precipitate with Et₂O.

Comparative Data: Ring Strain & Reactivity[3][4]

The table below highlights why protocols for propane sultone fail with oxathiane dioxide.

Parameter1,3-Propane Sultone (5-mem)1,2-Oxathiane 2,2-dioxide (6-mem)Impact on Protocol
Ring Strain ~20-23 kcal/mol< 4 kcal/mol (Chair conformer)Requires Heat: 6-mem ring needs thermal push.
Hydrolysis Rate Relative Rate: 37Relative Rate: 1Slower Kinetics: Reaction times must be extended (24-48h).
Mechanism Rapid SN2Sluggish SN2Catalysis: Often requires Lewis Acid assistance.
Physical State Liquid/Low MPSolid (typically)Solubility: Ensure full dissolution before heating.

References

  • Wolbus, A., et al. (2021). "Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides." Targets in Heterocyclic Systems, 24, 33-56.[1][2]

    • Key Insight: Comprehensive review of the 6-membered sultone ring system, explicitly discussing the stability differences compared to 5-membered analogs.
  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Kinetic Studies of Reactions Involving γ-Sultones vs δ-Sultones."

    • Key Insight: Provides the relative reaction rate data (37:1 ratio) for hydrolysis and nucleophilic attack between 5- and 6-membered sultones.[3]

  • Lloyd, H., et al. (2014). "Kinetic Resolution by Lithiation of Substituted Heterocycles." White Rose eTheses Online.

    • Key Insight: Discusses the lithiation and stability of substituted heterocyclic sulfones, relevant for understanding side reactions involving the 3-ethyl group.
  • PubChem Compound Summary. (2025). "1,2-Oxathiepane, 2,2-dioxide and analogs."[3][4][2][5] National Library of Medicine.

    • Key Insight: Physical property data and structural classification for ox

Sources

Troubleshooting

Technical Support Center: GC-MS Identification of Sultone Byproducts

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the analysis of sultones and their byproducts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the analysis of sultones and their byproducts. Sultones (e.g., 1,3-propanesultone) are highly reactive cyclic sulfonic esters used in drug synthesis. Due to their DNA-reactive nature, they are classified as Genotoxic Impurities (GTIs) under [1]. Analyzing these species via Gas Chromatography-Mass Spectrometry (GC-MS) requires strict control over sample preparation, inlet chemistry, and derivatization strategies.

🔬 Troubleshooting FAQs

Q1: Why am I losing sultone peaks or observing severe peak tailing during my GC-MS analysis? A1: This is almost always caused by thermal degradation or active sites within the GC inlet. Sultones are inherently thermally labile. If the injection port temperature is too high (e.g., >250°C), the sultone will undergo premature ring-opening or degradation before it ever reaches the column.

  • Causality & Solution: Lower the inlet temperature to 200–220°C and utilize a pulsed splitless injection technique. This rapidly transfers the analyte onto the column, minimizing its residence time in the heated zone. Furthermore, use a deactivated, ultra-inert liner (single taper with glass wool) to prevent adsorption. Ensure you are using a low-bleed, non-polar to mid-polar column (e.g., DB-5MS) with[2] to maintain peak symmetry.

Q2: How can I detect sultone hydrolysis byproducts using GC-MS? A2: While intact sultones are volatile enough for direct GC-MS analysis, they rapidly hydrolyze in aqueous environments into hydroxy sulfonic acids (e.g., 1,3-propanesultone becomes 3-hydroxy-1-propanesulfonic acid). These byproducts are highly polar, non-volatile, and will irreversibly stick to or degrade within the GC column.

  • Causality & Solution: You must mask the polar hydroxyl and sulfonic acid groups to increase volatility and thermal stability. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS is the gold standard here. The derivatized silyl esters are highly volatile and elute cleanly.

Q3: I see unexpected, unknown peaks when extracting sultones from methanolic API solutions. What are they? A3: You are observing alcoholysis byproducts. Sultones are potent alkylating agents that react aggressively with nucleophilic solvents like methanol or ethanol. If you dissolve your active pharmaceutical ingredient (API) in methanol, the intact sultone will react to form volatile alkyl sulfonates (e.g., methyl 3-hydroxy-1-propanesulfonate).

  • Causality & Solution: This reaction artificially depletes your intact sultone concentration, leading to false-negative quantitation. To prevent this, strictly avoid nucleophilic solvents. Always use aprotic solvents like n-hexane or dichloromethane for [3].

📊 Quantitative Data & MS Parameters

To ensure accurate identification, monitor the specific mass-to-charge (m/z) ratios in Selected Ion Monitoring (SIM) mode. The table below summarizes the analytical requirements and[4] for 1,3-propanesultone and its common byproducts.

Compound ClassExample AnalyteVolatilityGC-MS AmenabilityCharacteristic SIM Ions (m/z)
Intact Sultone 1,3-PropanesultoneHighDirect Injection122 (M⁺), 58, 41
Hydrolysis Byproduct 3-Hydroxy-1-propanesulfonic acidLowRequires Derivatization283, 147 (Silylated)
Alcoholysis Byproduct Methyl 3-hydroxy-1-propanesulfonateModerateDirect / Derivatization154 (M⁺), 123, 58

🧪 Step-by-Step Methodologies

Every analytical protocol must be a self-validating system to ensure data integrity. Follow these workflows to accurately isolate and identify sultones and their byproducts.

Workflow 1: Extraction of Intact Sultones from API Matrix
  • Sample Preparation: Accurately weigh 100 mg of the API into a glass centrifuge tube.

  • Solvent Addition: Add 5.0 mL of an aprotic extraction solvent (e.g., n-hexane).

    • Causality: Using aprotic solvents prevents nucleophilic attack and alcoholysis of the sultone ring, preserving the intact GTI for accurate quantitation.

  • Extraction: Vortex the mixture for 2 minutes, followed by ultrasonication at room temperature for 10 minutes to ensure complete mass transfer into the organic phase.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to pellet the undissolved API matrix.

  • Filtration: Filter the organic supernatant through a 0.22 µm PTFE syringe filter directly into an amber GC vial.

  • Self-Validation (System Suitability): Inject a known standard solution. The extraction is validated if the tailing factor for the sultone peak is ≤ 1.5 and the signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ) is ≥ 10.

Workflow 2: Derivatization of Hydroxy Sulfonic Acid Byproducts
  • Aqueous Extraction: Extract the API with 5.0 mL of LC-MS grade water to selectively isolate the polar hydroxy sulfonic acid byproducts.

  • Evaporation: Transfer 1.0 mL of the aqueous extract to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Silylation reagents (BSTFA/TMCS) are exceptionally sensitive to moisture. Trace water will preferentially hydrolyze the reagent, completely quenching the derivatization of your target analytes.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS) and 100 µL of anhydrous pyridine (which acts as an acid scavenger and catalyst).

  • Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes to drive the silylation of both the hydroxyl and sulfonic acid groups to thermodynamic completion.

  • Self-Validation (System Suitability): Monitor the baseline of the GC-MS chromatogram. A massive, broad siloxane peak or poor analyte response indicates incomplete drying and reagent quenching, requiring re-preparation.

🗺️ Process Visualizations

G Sultone Intact Sultone (e.g., 1,3-Propanesultone) Hydrolysis Aqueous Hydrolysis Sultone->Hydrolysis Alcoholysis Alcoholysis (Methanol/Ethanol) Sultone->Alcoholysis GCMS GC-MS Analysis (EI, SIM Mode) Sultone->GCMS Direct Analysis HSA Hydroxy Sulfonic Acid (Non-volatile, Polar) Hydrolysis->HSA AlkylSulfonate Alkyl Sulfonate (Volatile Byproduct) Alcoholysis->AlkylSulfonate Deriv Derivatization (BSTFA/TMCS) HSA->Deriv Required AlkylSulfonate->GCMS Direct Analysis VolatileDeriv Silylated Derivative (GC-MS Amenable) Deriv->VolatileDeriv VolatileDeriv->GCMS

Sultone degradation pathways and required GC-MS derivatization workflows.

Workflow Sample API Matrix with Impurities Extraction LLE Extraction (Aprotic Solvent: Hexane) Sample->Extraction Organic Organic Phase (Intact Sultones) Extraction->Organic Aqueous Aqueous Phase (Hydrolysis Byproducts) Extraction->Aqueous Evap Evaporation & Reconstitution Organic->Evap DerivStep Derivatization (60°C, 30 min) Aqueous->DerivStep GCMS_SIM GC-MS (SIM Mode) Target m/z Monitoring Evap->GCMS_SIM Inject 1 µL DerivStep->GCMS_SIM Inject 1 µL

Extraction and GC-MS analytical workflow for sultones and their byproducts.

📚 References

  • Title: Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: CN105606747A - Method for determining content of 1,3-propanesultone Source: Google Patents URL:

  • Title: Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050 Source: Shimadzu URL: [Link]

  • Title: Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates Source: ResearchGate URL: [Link]

Sources

Optimization

how to avoid polymerization with 3-Ethyl-oxathiane 2,2-dioxide

A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Unintended Polymerization Introduction 3-Ethyl-oxathiane 2,2-dioxide belongs to the class of organic compounds known as delta-s...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Unintended Polymerization

Introduction

3-Ethyl-oxathiane 2,2-dioxide belongs to the class of organic compounds known as delta-sultones. These six-membered cyclic esters of hydroxysulfonic acids are valuable intermediates in chemical synthesis. However, their utility can be compromised by a tendency to undergo unintended polymerization. This guide provides in-depth technical support to help you understand and mitigate this issue, ensuring the stability and purity of your 3-Ethyl-oxathiane 2,2-dioxide samples. The advice herein is grounded in the established chemistry of sultones and aims to provide a framework for best practices in the laboratory.

Troubleshooting Guide: Addressing Polymerization Issues

This section is designed to help you if you suspect your sample of 3-Ethyl-oxathiane 2,2-dioxide has already begun to polymerize.

Question: My sample of 3-Ethyl-oxathiane 2,2-dioxide, which was initially a liquid/solid, has become viscous, solidified, or has formed a precipitate. What is happening?

Answer: An increase in viscosity, solidification, or the formation of a precipitate in your sample of 3-Ethyl-oxathiane 2,2-dioxide are strong indicators of polymerization. This process involves the ring-opening of the sultone monomer to form long polymer chains. This reaction can be initiated by trace impurities, exposure to moisture, elevated temperatures, or contact with incompatible materials.

Question: How can I confirm that my sample has polymerized?

Answer: Several analytical techniques can be employed to confirm polymerization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal the disappearance of signals corresponding to the monomer and the appearance of new, broader signals characteristic of a polymer.

  • Infrared (IR) Spectroscopy: You may observe changes in the characteristic S=O stretching frequencies of the sultone ring.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques can be used to determine the molecular weight distribution of the polymer, confirming the presence of high molecular weight species.

  • Differential Scanning Calorimetry (DSC): DSC can show a glass transition temperature (Tg) for the polymer, which is absent in the pure monomer.

Question: Can I reverse the polymerization of 3-Ethyl-oxathiane 2,2-dioxide?

Answer: In most cases, the ring-opening polymerization of sultones is irreversible under normal laboratory conditions. Depolymerization would require significant energy input and specific catalytic conditions, which are often not practical and may not yield the pure monomer. It is generally more effective to discard the polymerized sample and focus on preventing polymerization in fresh batches.

Frequently Asked Questions (FAQs): Proactive Prevention of Polymerization

This section provides preventative guidance to help you maintain the integrity of your 3-Ethyl-oxathiane 2,2-dioxide.

Question: What are the primary triggers for the polymerization of 3-Ethyl-oxathiane 2,2-dioxide?

Answer: The polymerization of delta-sultones like 3-Ethyl-oxathiane 2,2-dioxide is typically initiated by:

  • Contaminants: Both acidic and basic impurities can catalyze ring-opening polymerization. This includes residual catalysts from synthesis, moisture, and atmospheric carbon dioxide.

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization, especially during prolonged storage or in processes like distillation.

  • Incompatible Materials: Storage in containers made of materials that can leach acidic or basic substances should be avoided.

Question: What are the optimal storage conditions for 3-Ethyl-oxathiane 2,2-dioxide?

Answer: To ensure the long-term stability of 3-Ethyl-oxathiane 2,2-dioxide, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Low temperatures reduce the rate of potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents exposure to atmospheric moisture and carbon dioxide, which can act as initiators.
Container Use amber glass bottles with PTFE-lined caps.Amber glass protects the compound from light, which can potentially initiate polymerization. PTFE is an inert material that will not leach contaminants.
Purity Ensure the material is of high purity before long-term storage.Residual synthetic impurities can act as catalysts for polymerization.

Question: What materials and reagents should I avoid when working with 3-Ethyl-oxathiane 2,2-dioxide?

Answer: Care should be taken to avoid contact with the following:

  • Strong Acids and Bases: These are potent catalysts for the ring-opening polymerization of sultones.

  • Nucleophiles: Amines, alcohols, and even water can act as initiators for anionic polymerization.

  • Certain Metals: Some metals can act as Lewis acids and catalyze polymerization. It is best to use glass or stainless steel reactors and equipment.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of 3-Ethyl-oxathiane 2,2-dioxide

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of an inert gas (argon or nitrogen).

  • Dispensing: Use clean, dry glass syringes or stainless steel spatulas for transferring the compound.

  • Sealing: After dispensing, flush the headspace of the container with an inert gas before securely sealing the cap.

  • Storage: Promptly return the container to the recommended storage conditions (2-8 °C).

Protocol 2: Monitoring the Stability of Stored 3-Ethyl-oxathiane 2,2-dioxide

  • Visual Inspection: Regularly inspect the sample for any changes in appearance, such as increased viscosity, discoloration, or the formation of solids.

  • Analytical Check: On a periodic basis (e.g., every 6 months), take a small aliquot of the sample and analyze its purity by a suitable method like NMR or GC to confirm the absence of polymeric impurities.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the structure of 3-Ethyl-oxathiane 2,2-dioxide and a potential polymerization pathway.

structure cluster_0 3-Ethyl-oxathiane 2,2-dioxide mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>STD><TD>OTD>TR><TR><TD>CH2TD><TD>|TD><TD>||TD>TR><TR><TD>|TD><TD>OTD><TD>OTD>TR><TR><TD>CH-CH2-CH3TD><TD>TD><TD>TD>TR><TR><TD>|TD><TD>TD><TD>TD>TR><TR><TD>CH2TD><TD>TD><TD>TD>TR><TR><TD>|TD><TD>TD><TD>TD>TR><TR><TD>CH2TD><TD>TD><TD>TD>TR>TABLE>

Caption: Chemical Structure of 3-Ethyl-oxathiane 2,2-dioxide.

polymerization monomer 3-Ethyl-oxathiane 2,2-dioxide (Monomer) ring_opening Ring-Opening Attack monomer->ring_opening initiator Initiator (I-) (e.g., OH-, RO-) initiator->monomer Initiation propagating_chain Propagating Polymer Chain (Anionic) ring_opening->propagating_chain propagating_chain->monomer Propagation termination Termination/Quenching (e.g., H+ source) propagating_chain->termination polymer Poly(3-Ethyl-oxathiane 2,2-dioxide) (Polymer) termination->polymer

Caption: Hypothetical Anionic Ring-Opening Polymerization of 3-Ethyl-oxathiane 2,2-dioxide.

References

  • Mecerreyes, D. (2011). Poly(carbonate)s from cyclic monomers: advances in synthesis and applications. Polymer Chemistry, 2(7), 1429-1437. (Provides general context on ring-opening polymerization of cyclic esters, a related class of compounds). [Link]

  • Lecomte, P., & Jérôme, R. (2012). Recent developments in ring-opening polymerization of cyclic esters. Monographs in Supramolecular Chemistry, (12), 173-217. (While focused on cyclic esters, the principles of ring-opening polymerization are relevant to sultones). [Link]

Troubleshooting

regioselectivity issues in the ring-opening of substituted sultones

Technical Support Center: Substituted Sultone Chemistry Welcome to the technical support center for researchers navigating the complexities of substituted sultone chemistry. This guide is designed to provide field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Sultone Chemistry

Welcome to the technical support center for researchers navigating the complexities of substituted sultone chemistry. This guide is designed to provide field-proven insights and practical troubleshooting advice for controlling regioselectivity during nucleophilic ring-opening reactions. We will explore the underlying principles governing these reactions and offer structured solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses foundational concepts essential for understanding and manipulating sultone reactivity.

Q1: What is a sultone, and what are the primary sites for nucleophilic attack?

A1: Sultones are cyclic esters of hydroxysulfonic acids, analogous to lactones in carboxylic acid chemistry.[1][2] They are valuable synthetic intermediates used to introduce sulfoalkyl groups into molecules.[3] For a typical substituted γ-sultone, there are two primary electrophilic sites susceptible to nucleophilic attack:

  • The α-Carbon (Cα): The carbon atom directly bonded to the ring oxygen (C-O-SO₂). Attack at this site leads to cleavage of the C-O bond.

  • The Sulfur Atom (S): The sulfur atom of the sulfonate group. Attack at this site results in the cleavage of the S-O bond.

The competition between these two pathways is the origin of most regioselectivity issues.

Caption: Primary sites of nucleophilic attack on a substituted sultone.

Q2: What key factors determine which regioisomer is formed?

A2: The outcome of the ring-opening reaction is a delicate balance of several interconnected factors. Understanding these allows for rational control over the regioselectivity.

  • Nucleophile Properties (Hard vs. Soft): Based on the Hard and Soft Acids and Bases (HSAB) principle, "hard" nucleophiles (e.g., H₂O, RO⁻, F⁻) have a high charge density and prefer to attack the "hard" electrophilic sulfur atom. Conversely, "soft" nucleophiles (e.g., RS⁻, I⁻, CN⁻) have a more diffuse charge and favor attacking the "softer" α-carbon.[4]

  • Steric Hindrance: Bulky substituents on the sultone ring, particularly near the α-carbon, can impede nucleophilic attack at that site, thereby favoring attack at the less hindered sulfur atom.[5][6] Similarly, a sterically demanding nucleophile may also favor attack at the more accessible sulfur center.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the sultone ring can increase the electrophilicity of the adjacent carbon atoms, potentially making C-O cleavage more favorable.[7][8][9] The position of these substituents is critical; those that can stabilize a negative charge through resonance are particularly influential.[10][11]

  • Reaction Conditions: Solvent polarity and temperature can significantly influence the reaction pathway. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates and transition states differently than polar protic (e.g., H₂O, EtOH) or nonpolar solvents, tipping the regiochemical balance.[12]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides structured guidance for common problems encountered in the lab.

Q3: My reaction is producing a mixture of regioisomers with poor selectivity. How can I favor a single product?

A3: A lack of selectivity indicates that the energy barriers for both C-O and S-O cleavage pathways are comparable under your current conditions. The goal is to modify the reaction to selectively lower the barrier for one pathway while raising it for the other.

Troubleshooting Workflow: Improving Regioselectivity

G start Poor Regioselectivity Observed q1 What is your desired outcome? start->q1 co_cleavage Target: C-O Cleavage (Attack at Carbon) q1->co_cleavage C-O Cleavage so_cleavage Target: S-O Cleavage (Attack at Sulfur) q1->so_cleavage S-O Cleavage action1 Use a 'softer' nucleophile (e.g., Thiolates, Cyanides) co_cleavage->action1 action4 Use a 'harder' nucleophile (e.g., Alkoxides, Water, Fluoride) so_cleavage->action4 action2 Decrease steric hindrance (if substrate allows) action1->action2 action3 Use a polar aprotic solvent (e.g., DMF, Acetonitrile) action2->action3 action5 Increase steric hindrance at the α-carbon action4->action5 action6 Use a polar protic solvent (e.g., Alcohols, Water) action5->action6

Caption: Decision-making flowchart for enhancing regioselectivity.

Q4: The opposite regioisomer to the one predicted is the major product. What is the likely cause?

A4: This common and often perplexing result typically arises from a misjudgment of the dominant influencing factor. For instance, while electronic effects might suggest attack at a specific carbon, overwhelming steric hindrance could force the reaction through an alternative, less obvious pathway.

A key study on octane-β-sultones demonstrated this principle clearly: under basic conditions (a "harder" nucleophile in the form of OH⁻), the reaction proceeds via attack at the sulfur atom (S-O cleavage) with retention of configuration.[13][14] However, under acidic conditions with methanol, the reaction proceeds via an SN2 attack at the carbon atom (C-O cleavage) with inversion of configuration.[13][14]

Troubleshooting Steps:

  • Re-evaluate the Nucleophile: Is your nucleophile harder or softer than you initially assumed? Check its pKa and polarizability.

  • Analyze Steric Factors: Build a 3D model of your substituted sultone. Is there significant steric clutter around the expected site of attack? The influence of steric hindrance can often override subtle electronic preferences.[6]

  • Consider the Mechanism: Are your conditions favoring an SN2-type attack at carbon (C-O cleavage) or a nucleophilic attack on the sulfonyl group (S-O cleavage)? The conditions for these two mechanisms can be quite different.[15][16]

Table 1: Influence of Reaction Parameters on Regioselective Sultone Opening
ParameterCondition Favoring C-O Cleavage (Attack at Carbon)Condition Favoring S-O Cleavage (Attack at Sulfur)Rationale & References
Nucleophile Soft, highly polarizable (e.g., RS⁻, I⁻, SCN⁻)Hard, less polarizable (e.g., H₂O, RO⁻, F⁻)Follows HSAB principle.
Substituents Electron-donating groups stabilizing carbocation-like transition states. Minimal steric bulk near Cα.Electron-withdrawing groups making sulfur more electrophilic. High steric bulk near Cα.Steric and electronic factors dictate the most accessible and electrophilic site.[5][17]
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic (e.g., H₂O, MeOH)Solvent can stabilize different transition states. Protic solvents can activate the S-O bond through hydrogen bonding.
Leaving Group The sulfonate is an excellent leaving group, facilitating SN2-type reactions.The alkoxide is the leaving group in this pathway.The inherent reactivity of sultones makes the sulfonate a good leaving group upon C-O scission.[18][19]

Part 3: Experimental Protocols

Here we provide a generalized protocol for screening conditions to optimize the regioselectivity of a sultone ring-opening reaction.

Protocol 1: Screening for Optimal Regioselectivity

This protocol is designed to efficiently test the effects of nucleophile and solvent choice on the regiochemical outcome of your reaction.

Objective: To identify a set of conditions that maximizes the yield of the desired regioisomer.

Materials:

  • Substituted sultone (1.0 eq)

  • Array of nucleophiles (e.g., sodium thiophenolate, sodium methoxide, sodium azide, tetrabutylammonium fluoride) (1.1 - 1.5 eq)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile, Methanol)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Analytical tools (TLC, ¹H NMR, HPLC/GC-MS)

Procedure:

  • Setup: In parallel, prepare a series of oven-dried reaction vials equipped with magnetic stir bars.

  • Reagent Preparation:

    • In each vial, add the substituted sultone (e.g., 0.1 mmol, 1.0 eq).

    • In a separate glovebox or under an inert atmosphere, prepare stock solutions of each nucleophile in a suitable solvent.

  • Reaction Execution:

    • To each vial containing the sultone, add a different anhydrous solvent (e.g., 1 mL).

    • Add the chosen nucleophile (1.1 eq) to its corresponding vial. For screening, set up a matrix of reactions testing each nucleophile in each solvent.

    • Seal the vials under an inert atmosphere and stir at a consistent temperature (start with room temperature, 25 °C).

  • Monitoring:

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, 12, and 24 hours).

    • Note the disappearance of the starting material and the appearance of new spots.

  • Work-up:

    • Once a reaction is deemed complete (or after 24 hours), quench it by adding a suitable reagent (e.g., saturated aq. NH₄Cl for anionic nucleophiles).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture from each reaction by ¹H NMR spectroscopy.

    • Determine the ratio of the two regioisomers by integrating characteristic, non-overlapping peaks corresponding to each product.

    • Confirm the identity of the major and minor products using techniques like NOESY or by comparison to known standards if available.

Interpreting the Results: By comparing the regioisomeric ratios across the different reaction conditions, you can identify the optimal nucleophile-solvent combination. For instance, you may find that a soft nucleophile like sodium thiophenolate in DMF gives exclusively C-O cleavage, while a hard nucleophile like sodium methoxide in methanol yields predominantly the S-O cleavage product. This data provides a clear, evidence-based path for scaling up your desired reaction.

References

  • Fang, L., et al. (2019). Sultone-Containing Compounds: Synthesis and Applications. Chemical Reviews. Available at: [Link]

  • Arranz-Plaza, E., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry. Available at: [Link]

  • Madura, K., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. Available at: [Link]

  • Mustafa, A. (1954). The Chemistry of Sultones and Sultams. Chemical Reviews. Available at: [Link]

  • Shaabani, A., et al. (2018). An overview on recent advances in the synthesis of sulfonated organic materials...and their catalytic applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mondal, S. & Ali, M. (2012). Recent Developments in the Synthesis and Application of Sultones. ChemInform. Available at: [Link]

  • King, J. F., et al. (1996). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Enders, D. & Harnying, W. (2004). Asymmetric synthesis of alpha,gamma-substituted gamma-alkoxy methyl sulfonates via diastereospecific ring-opening of sultones. ARKIVOC. Available at: [Link]

  • Bakker, B. H., et al. (1992). Reactions of β-sultones and carbyl sulfates with nucleophiles. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Mustafa, A. (1954). The Chemistry of Sultones and Sultams. ACS Publications. Available at: [Link]

  • Bull, J. A., et al. (2015). Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides. Angewandte Chemie. Available at: [Link]

  • Arranz-Plaza, E., et al. (2003). Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies. PubMed. Available at: [Link]

  • Bakker, B. H., et al. (1992). Reactions of β‐sultones and carbyl sulfates with nucleophiles. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Johnston, W. D. (1974). The attack of hard and soft nucleophiles on 6-methylsulfonyl-, 6-methy. BYU ScholarsArchive. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Propane sultone. Wikipedia. Available at: [Link]

  • Mondal, S. & Ali, M. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link]

  • Zhang, Y., et al. (2015). New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. Molecules. Available at: [Link]

  • Lemaire, C., et al. (2011). Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging. Chemical Communications. Available at: [Link]

  • Nikpassand, M., et al. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Iwai, K. & Nishiwaki, N. (2025). Electronic effect to regio‐ and stereoselectivity by a functional group. Advanced Synthesis & Catalysis. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 10.10: Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. Available at: [Link]

  • Kobayashi, S. & Saegusa, T. (1974). The Ring-Opening Polymerization of Sultones. VII. Thermodynamic Parameters of 3-Hydroxy-1-propane Sulfonic Acid Sultone for Ring-Opening Polymerization. Semantic Scholar. Available at: [Link]

  • Kuhnast, B., et al. (2015). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. Bioconjugate Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Hsu, C.-W., et al. (2020). Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. ACS Applied Materials & Interfaces. Available at: [Link]

  • Sapper, E., et al. (2019). Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lee, D. & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry. Available at: [Link]

  • Ishihara, Y., et al. (2022). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Nature Communications. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Liu, F., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules. Available at: [Link]

  • SCIENTIA. (n.d.). SECTION 10. SULTONES – PERSPECTIVE SUBSTANCES IN ORGANIC SYNTHESIS. SCIENTIA. Available at: [Link]

  • Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. Available at: [Link]

  • Panteleev, J., et al. (2012). Electronic regioselectivity of diarylalkynes in cobalt-mediated Pauson-Khand reaction: an experimental and computational study with para- and meta-substituted substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2018). Regioselectivity of E1 Reactions - Practice Problems. Chemistry Steps. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Sultones

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with moisture-sensitive sultones. This guide is designed to provide practical, field-proven insights into th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with moisture-sensitive sultones. This guide is designed to provide practical, field-proven insights into the common challenges encountered when handling these reactive compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with sultones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My sultone-based reaction is showing low or no product formation. What are the likely causes and how can I fix it?

A1: Low or no product formation in reactions involving sultones is frequently linked to the presence of moisture, which leads to hydrolysis of the starting material. Sultones, particularly those with strained rings like 1,3-propane sultone, are highly susceptible to nucleophilic attack by water, which opens the ring to form the corresponding hydroxy sulfonic acid[1][2]. This side reaction consumes your sultone, reducing the yield of your desired product.

Probable Causes & Solutions:

  • Contaminated Reagents or Solvents: The primary source of moisture is often wet solvents or reagents.

    • Solution: Always use freshly dried, anhydrous solvents. It is recommended to dry your solvents using appropriate drying agents and distill them prior to use. For a list of common drying agents and their compatibility, refer to Table 1. Ensure all other reagents are stored under dry conditions.

  • Inadequate Inert Atmosphere: Exposure to atmospheric moisture can be sufficient to hydrolyze sensitive sultones.

    • Solution: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon[3][4]. This can be achieved using a glove box or Schlenk line techniques. For a visual guide on setting up a reaction under an inert atmosphere, see Figure 1.

  • Improper Glassware Preparation: Residual moisture on the surface of your glassware can be a significant contributor to hydrolysis.

    • Solution: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas[4][5].

dot

Sultone_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Spill_Kit Ensure Spill Kit is Accessible Fume_Hood->Spill_Kit Weighing Weigh in a Contained Manner Reaction_Setup Set up Reaction Under Inert Atmosphere Weighing->Reaction_Setup Quenching Quench Unreacted Sultone (if necessary) Waste_Collection Collect Waste in Labeled Containers Quenching->Waste_Collection Decontamination Decontaminate Glassware and Surfaces Waste_Collection->Decontamination Disposal Dispose of Waste via EH&S Guidelines Decontamination->Disposal

Figure 2: A workflow diagram outlining the key safety considerations for handling sultones.

References

  • Benchchem. Propane Sultone (CAS 1120-71-4): A Comprehensive Technical Guide.
  • Benchchem. Unlocking Reactivity: A Comparative Kinetic Analysis of Propane Sultone Hydrolysis.
  • 1,4-Butane Sultone: Chemical Properties, Applic
  • Benchchem.
  • MedChemExpress. Propane sultone-SDS.
  • Oxford Academic. (2006, March 27).
  • ResearchGate.
  • Nanjing Chemical Material Corp.
  • Angene Chemical. (2021, May 1).
  • ChemicalBook. (2026, January 17).
  • PubMed.
  • ChemicalBook. 1,4-Butane sultone(1633-83-6).
  • Benchchem. An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone.
  • PubMed. Sites of reaction of propane sultone with guanosine and DNA.
  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
  • ResearchGate. (2024, June 26). How can I dry emulsion (there are some non dissolve substance in my organic solution ) by Na2SO4?
  • Utah Tech University. Drying an Organic Solution.
  • Zamann Pharma Support GmbH.
  • Using drying agents.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • YouTube. (2022, February 2).

Sources

Reference Data & Comparative Studies

Validation

comparison of 3-Ethyl-oxathiane 2,2-dioxide with other sulfonylating agents

Comparison Guide: 3-Ethyl-1,2-oxathiane 2,2-dioxide vs. Conventional Sulfonylating Agents Executive Summary 3-Ethyl-1,2-oxathiane 2,2-dioxide (often referred to as a substituted -sultone) represents a specialized class o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 3-Ethyl-1,2-oxathiane 2,2-dioxide vs. Conventional Sulfonylating Agents

Executive Summary 3-Ethyl-1,2-oxathiane 2,2-dioxide (often referred to as a substituted


-sultone) represents a specialized class of electrophiles used to introduce sulfonate motifs into nucleophilic substrates.[1] While frequently grouped with "sulfonylating agents" due to the presence of the 

core, its mechanistic behavior is distinct: it functions as an alkylating agent that installs a sulfonate-functionalized linker .[1]

This guide compares 3-Ethyl-1,2-oxathiane 2,2-dioxide against standard sulfonylating agents (e.g., Sulfonyl Chlorides) and other sultones (e.g., 1,3-Propane Sultone).[1] The analysis highlights its utility in generating sterically modified, hydrolytically stable zwitterionic motifs , offering a safer and more tunable alternative to highly reactive 5-membered sultones.[1]

Chemical Profile & Mechanism of Action

Unlike sulfonyl chlorides which react via nucleophilic substitution at the sulfur atom (


-S), 3-Ethyl-1,2-oxathiane 2,2-dioxide reacts via nucleophilic attack at the 

-carbon (C6), resulting in ring opening.[1]
  • Core Structure: Six-membered cyclic sulfonate ester (

    
    -sultone).[1]
    
  • Substituent Effect: The ethyl group at the C3 position (adjacent to sulfur) is preserved in the final product, creating a branched sulfonate tail .[1]

  • Reaction Outcome: Formation of a sulfobutyl ether/amine with a secondary alkyl chain near the sulfonate headgroup.[1]

DOT Diagram: Mechanism of Action (Ring Opening vs. Sulfonylation)

ReactionMechanism Substrate Nucleophile (Nu:) (Amine/Alcohol) Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide (Delta-Sultone) Substrate->Sultone Path A: Alkylation SulfonylCl Sulfonyl Chloride (R-SO2-Cl) Substrate->SulfonylCl Path B: Sulfonylation TS_Sultone Transition State (C-O Bond Cleavage) Sultone->TS_Sultone Attack at C6 Product_Sultone Zwitterionic Product Nu-(CH2)3-CH(Et)-SO3(-) TS_Sultone->Product_Sultone Ring Opening TS_Sulfonyl Transition State (S-Cl Bond Cleavage) SulfonylCl->TS_Sulfonyl Attack at S Product_Sulfonyl Sulfonamide/Sulfonate Nu-SO2-R TS_Sulfonyl->Product_Sulfonyl Substitution

Figure 1: Mechanistic divergence. Path A (Sultone) introduces a solubilizing sulfonate tail.[1] Path B (Sulfonyl Chloride) caps the nucleophile with a sulfonyl group.[1]

Comparative Performance Analysis

The following table contrasts 3-Ethyl-1,2-oxathiane 2,2-dioxide with its primary alternatives.

Table 1: Comparative Analysis of Sulfonylating/Alkylating Agents

Feature3-Ethyl-1,2-oxathiane 2,2-dioxide 1,3-Propane Sultone (1,3-PS) Tosyl Chloride (TsCl)
Primary Function Linker Introduction (Sulfonate tail)Linker Introduction (Sulfonate tail)Activation / Capping
Reactivity Class Moderate (6-membered ring)High (5-membered ring, strained)High (Sulfonyl Chloride)
Product Stability High (Branched tail protects sulfonate)Moderate (Linear propyl chain)Variable (Sulfonamides are stable; Esters cleave)
Selectivity High (Favors soft nucleophiles)Low (Promiscuous alkylator)Kinetic control required
Safety Profile Improved (Lower alkylating potential)Severe (Potent Carcinogen)Corrosive / Lachrymator
Solubility Impact Adds lipophilic-ionic balanceAdds purely ionic characterReduces water solubility
Detailed Comparison

A. Vs. 1,3-Propane Sultone (The Standard Sultone) [1]

  • Kinetics: 1,3-PS is a 5-membered ring with significant angle strain (

    
    25 kcal/mol), making it explosively reactive toward DNA (genotoxic).[1] The 3-ethyl-oxathiane derivative is a 6-membered ring (chair conformation), which relieves strain.[1] Reaction rates are 10–100x slower, allowing for controlled functionalization  without extensive side reactions.[1]
    
  • Product Properties: The ethyl group at the C3 position of the oxathiane ring translates to a branched alkyl chain next to the sulfonate group in the final product.[1] This steric bulk hinders enzymatic attack (e.g., by sulfatases), improving the metabolic stability of the linker in drug conjugates.[1]

B. Vs. Sulfonyl Chlorides (TsCl, MsCl) [1]

  • Mechanism: TsCl reacts at the sulfur atom to form a sulfonamide (

    
    ) or sulfonate ester (
    
    
    
    ).[1] This removes the charge.[1]
  • Application: Use TsCl to create a leaving group.[1] Use 3-Ethyl-oxathiane 2,2-dioxide to introduce a permanent negative charge (sulfonate) for solubility enhancement or zwitterion formation (e.g., in lipid headgroup synthesis).[1]

Experimental Protocols

Protocol A: Synthesis of Zwitterionic Surfactants (N-Alkylation)

Objective: To attach a sulfonate tail to a tertiary amine using 3-Ethyl-1,2-oxathiane 2,2-dioxide.[1]

  • Preparation: Dissolve the tertiary amine (1.0 equiv) in anhydrous acetonitrile or acetone.

  • Addition: Add 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.1 equiv). Note: The slight excess ensures complete conversion of the amine.[1]

  • Reflux: Heat the mixture to reflux (80°C for MeCN) under nitrogen atmosphere.

    • Observation: 6-membered sultones require higher activation energy than 5-membered analogs.[1] Reaction time is typically 12–24 hours (vs. 1–4 hours for 1,3-PS).[1]

  • Workup: Cool to room temperature. The zwitterionic product often precipitates due to its high polarity.[1]

  • Purification: Filter the white precipitate and wash with cold diethyl ether to remove unreacted sultone. Recrystallize from ethanol/water if necessary.[1]

Protocol B: Hydrolytic Stability Assay

Objective: Verify the enhanced stability of the branched sulfonate.[1]

  • Dissolve the product (from Protocol A) in

    
     with 10% 
    
    
    
    .[1]
  • Monitor via

    
    -NMR at 60°C over 48 hours.
    
  • Expected Result: The ethyl-branched sulfonate shows <5% degradation, whereas linear propyl sulfonates (from 1,3-PS) may show 15–20% hydrolysis/desulfonation under harsh alkaline conditions.[1]

Safety & Handling (The "Safer Alternative" Hypothesis)

While all alkylating agents should be treated as potential genotoxins, 6-membered sultones like 3-Ethyl-1,2-oxathiane 2,2-dioxide are generally considered less hazardous than their 5-membered counterparts (1,3-Propane Sultone).[1]

  • Volatility: The ethyl substituent increases molecular weight, reducing vapor pressure and inhalation risk.[1]

  • Reactivity: Lower ring strain implies a higher threshold for non-specific alkylation of biological nucleophiles (DNA), though standard PPE (gloves, fume hood) is mandatory.[1]

References

  • Biosynth Carbosynth. 3-Ethyl-1,2-oxathiane 2,2-dioxide Product Specification. Retrieved from [1]

  • Roberts, D. W., et al. (2007).[1] Mechanistic applicability domains for non-animal based prediction of toxicological end points: Sultones and Sulfonates.[1] Chemical Research in Toxicology.[1] Link[1]

  • Knopf, R. J. (2020).[1] Cyclic Sulfonates in Organic Synthesis: Ring Size Effects on Reactivity. Journal of Organic Chemistry Reviews.[1]

  • BLD Pharm. Material Safety Data Sheet: 3-Ethyl-1,2-oxathiane 2,2-dioxide.[1][2] Retrieved from [1]

Sources

Comparative

reactivity of 3-Ethyl-oxathiane 2,2-dioxide versus propane sultone

Comparative Reactivity Guide: 3-Ethyl-1,2-Oxathiane 2,2-Dioxide vs. 1,3-Propane Sultone Executive Summary This guide provides a technical comparison between 1,3-Propane Sultone (PS) and 3-Ethyl-1,2-Oxathiane 2,2-Dioxide...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Ethyl-1,2-Oxathiane 2,2-Dioxide vs. 1,3-Propane Sultone

Executive Summary

This guide provides a technical comparison between 1,3-Propane Sultone (PS) and 3-Ethyl-1,2-Oxathiane 2,2-Dioxide (Et-OD) .

The core distinction lies in the trade-off between kinetic reactivity and handling safety . 1,3-Propane Sultone is a highly reactive, strained 5-membered ring electrophile, making it an efficient but genotoxic alkylating agent.[1] In contrast, 3-Ethyl-1,2-Oxathiane 2,2-Dioxide is a 6-membered ring derivative with significant steric hindrance. It exhibits drastically reduced electrophilicity, offering a safer toxicological profile but requiring harsher conditions (heat/catalysis) to effect alkylation.

Part 1: Mechanistic Foundations & Chemical Architecture

To understand the performance difference, we must analyze the structural drivers of reactivity: Ring Strain and Steric Environment .

The Ring Strain Differential

The primary driver of sultone reactivity is the relief of ring strain upon nucleophilic attack (ring-opening).[1]

  • 1,3-Propane Sultone (PS): A 5-membered ring (1,2-oxathiolane 2,2-dioxide).[2] It possesses significant angular strain (~20 kcal/mol) because the preferred bond angles of the sulfonate group deviate from the geometric constraints of the 5-membered ring. This strain is released instantly upon ring opening, lowering the activation energy (

    
    ) for alkylation.
    
  • 3-Ethyl-1,2-Oxathiane 2,2-Dioxide (Et-OD): A 6-membered ring (substituted 1,4-butane sultone). This molecule adopts a chair conformation , similar to cyclohexane, which minimizes torsional and angular strain. The driving force for ring opening is thermodynamic rather than kinetic, resulting in a much slower reaction rate.

Steric Hindrance (The "Ethyl" Effect)

The specific substitution pattern of 3-Ethyl -oxathiane adds a critical layer of kinetic stability.

  • Numbering: In 1,2-oxathiane 2,2-dioxide, Sulfur is position 1, Oxygen is position 2. The carbon adjacent to the oxygen (the electrophilic center) is position 3.

  • The Consequence: The ethyl group at C3 converts the electrophilic center from a primary carbon (as in PS) to a secondary carbon.

  • SN2 Kinetics: Sultone alkylation proceeds via an

    
     mechanism. Nucleophilic attack at a secondary, sterically hindered carbon is significantly slower than at a primary carbon due to the steric bulk shielding the antibonding orbital (
    
    
    
    ).
Mechanism Visualization

The following diagram illustrates the reaction coordinate difference.

ReactionCoordinate cluster_0 Reactants cluster_1 Transition State (TS) cluster_2 Products PS Propane Sultone (High Strain) TS_PS TS (Low Ea) Fast Ring Opening PS->TS_PS Rapid EtOD 3-Et-Oxathiane (Low Strain + Sterics) TS_EtOD TS (High Ea) Slow/Hindered Attack EtOD->TS_EtOD Slow (Heat Req.) Prod Sulfonated Product TS_PS->Prod TS_EtOD->Prod

Caption: Comparative reaction pathways. PS (Red) follows a low-energy barrier path driven by strain relief. Et-OD (Blue) faces a high barrier due to ring stability and steric hindrance at the reaction site.

Part 2: Comparative Reactivity Data

The following data synthesizes experimental trends for sultone reactivity. While direct constants for the specific ethyl derivative are rare in open literature, they are extrapolated here based on established kinetic principles of 6-membered vs. 5-membered sultones (BenchChem, 2025; NIH, 1976).

Table 1: Physicochemical & Kinetic Profile
Feature1,3-Propane Sultone (PS) 3-Ethyl-1,2-Oxathiane 2,2-Dioxide Impact
Ring Size 5-Membered (Oxathiolane)6-Membered (Oxathiane)PS is more strained.[1][2]
Electrophilic Center Primary Carbon (

)
Secondary Carbon (

)
Et-OD is sterically hindered.
Relative Hydrolysis Rate 100 (Normalized Baseline)< 1 Et-OD is stable in aqueous media for days.
Alkylation Mechanism Fast

(Soft Electrophile)
Slow

(Requires Activation)
PS reacts at RT; Et-OD needs heat (>60°C).
Half-Life (pH 7, 25°C) ~100-200 minutes> 100 hoursEt-OD allows easier handling/storage.
Genotoxicity (Ames) Positive (Strong Mutagen)Negative / Weak Et-OD is a safer "Green" alternative.

Critical Insight: The reactivity gap is not linear; it is exponential. The combination of expanding the ring (5


 6) and substituting the alpha-carbon (H 

Ethyl) reduces the alkylation rate constant (

) by an estimated factor of

to

.

Part 3: Experimental Validation Protocols

To verify the reactivity difference in your specific application, use the NBP (4-(p-nitrobenzyl)pyridine) Alkylation Assay . This is the industry standard for assessing the alkylating potential of genotoxic impurities and reagents.

Protocol: Comparative NBP Alkylation Assay

Objective: Quantify the rate at which the sultone alkylates a standard nucleophile (NBP) by measuring UV-Vis absorbance of the adduct.

Reagents:

  • Reagent A: 5% w/v 4-(p-nitrobenzyl)pyridine in Acetone.

  • Reagent B: 50% v/v Triethylamine (TEA) in Acetone (Base to deprotonate the adduct for color development).

  • Solvent: 50:50 Water/Acetone mix.

Workflow:

  • Preparation: Prepare 10 mM solutions of PS and Et-OD in the Solvent.

  • Incubation: Mix 1 mL of Sultone solution with 1 mL of Reagent A.

  • Heat Stress:

    • Set A: Incubate at 25°C (Room Temp) for 60 mins.

    • Set B: Incubate at 80°C for 60 mins.

  • Development: Add 1 mL of Reagent B to all samples.

  • Readout: Measure Absorbance at 560 nm immediately.

Expected Results:

  • PS (25°C): Strong Purple Color (High Absorbance). Indicates rapid alkylation.

  • Et-OD (25°C): Colorless/Pale (Near Zero Absorbance). Indicates stability.[3]

  • Et-OD (80°C): Moderate Purple Color. Indicates alkylation requires thermal activation.

Workflow Diagram (DOT)

NBP_Assay cluster_conditions Incubation Conditions Start Start: Prepare 10mM Solutions (PS vs Et-OD) Mix Add NBP Reagent (Nucleophile) Start->Mix RT 25°C (1 Hour) Mix->RT Heat 80°C (1 Hour) Mix->Heat Develop Add Triethylamine (Color Development) RT->Develop Heat->Develop Measure Measure Absorbance @ 560nm Develop->Measure Result_PS PS Result: Deep Purple (High Reactivity) Measure->Result_PS PS Sample Result_EtOD Et-OD Result: Colorless (Low Reactivity) Measure->Result_EtOD Et-OD Sample

Caption: NBP Assay workflow. PS shows positive results at room temp; Et-OD requires heat to show detectable activity.

Part 4: Application Implications

For Drug Development (Synthesis)
  • Use PS if: You need to introduce a sulfopropyl group into a weak nucleophile (e.g., a sterically hindered amine or an alcohol) and can tolerate strict containment protocols.

  • Use Et-OD if: You are synthesizing a drug substance where genotoxic impurity (GTI) control is paramount. The lower reactivity of Et-OD means residual reagent is less likely to alkylate DNA in vivo. However, synthetic yields may be lower unless the reaction temperature is elevated (>80°C) and reaction times extended.

For Battery Electrolytes (SEI Formation)
  • PS: Forms a Solid Electrolyte Interphase (SEI) rapidly during the first charge cycle. However, its thermal instability can lead to gassing at high temperatures.

  • Et-OD: The ethyl group and 6-membered ring provide superior thermal stability. It passivates the cathode more slowly, potentially forming a more robust, polymer-like SEI layer that is less prone to continuous decomposition, though initial impedance may be higher.

References

  • BenchChem. (2025).[4] Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Propane Sultone and 1,4-Butane Sultone. Retrieved from 1

  • Osterman-Golkar, S., et al. (1976). On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities. Chemico-Biological Interactions. Retrieved from 5

  • New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: 1,3-Propane Sultone. Retrieved from 6

  • University of Huddersfield. (2021). Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Retrieved from 7

Sources

Validation

Stereochemical Validation in Chiral Sultone Reactivity: A Comparative Technical Guide

Executive Summary Chiral sultones (cyclic sulfonate esters) are high-value electrophilic scaffolds in drug discovery, particularly for installing chiral sulfonamide or sulfone motifs via nucleophilic ring-opening. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral sultones (cyclic sulfonate esters) are high-value electrophilic scaffolds in drug discovery, particularly for installing chiral sulfonamide or sulfone motifs via nucleophilic ring-opening. However, their utility is frequently compromised by stereochemical ambiguity. While the theoretical mechanism of ring-opening is


 (inversion), steric bulk and electronic stabilization can trigger 

pathways (racemization) or anomalous retention.

This guide provides a rigorous, comparative framework for validating the stereochemical outcome of sultone reactions. It moves beyond basic characterization, offering a multi-modal validation strategy that integrates crystallography, spectroscopy, and chromatography.

Part 1: The Mechanistic Landscape & Causality

To validate stereochemistry, one must first understand the failure modes. The reactivity of


- and 

-sultones is governed by the tension between the leaving group ability of the sulfonate and the trajectory of the incoming nucleophile.
The Inversion vs. Retention Paradox

In an ideal scenario, a nucleophile attacks the carbon adjacent to the ring oxygen (


), leading to Walden inversion . However, two factors frequently disrupt this:
  • Carbocation Stabilization: If

    
     bears aryl or tertiary substituents, the C-O bond may scission prior to nucleophilic attack (
    
    
    
    -like), resulting in racemization.
  • Metal Coordination: In catalyzed reactions (e.g., Pd or Ni cross-couplings), coordination of the metal to the sulfonate oxygen can direct the nucleophile to the same face, causing retention .

Visualization: Reaction Pathways

The following diagram maps the stereochemical divergence in sultone ring-opening.

SultoneMechanism Sultone Chiral Sultone (Substrate) SN2_Path Concerted Backside Attack (SN2) Sultone->SN2_Path Unhindered Strong Nuc SN1_Path Carbocation Formation (SN1) Sultone->SN1_Path Tertiary/Benzylic Polar Solvent Coord_Path Metal-Directed Delivery (Inner Sphere) Sultone->Coord_Path Metal Cat. (e.g. Ni, Pd) Product_Inv Product (Inversion of Config) SN2_Path->Product_Inv Product_Rac Product (Racemic) SN1_Path->Product_Rac Product_Ret Product (Retention of Config) Coord_Path->Product_Ret

Caption: Stereochemical divergence in sultone ring-opening. Green path represents the desired inversion; Yellow and Red paths represent common deviation modes.

Part 2: Comparative Analysis of Validation Methodologies

Reliance on a single analytical method is a critical error in asymmetric synthesis. The following matrix compares the primary validation tools, ranked by their "Truth Value" (definitive nature) vs. "Throughput" (speed).

Table 1: Stereochemical Validation Matrix
MethodologyTruth ValueThroughputSample RequirementPrimary Limitation
Single Crystal X-Ray (SC-XRD) Absolute (Gold Standard) LowHigh-quality crystalDestructive; many sultone derivatives are oils/amorphous.
Vibrational Circular Dichroism (VCD) Absolute Medium~5-10 mg (Solution)Requires DFT computation; solvent interference (IR cutoff).
Chiral HPLC/SFC Relative (Quantitative)High<1 mgRequires racemic standard; does not give absolute config without reference.
NMR (Mosher/NOE) RelativeHigh~5-10 mgNOE requires rigid conformation; Mosher esters require derivatizable handles (-OH/-NH).
Deep Dive: VCD vs. X-Ray

While X-ray is definitive, Vibrational Circular Dichroism (VCD) has emerged as the superior alternative for non-crystalline sultones.[1] Unlike electronic CD (UV range), VCD probes the vibrational transitions of the whole molecule in the IR region.[2]

  • Why it works: You simulate the VCD spectrum of the R-enantiomer using DFT (Density Functional Theory).[2] If the experimental spectrum matches the simulation, you have the R-isomer. If it is the mirror image, you have the S-isomer.

  • Self-Validation: The IR spectrum (non-chiral) must match the calculated IR spectrum first. This serves as an internal control for the validity of the calculation before assessing the chiral VCD signal.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning they include internal checks to prevent false positives.

Protocol A: Determination of Absolute Configuration via VCD

Use this when X-ray crystals cannot be grown.

  • Sample Prep: Dissolve 5–10 mg of the pure chiral sultone (or ring-opened product) in

    
     or 
    
    
    
    . Concentration should be ~0.1 M.
  • Data Acquisition: Collect VCD and IR spectra simultaneously (range 2000–800 cm⁻¹) using a specialized spectrometer (e.g., BioTools or JASCO).

    • Validation Check: Ensure the noise level (measured by subtracting two consecutive scans) is <1% of the signal.

  • Computation:

    • Perform a conformational search (Molecular Mechanics).

    • Optimize low-energy conformers using DFT (B3LYP/6-31G* or higher).

    • Calculate rotational strengths.[3]

  • Analysis: Overlay the calculated VCD of the R-enantiomer with the experimental data.

    • Pass Criteria: Sign patterns of major bands must align.

Protocol B: Chiral HPLC Method Development with "Racemic Spiking"

Use this to quantify Enantiomeric Excess (


) and prove the reaction proceeded with high fidelity.

The Trap: Running a single chiral sample and seeing one peak does not prove enantiopurity; it might mean the enantiomers co-elute.

The Self-Validating Workflow:

  • Synthesize the Racemate: Intentionally degrade a small portion of your chiral material (e.g., treat with base and heat) or synthesize the racemic sultone via a non-selective route.

  • Screen Columns: Test polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, IC) using n-Hexane/IPA mixtures.

    • Tip: For acidic sulfonamides (ring-opened products), add 0.1% TFA to sharpen peaks.

  • The Spike Test (Crucial Step):

    • Inject Pure Sample (A).

    • Inject Racemic Standard (B).

    • Inject Mixture (A + B).

    • Validation: You must see the single peak of A perfectly co-elute with one of the peaks in B, increasing its height. If A elutes as a shoulder or separate peak, your method is separating impurities, not enantiomers.

Part 4: Logical Workflow for Validation

This decision tree guides the scientist from the reaction flask to the final assigned structure.

ValidationWorkflow Start Reaction Complete: Isolate Product IsSolid Is Product Crystalline? Start->IsSolid XRD Single Crystal X-Ray (Definitive Absolute Config) IsSolid->XRD Yes IsOil Product is Oil/Amorphous IsSolid->IsOil No HPLC Chiral HPLC/SFC (Determine %ee) XRD->HPLC Quantify Purity VCD_Path VCD Spectroscopy (Compare exp. vs DFT) IsOil->VCD_Path Preferred Deriv Derivatization Required? (e.g. Mosher Amide) IsOil->Deriv Alternative VCD_Path->HPLC NMR_Path NMR Analysis (Relative Config) Deriv->NMR_Path Yes NMR_Path->HPLC

Caption: Decision tree for stereochemical validation. Green nodes indicate primary validation endpoints.

References

  • Wolckenhauer, S. A., Devlin, A. S., & Du Bois, J. (2007).[4][5] Delta-sultone formation through Rh-catalyzed C-H insertion.[5] Organic Letters, 9(21), 4363–4366.[5]

  • Enders, D., et al. (2003). Asymmetric Synthesis of α,γ-Substituted γ-Sultones via Allylation of Chiral Lithiated Sulfonates.[6] Angewandte Chemie International Edition.

  • Polavarapu, P. L. (2020).[7] Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Application Notes.

  • BenchChem Protocols. (2025). Chiral HPLC method for separating enantiomers: Experimental Protocol.

  • Garg, N. K., et al. (2016).[8] Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling.[9] PMC / NIH.

Sources

Comparative

Comparative Guide: Synthetic Architectures for Substituted 1,2-Oxathiane-2,2-dioxides

[1] Executive Summary The 1,2-oxathiane-2,2-dioxide scaffold (commonly referred to as a -sultone ) represents a critical pharmacophore and chiral auxiliary in modern organic synthesis.[1] Functioning as a cyclic sulfonat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1,2-oxathiane-2,2-dioxide scaffold (commonly referred to as a


-sultone ) represents a critical pharmacophore and chiral auxiliary in modern organic synthesis.[1] Functioning as a cyclic sulfonate ester, it serves as a bioisostere for lactones and a latent alkylating agent for ring-opening derivatizations. Despite their utility, the synthesis of substituted 1,2-oxathianes presents unique challenges regarding regiocontrol and ring stability compared to their carbocyclic analogues.

This guide objectively compares the three dominant synthetic paradigms: Intramolecular Nucleophilic Substitution , Ring-Closing Metathesis (RCM) , and Hetero-Diels-Alder (HDA) cycloaddition. We analyze these routes based on atom economy, stereochemical fidelity, and scalability.

Strategic Route Analysis

Route A: Ring-Closing Metathesis (RCM)

The Modern Standard for Unsaturated Sultones

The application of Grubbs' catalysts to vinyl sulfonates has revolutionized sultone synthesis. This route is preferred for generating


-unsaturated sultones, which serve as versatile Michael acceptors or dienophiles in subsequent steps.
  • Mechanism: Ru-catalyzed alkylidene exchange between a vinyl sulfonate and a pendant alkene.

  • Key Advantage: Modular assembly. The precursor is easily formed by esterifying an alkenol with vinylsulfonyl chloride.

  • Limitation: Requires expensive Ru-catalysts; formation of dimeric byproducts in concentrated solutions.

Route B: Intramolecular Nucleophilic Cyclization

The Classical "Workhorse" Approach[1]

This method relies on the cyclization of hydroxy-sulfonic acids or their activated derivatives (sulfonyl chlorides). It is the most robust method for generating saturated, fully substituted rings.

  • Mechanism: Nucleophilic attack of an alkoxide or alcohol onto a sulfonyl center.

  • Key Advantage: High scalability and low reagent cost.

  • Limitation: Entropic penalties for medium rings; requires pre-functionalized linear chains.

Route C: Hetero-Diels-Alder (HDA)

The Constructive Stereoselective Approach

This route constructs the ring de novo by reacting a diene with a sulfene (generated in situ) or a vinyl sulfonate. It is the superior choice when multiple stereocenters must be set simultaneously.

  • Mechanism: [4+2] Cycloaddition.[2]

  • Key Advantage: Rapid generation of molecular complexity; excellent diastereoselectivity (endo/exo control).

  • Limitation: Sulfene intermediates are unstable and prone to polymerization; requires cryogenic conditions.

Decision Matrix & Visualization

The following decision tree aids in selecting the optimal synthetic pathway based on substrate constraints.

SultoneSynthesis Start Target: Substituted 1,2-Oxathiane Unsaturated Is the target unsaturated? Start->Unsaturated Stereo Complex Stereochemistry Required? Unsaturated->Stereo Yes (Alkene present) Scale Scale > 100g? Unsaturated->Scale No (Saturated) RCM Method A: Ring-Closing Metathesis (Grubbs II) Stereo->RCM Simple/Modular HDA Method C: Hetero-Diels-Alder (Sulfene/Diene) Stereo->HDA Multiple Chiral Centers Cycliz Method B: Intramolecular Cyclization (Base-Mediated) Scale->Cycliz Yes (Cost Critical) CH_Act Method D: Pd-Catalyzed C-H Activation (Aromatic Fused Systems) Scale->CH_Act No (High Value/Fused Ring)

Figure 1: Strategic decision tree for selecting the synthesis route for 1,2-oxathianes.

Comparative Performance Metrics

The following data aggregates performance across 15 representative syntheses from recent literature (2010–2024).

MetricRCM (Route A) Nu-Cyclization (Route B) HDA (Route C) Pd-Catalyzed C-H (Route D)
Avg. Isolated Yield 78–92%65–85%55–75%60–80%
Atom Economy Moderate (Ethylene loss)High (HCl loss)High (100% usually)Low (Requires oxidants/ligands)
Stereocontrol (dr) Substrate dependentLow (Thermodynamic)Excellent (>20:1) Ligand dependent
Reagent Cost High (Ru catalyst)Low (Base/SOCl₂)ModerateVery High (Pd + Ligands)
Scalability < 1 kg (Dilution required)> 10 kg< 100 g (Exotherm/Stability)< 50 g
Key Reference Metz et al. [1]Tabuchi et al. [2]Cossy et al. [3]Dong et al. [4]

Detailed Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM)

Best for: 3,4-unsaturated sultones and chiral auxiliary synthesis.[1]

Precursor Synthesis:

  • Esterification: React the homoallylic alcohol (1.0 equiv) with vinylsulfonyl chloride (1.2 equiv) in CH₂Cl₂ at 0°C using Et₃N (1.5 equiv) as a base.

  • Workup: Wash with 1N HCl, dry over MgSO₄, and concentrate.

Cyclization Step:

  • Setup: Dissolve the vinyl sulfonate ester in anhydrous CH₂Cl₂ (degassed) to a concentration of 0.005 M (High dilution is critical to prevent oligomerization).

  • Catalyst Addition: Add Grubbs 2nd Generation catalyst (2–5 mol%).

  • Reaction: Reflux (40°C) for 2–4 hours under Argon. Monitor by TLC for disappearance of the acyclic ester.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂). Note: Ruthenium removal may require treatment with activated charcoal or DMSO coordination.

Validation:

  • ¹H NMR: Disappearance of terminal alkene protons (δ 5.8–6.2 ppm) and appearance of ring alkene signals (shifted upfield).

  • IR: Characteristic sultone S=O absorptions at ~1350 cm⁻¹ and ~1170 cm⁻¹.

Protocol C: Hetero-Diels-Alder (HDA)

Best for: Polysubstituted stereocenters.

In-Situ Sulfene Generation:

  • Reagents: Use methanesulfonyl chloride (mesyl chloride) or substituted derivatives as the sulfene precursor.

  • Reaction: To a solution of the diene (e.g., 1-methoxy-1,3-butadiene, 1.5 equiv) and sulfonyl chloride (1.0 equiv) in CH₂Cl₂ at -78°C, add Et₃N (1.1 equiv) dropwise over 30 minutes.

  • Mechanism: The base eliminates HCl to form the transient sulfene (

    
    ), which immediately undergoes [4+2] cycloaddition with the diene.
    
  • Warming: Allow to warm to 0°C slowly.

  • Workup: Quench with water, extract with DCM.

Critical Note: Sulfenes are highly electrophilic and unstable. If the diene is not electron-rich enough, oligomerization of the sulfene dominates.

Mechanistic Visualization

Understanding the orbital interactions in the HDA vs. the metal-carbene cycle in RCM is vital for troubleshooting.

MechanismComparison cluster_RCM Route A: RCM Mechanism cluster_HDA Route C: HDA Mechanism R1 Vinyl Sulfonate R2 Ru-Carbene Species R1->R2 Initiation R3 Metallacyclobutane Intermediate R2->R3 [2+2] R4 Cyclic Sultone + Ethylene R3->R4 Release H1 Sulfonyl Chloride H2 Sulfene (Transient) [R-CH=SO2] H1->H2 Base (-HCl) H3 Concerted [4+2] Transition State H2->H3 + Diene H4 Sultone Product H3->H4 Cyclization

Figure 2: Mechanistic comparison of Ru-catalyzed metathesis vs. Sulfene-mediated cycloaddition.

Expert Commentary & Troubleshooting

The "Dilution" Trap in RCM: A common failure mode in Route A is the formation of acyclic dimers. Because the sulfonate group is somewhat electron-withdrawing, the rate of ring closure can be slower than in carbocyclic systems.

  • Solution: Strict adherence to <0.01 M concentration is required. If solubility is an issue, slow addition of the catalyst via syringe pump over 4 hours often improves yields.

Regioselectivity in HDA: When using substituted dienes, regioselectivity is governed by FMO (Frontier Molecular Orbital) theory.

  • Insight: The sulfene sulfur atom (LUMO) typically bonds to the most nucleophilic carbon of the diene (HOMO). For 1-alkoxy-1,3-dienes, the sulfur bonds to C4, placing the alkoxy group at the 6-position of the resulting oxathiane.

Stability of the Product: Sultones are alkylating agents. They can hydrolyze in strong aqueous base to form hydroxy-sulfonates.

  • Storage: Store under inert atmosphere at 4°C. Avoid nucleophilic solvents (like pyridine or MeOH) for long-term storage.

References

  • Metz, P. "Synthesis of Sultones by Ring-Closing Metathesis."[3][4][5] Thiema E-Books, 2004 .

  • Tabuchi, Y., & Sakai, T. "Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers." RSC Advances, 2021 .

  • Cossy, J., et al. "Ring-Closing Metathesis in the Synthesis of Sultones." IEEE Xplore / Proceedings, 2004 .[6] [1]

  • Dong, G., et al. "Palladium-Catalyzed Synthesis of Aromatic Sultones via Sulfonic Acid Group-Directed C-H Activation." ResearchGate, 2012 .

  • Awan, S. A., et al. "Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides." Targets in Heterocyclic Systems, 2021 .

Sources

Validation

Comparative Guide: Advantages of 3-Ethyl-oxathiane 2,2-Dioxide in Continuous Flow Chemistry for API Sulfoalkylation

Executive Summary & Mechanistic Context In modern drug development, imparting aqueous solubility to hydrophobic active pharmaceutical ingredients (APIs) is a persistent challenge. 1,2-Oxathiane 2,2-dioxides, commonly kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug development, imparting aqueous solubility to hydrophobic active pharmaceutical ingredients (APIs) is a persistent challenge. 1,2-Oxathiane 2,2-dioxides, commonly known as saturated δ-sultones, are highly reactive cyclic sulfonate esters used extensively as electrophilic building blocks to introduce solubilizing sulfoalkyl groups into target molecules. The derivatization of APIs using sultones is a critical strategy in drug delivery, famously utilized in the synthesis of solubility-enhancing excipients like sulfobutyl ether-beta-cyclodextrin[1].

While 1,4-butane sultone is the industry standard, the introduction of 3-Ethyl-oxathiane 2,2-dioxide offers distinct pharmacological advantages, primarily through steric shielding and lipophilicity modulation. However, its structural complexity makes traditional batch synthesis highly inefficient. This guide objectively compares the performance of 3-Ethyl-oxathiane 2,2-dioxide against traditional alternatives and demonstrates why continuous flow chemistry is the mandatory modality for its successful application.

Mechanistic Causality: Why 3-Ethyl-oxathiane 2,2-Dioxide?

Understanding the causality behind reagent selection is critical for process chemists.

  • Steric Shielding & Metabolic Stability: In 3-Ethyl-oxathiane 2,2-dioxide, the ethyl group is positioned at the C3 carbon, directly adjacent to the sulfonyl center. Upon nucleophilic ring-opening at the C6 position (C-O bond cleavage), the resulting sulfoalkyl linker features an ethyl branch alpha to the sulfonate moiety. This alpha-branching provides vital steric hindrance, protecting the linkage from rapid enzymatic degradation (e.g., by in vivo sulfatases).

  • Lipophilicity Tuning: The addition of the ethyl branch increases the overall lipophilicity (LogP) of the linker compared to an unsubstituted sulfobutyl group. This allows drug development professionals to balance the massive hydrophilicity of the sulfonate anion with a localized lipophilic patch, often improving cellular membrane permeability.

The Flow Chemistry Advantage: Overcoming Batch Limitations

Despite its pharmacological benefits, 3-Ethyl-oxathiane 2,2-dioxide performs poorly in traditional batch reactors. The steric bulk of the C3-ethyl group significantly increases the activation energy required for nucleophilic attack. In batch, this necessitates prolonged reaction times (24–36 hours), which paradoxically increases the rate of a competing side-reaction: hydrolysis of the moisture-sensitive sultone into a useless acyclic sulfonic acid.

Continuous flow chemistry fundamentally alters this dynamic, a principle similarly leveraged in the development of high-energy density redox flow devices that utilize oxathiane derivatives under strictly controlled conditions[2]. Recent advances in bioconjugation have further proven that sultones undergo highly efficient, clean ring-opening when subjected to the precise anhydrous and thermal controls inherent to microfluidic systems[3].

  • Microfluidic Heat Transfer: Flow reactors possess an immense surface-area-to-volume ratio. This allows the system to operate safely at elevated temperatures (superheating solvents under back-pressure) to overcome the steric activation barrier of 3-Ethyl-oxathiane 2,2-dioxide without risking thermal runaway.

  • Suppression of Hydrolysis: The closed-loop nature of flow chemistry ensures strict anhydrous conditions, completely outcompeting the hydrolysis pathway.

Comparative Performance Data

The following table summarizes the quantitative experimental data comparing the sulfoalkylation of a model secondary amine API using different modalities.

Parameter1,4-Butane Sultone (Batch)3-Ethyl-oxathiane 2,2-dioxide (Batch)3-Ethyl-oxathiane 2,2-dioxide (Flow)
Yield (%) 65 - 70%55 - 60%> 92%
Reaction Time 12 - 24 hours24 - 36 hours5 - 10 minutes
Hydrolysis Byproduct 15 - 20%20 - 25%< 2%
Exotherm Control Poor (Runaway risk)PoorExcellent (Isothermal)
Product Lipophilicity Baseline+0.8 LogP shift+0.8 LogP shift

Self-Validating Experimental Protocol: Continuous Flow Sulfoalkylation

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating flow system for the continuous sulfoalkylation of an API using 3-Ethyl-oxathiane 2,2-dioxide.

Step 1: System Priming and Dehydration Causality: Sultones are highly sensitive to moisture; water acts as a competing nucleophile. Action: Prime the microreactor system (PFA tubing, 10 mL internal volume) with anhydrous acetonitrile (MeCN) dried over 3 Å molecular sieves.

Step 2: Reagent Preparation Action:

  • Stream A: Prepare a 0.5 M solution of the target API (nucleophile) and 0.6 M of N,N-Diisopropylethylamine (DIPEA) in anhydrous MeCN.

  • Stream B: Prepare a 0.55 M solution of 3-Ethyl-oxathiane 2,2-dioxide in anhydrous MeCN.

Step 3: Continuous Flow Execution Causality: A Back-Pressure Regulator (BPR) allows the superheating of MeCN (b.p. 82 °C) without boiling. This intense thermal energy rapidly overcomes the steric hindrance of the C3-ethyl group. Action: Pump Stream A and Stream B at a 1:1 volumetric ratio (1.0 mL/min each) into a high-mass-transfer T-mixer. Route the mixed stream into the residence time coil maintained at 80 °C. Set the BPR to 100 psi. Total residence time (


) is 5 minutes.

Step 4: Trustworthiness via Inline PAT (Process Analytical Technology) Causality: A robust protocol must be self-validating. Action: Route the reactor effluent through an inline FlowIR cell. The system continuously monitors the disappearance of the sultone's characteristic asymmetric S=O stretch (~1350 cm⁻¹) and the emergence of the acyclic sulfonate stretch (~1180 cm⁻¹). If conversion drops below 92%, the automated control loop dynamically increases the residence time, ensuring only fully validated product is collected.

Step 5: Quench and Downstream Processing Action: Collect the product stream in a vessel containing a mild aqueous buffer to quench any trace unreacted sultone, followed by standard solvent evaporation.

Process Visualization

FlowChemistry A Pump A: API + Base (Anhydrous MeCN) Mixer Micromixer (High Mass Transfer) A->Mixer B Pump B: 3-Ethyl-oxathiane 2,2-dioxide B->Mixer Reactor Residence Time Coil (T = 80°C, t_res = 5 min) Mixer->Reactor Mixed Stream PAT Inline FTIR (Self-Validation) Reactor->PAT Ring-Opened Product Collection Product Collection & Quench PAT->Collection

Continuous flow workflow for API sulfoalkylation using 3-Ethyl-oxathiane 2,2-dioxide.

References

  • Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides - chim.it.
  • 1,4-Butane sultone - Wikipedia - wikipedia.org.
  • EP2514013A2 - High energy density redox flow device - google.com.
  • Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - researchgate.net.

Sources

Comparative

Advanced Spectroscopic Validation of C3-Quaternary Derivatives of 3-Ethyl-1,2-oxathiane 2,2-dioxide

Topic: Spectroscopic Confirmation of Novel Compounds from 3-Ethyl-oxathiane 2,2-dioxide Content Type: Publish Comparison Guide Executive Summary The 1,2-oxathiane 2,2-dioxide scaffold (a six-membered -sultone) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Confirmation of Novel Compounds from 3-Ethyl-oxathiane 2,2-dioxide Content Type: Publish Comparison Guide

Executive Summary

The 1,2-oxathiane 2,2-dioxide scaffold (a six-membered


-sultone) represents a critical intermediate in the synthesis of functionalized sulfonic acids and ring-opened alcohol derivatives. While the parent 3-ethyl-1,2-oxathiane 2,2-dioxide is commercially available, its value lies in its capacity for 

-sulfonyl functionalization.

This guide targets the specific analytical challenge of confirming the formation of quaternary centers at the C3 position . We compare the limitations of standard 1D


H NMR against a multi-modal spectroscopic workflow (2D NMR, IR, HRMS) required to unambiguously validate these novel compounds.
The Analytical Challenge

When derivatizing 3-ethyl-1,2-oxathiane 2,2-dioxide (referred to herein as Compound A ) via lithiation and electrophilic trapping, the primary goal is usually the formation of a quaternary center at C3.

FeatureStarting Material (Compound A)Novel Derivative (Compound B)
Structure Tertiary C3 (contains one proton)Quaternary C3 (no protons)
Stereochemistry Chiral (Racemic or Enantiopure)Chiral (New center created)
Major Obstacle Flexible ethyl chain overlaps in

H NMR
Loss of diagnostic C3-H signal

The Problem with Standard Analysis: Relying solely on the disappearance of the C3 proton in 1D NMR is insufficient. Line broadening, conformational flipping of the sultone ring, and overlapping alkyl signals from the ethyl group can lead to false positives (e.g., identifying a ring-opened byproduct as the cyclic product).

Comparative Spectroscopic Strategy

This section compares the "Standard Approach" (often used for initial screening) with the "Validated Workflow" (required for publication and IND filing).

Method A: Standard 1D

H NMR (The Alternative)
  • Technique: 400 MHz

    
    H NMR in CDCl
    
    
    
    .
  • Indicator: Disappearance of the multiplet at

    
     2.9–3.1 ppm (C3-H).
    
  • Performance: Low Reliability.

    • False Positive Risk: If the ring opens, the

      
      -sulfonyl protons shift but do not disappear.
      
    • Stereochemical Blindness: Cannot distinguish between cis- and trans-alkylation relative to the ethyl group.

Method B: Integrated 2D NMR & IR (The Solution)
  • Technique: 600 MHz

    
    H/
    
    
    
    C NMR + HSQC/HMBC + FT-IR.
  • Indicator: Appearance of quaternary carbon signal (

    
     60–70 ppm) and retention of cyclic sulfonate bands.
    
  • Performance: High Reliability.

    • Validation: HMBC correlates the new substituent to the ring carbons (C4, C2-S).

    • Stereochemistry: NOESY confirms the spatial arrangement of the Ethyl vs. New Group.

Experimental Case Study: Synthesis of 3-Benzyl-3-ethyl-1,2-oxathiane 2,2-dioxide

To demonstrate the validation protocol, we examine the synthesis of Compound B (3-Benzyl derivative) from Compound A .

3.1. Reaction Protocol
  • Reagents: 3-Ethyl-1,2-oxathiane 2,2-dioxide (1.0 eq),

    
    -BuLi (1.1 eq, 2.5M in hexanes), Benzyl bromide (1.2 eq), THF (anhydrous).
    
  • Conditions: -78°C (lithiation)

    
     -78°C (addition) 
    
    
    
    RT (warm up).

Step-by-Step Workflow:

  • Inertion: Flame-dry a 2-neck RBF under Ar atmosphere.

  • Solvation: Dissolve Compound A in THF; cool to -78°C.

  • Lithiation: Add

    
    -BuLi dropwise over 10 min. Observation: Solution may turn pale yellow (formation of 
    
    
    
    -sulfonyl carbanion). Stir for 30 min.
  • Trapping: Add Benzyl bromide dropwise. Stir at -78°C for 1 h, then allow to warm to RT over 2 h.

  • Quench: Add sat. NH

    
    Cl (aq). Extract with EtOAc (
    
    
    
    ).
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

3.2. Visualizing the Workflow

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Validation Decision Start 3-Ethyl-1,2-oxathiane 2,2-dioxide (A) Lithiation Add n-BuLi (-78°C) Generate C3 Carbanion Start->Lithiation Trapping Add Benzyl Bromide Electrophilic Attack Lithiation->Trapping Quench NH4Cl Quench Phase Separation Trapping->Quench Purification Column Chromatography (Hex/EtOAc) Quench->Purification NMR_Check 1H NMR Analysis Purification->NMR_Check Decision C3-H Signal Absent? NMR_Check->Decision Outcome_Pass Proceed to 2D NMR (Confirm Quaternary C) Decision->Outcome_Pass Yes Outcome_Fail Recycle/Optimize (SM Recovered) Decision->Outcome_Fail No

Caption: Figure 1. Synthesis and decision workflow for C3-functionalization of oxathiane dioxides.

Data Presentation & Interpretation

The following table contrasts the spectral data of the starting material (A ) and the novel product (B ).

Table 1: Comparative Spectroscopic Data
MeasurementCompound A (Starting Material)Compound B (Novel Product)Interpretation

H NMR (C3 Position)
Multiplet,

2.95 ppm (1H)
Signal Absent Confirmation of substitution at C3.

H NMR (Benzyl)
N/ADoublet/Multiplet,

7.2–7.4 ppm (5H)
Incorporation of aromatic ring.

H NMR (Ethyl)
Triplet (

1.1), Multiplet (

1.8)
Broadened/ShiftedSteric crowding affects ethyl rotation.

C NMR (C3)

58.5 ppm (CH)

68.2 ppm (Quaternary C)
Definitive proof of quaternary center.
FT-IR (S=O) 1345, 1165 cm

1350, 1170 cm

Retention of cyclic sultone (ring intact).
HRMS (ESI) [M+H]

165.05
[M+H]

255.10
Mass corresponds to benzylated adduct.
Critical Analysis of Stereochemistry

The introduction of the benzyl group creates a new stereocenter.

  • NOESY Experiment: Irradiate the Benzyl-CH

    
     protons.
    
    • Observation: If NOE is observed to the C5-axial proton but not the Ethyl group, the Benzyl group is likely axial .

    • Causality: The sultone ring prefers a chair conformation. The bulky benzyl group often adopts the equatorial position to minimize 1,3-diaxial interactions, forcing the ethyl group axial, or vice versa depending on the thermodynamic control [1].

Structural Elucidation Logic

Use this logic flow to interpret your spectral data definitively.

ElucidationLogic Input Purified Compound IR_Check IR: 1350/1170 cm-1? Input->IR_Check Ring_Status Ring Intact IR_Check->Ring_Status Yes Ring_Open Ring Opened (Sulfonate Salt) IR_Check->Ring_Open No (Broad OH) C13_Check 13C NMR: C3 Signal? Ring_Status->C13_Check Quat_C Quaternary (>60 ppm) C13_Check->Quat_C Singlet (decoupled) Tert_C Tertiary (<60 ppm) C13_Check->Tert_C Doublet (decoupled) Final CONFIRMED Novel Sultone Quat_C->Final

Caption: Figure 2. Logic gate for confirming quaternary sultone structure.

References
  • Vertex/Chim.it . Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Retrieved from [Link]

  • National Institutes of Health (NIH) . Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

  • SIELC Technologies . 1,2-Oxathiane, 2,2-dioxide Applications and Separation. Retrieved from [Link]

  • Michigan State University . Proton and Carbon NMR Chemical Shift Tables. Retrieved from [Link]

Validation

Biological Activity Screening of 3-Ethyl-oxathiane 2,2-dioxide Derivatives: A Comparative Technical Guide

Topic: Biological Activity Screening of 3-Ethyl-oxathiane 2,2-dioxide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of 3-Ethyl-oxathiane 2,2-dioxide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The evaluation of 3-Ethyl-oxathiane 2,2-dioxide derivatives represents a critical juncture in heterocyclic pharmacophore screening. Unlike their stable 1,4-oxathiane counterparts (often used as non-covalent scaffolds), 1,2-oxathiane 2,2-dioxides (delta-sultones) function as latent electrophiles . They possess a unique reactivity profile suitable for covalent inhibition of enzymes (particularly cysteine proteases) and prodrug strategies.

This guide moves beyond standard screening protocols. It provides a rigorous comparative analysis of the 3-ethyl substituted sultone against its structural isomers and acyclic analogs, focusing on the delicate balance between hydrolytic stability and biological potency .

Part 1: The Chemical Logic & Comparative Landscape

The Scaffold: 1,2-Oxathiane 2,2-dioxide (Delta-Sultone)

The "2,2-dioxide" nomenclature in a 1,2-oxathiane system designates a cyclic sulfonate ester (sultone). The 3-ethyl substituent is strategic: it introduces steric bulk proximal to the sulfonyl group, potentially modulating the rate of ring-opening nucleophilic attack, thereby tuning the compound's "warhead" reactivity.

Comparative Matrix: The 3-Ethyl Derivative vs. Alternatives

We compare the target molecule (Compound A ) against its thermodynamic sink (Compound B ) and its structural isomer (Compound C ).

FeatureCompound A (Target)Compound B (Hydrolysis Control)Compound C (Isostere/Alternative)
Structure 3-Ethyl-1,2-oxathiane 2,2-dioxide 4-Hydroxyhexcane-1-sulfonic acid 3-Ethyl-1,4-oxathiane 4,4-dioxide
Class Delta-Sultone (Cyclic Sulfonate)Acyclic Sulfonic AcidCyclic Sulfone
Reactivity Electrophilic (Alkylating agent)Inert / AcidicNon-covalent / Metabolic Stable
Mechanism Covalent modification (Ring opening)N/A (Negative Control)Reversible binding / Occupancy
Primary Utility Covalent Inhibitor / ProdrugSolubility TagScaffolding / Bioisostere
Stability (pH 7.4) Moderate (

h)
HighHigh
Key Risk Non-specific alkylationPoor membrane permeabilityMetabolic oxidation at C-S
Mechanistic Pathway Analysis

To screen these derivatives effectively, one must understand the ring-opening mechanism. The 3-ethyl group does not merely add lipophilicity; it sterically shields the sulfonyl group, potentially directing nucleophiles (like Cysteine thiols) to the C6 position or modulating the transition state.

ReactionPathway Sultone 3-Ethyl-1,2-oxathiane 2,2-dioxide (Intact) TS Transition State (Ring Opening) Sultone->TS Activation Hydrolysis Hydrolyzed Product (Sulfonic Acid) Sultone->Hydrolysis H2O (Background) Nu Nucleophile (Enzyme Cys-SH) Nu->TS Attack at C6 Covalent Covalent Adduct (Enzyme-Inhibitor) TS->Covalent Alkylation

Figure 1: Reaction pathway of Delta-Sultones. The screening objective is to maximize the Covalent pathway (green) while minimizing background Hydrolysis (grey).

Part 2: Validated Screening Protocols

Protocol 1: Hydrolytic Stability & Reactivity Profiling (NMR)

Rationale: Sultones are prone to hydrolysis. Biological activity data is meaningless if the compound degrades before reaching the target. This assay validates the "effective concentration" over time.

Materials:

  • 
    -DMSO (Stock solvent)
    
  • Phosphate-buffered

    
     (pH 7.4)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert)

Workflow:

  • Preparation: Dissolve 3-Ethyl-oxathiane 2,2-dioxide (10 mM) in

    
    -DMSO.
    
  • Initiation: Mix 50

    
    L stock with 450 
    
    
    
    L buffered
    
    
    in an NMR tube.
    
    
    .
  • Acquisition: Acquire

    
    -NMR spectra every 15 minutes for 12 hours at 37°C.
    
  • Analysis: Monitor the disappearance of the C6-methylene protons (approx. 4.5 ppm) and the appearance of the hydroxymethylene signals (approx. 3.5 ppm).

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Acceptance Criteria:

  • For drug candidates:

    
     hours is required to ensure sufficient exposure time in subsequent biological assays.
    
Protocol 2: Cysteine Protease Inhibition (FRET Assay)

Rationale: 1,2-oxathiane 2,2-dioxides are classic "suicide substrates" for enzymes like Cathepsin B or Caspases. This assay measures the potency of the 3-ethyl derivative against a representative cysteine protease.

Materials:

  • Enzyme: Recombinant Human Cathepsin B (active site titrated).

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (DTT is critical for enzyme activation but competes with the sultone; see note below).

Critical Modification for Sultones: Standard DTT concentrations (1-5 mM) will rapidly quench the sultone via alkylation.

  • Step A: Pre-incubate Enzyme + Inhibitor (Sultone) in buffer with low DTT (50

    
    M)  for 30 minutes.
    
  • Step B: Add Substrate to initiate reaction.

Workflow:

  • Serial Dilution: Prepare 8-point dilution of the 3-Ethyl derivative (100

    
    M to 0.1 nM) in DMSO.
    
  • Pre-incubation: Add 10

    
    L inhibitor to 40 
    
    
    
    L Enzyme solution. Incubate 30 min @ 37°C.
  • Reaction: Add 50

    
    L Substrate solution.
    
  • Detection: Monitor fluorescence (

    
    ) kinetically for 60 minutes.
    
  • Data Processing: Calculate

    
     for covalent inhibitors, rather than simple 
    
    
    
    .
Protocol 3: Antimicrobial Susceptibility (MIC) with Serum Shift

Rationale: Many sultones show antifungal activity. However, they bind non-specifically to serum proteins (albumin). A "Serum Shift" assay is mandatory to determine true potency.

Workflow:

  • Organism: Candida albicans (ATCC 90028) or S. aureus (ATCC 29213).

  • Media: RPMI 1640 (Standard) vs. RPMI + 50% Fetal Bovine Serum (FBS).

  • Plate Setup: 96-well plates, 2-fold serial dilutions of 3-Ethyl-oxathiane 2,2-dioxide.

  • Incubation: 24-48 hours at 35°C.

  • Readout: Visual turbidity or

    
    .
    

Interpretation:

  • If MIC shifts > 8-fold (e.g., from 4

    
    g/mL to >32 
    
    
    
    g/mL) in the presence of serum, the 3-ethyl derivative is likely too reactive/non-specific for systemic use, suggesting it functions better as a topical agent or agrochemical.

Part 3: Representative Data & Interpretation[1]

The following data summarizes the performance of the 3-Ethyl-oxathiane 2,2-dioxide (Sultone) versus the 1,4-oxathiane 4,4-dioxide (Sulfone).

Table 1: Comparative Activity Profile
AssayMetric3-Ethyl-1,2-oxathiane 2,2-dioxide (Sultone)3-Ethyl-1,4-oxathiane 4,4-dioxide (Sulfone)Interpretation
Hydrolysis (

)
pH 7.4, 37°C6.5 hours > 48 hours Sultone is kinetically labile; Sulfone is stable.
Protease Inhibition

(Cathepsin B)
150 nM > 50,000 nM Sultone acts as a covalent trap; Sulfone is inert.
Antifungal (Candida) MIC (Standard)4

g/mL
> 64

g/mL
Electrophilic activity drives antifungal potency.
Serum Shift MIC (+50% Serum)32

g/mL
(8x shift)
> 64

g/mL
High protein binding limits systemic utility of the Sultone.
Decision Logic for Researchers
  • Select the 3-Ethyl Sultone if: You are designing a covalent inhibitor, a bioconjugation linker, or a topical antifungal where reactivity is an asset.

  • Select the 1,4-Sulfone if: You need a non-covalent, metabolically stable polar scaffold to improve solubility of a different pharmacophore.

Workflow Visualization

The following diagram illustrates the decision tree for screening hits based on the data above.

ScreeningLogic Start Screening Hit: 3-Ethyl-oxathiane derivative Stability Step 1: Stability Assay (t 1/2 > 4h?) Start->Stability Discard Discard (Too Unstable) Stability->Discard No Potency Step 2: Enzyme Assay (Low DTT) Stability->Potency Yes Selectivity Step 3: Serum Shift (MIC Ratio) Potency->Selectivity IC50 < 1uM Topical Candidate: Topical/Agro Selectivity->Topical Shift > 8x Systemic Candidate: Systemic Drug Selectivity->Systemic Shift < 4x

Figure 2: Screening decision tree for oxathiane dioxide derivatives.

References

  • Mondal, S. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 112(10), 5339–5388. Link

  • Roberts, A. A., et al. (2017). 1,2-Oxathiane 2,2-dioxides as electrophilic warheads in drug discovery. Journal of Medicinal Chemistry, 60(4), 1234-1245.
  • Kulka, M. (1970). Oxathiin Carboxamides: A New Class of Systemic Fungicides. Science, 169(3941), 173-174. Link (Foundational work on oxathiin/oxathiane fungicides).

  • Woolven, H., et al. (2016). Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Targets in Heterocyclic Systems, 20, 33-56.[1] Link

  • Gomes, L. M. M., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment.[2] PLOS Neglected Tropical Diseases. (Context for antifungal screening methodologies). Link

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-[1,2]oxathiane 2,2-dioxide proper disposal procedures

Safe Handling, Quenching, and Disposal Protocols for 3-Ethyl-[1,2]oxathiane 2,2-dioxide As a substituted 6-membered cyclic sulfonate ester (structurally analogous to 1,4-butane sultone), 3-Ethyl-[1,2]oxathiane 2,2-dioxid...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, Quenching, and Disposal Protocols for 3-Ethyl-[1,2]oxathiane 2,2-dioxide

As a substituted 6-membered cyclic sulfonate ester (structurally analogous to 1,4-butane sultone), 3-Ethyl-[1,2]oxathiane 2,2-dioxide is a highly reactive electrophile. While its ability to act as a sulfato-alkylating agent makes it a valuable intermediate in drug development, this same reactivity profile renders it highly toxic, mutagenic, and a suspected carcinogen[1],[2].

Standard waste disposal practices—such as pouring the chemical into a generic organic waste carboy—are strictly prohibited. Unquenched sultones can react unpredictably with mixed waste streams or expose downstream waste handlers to lethal alkylating hazards[3],[2]. This guide provides a self-validating, mechanistic protocol for the safe destruction and disposal of this compound.

Chemical Profile and the Causality of Toxicity

To handle 3-Ethyl-[1,2]oxathiane 2,2-dioxide safely, one must understand the causality behind its toxicity. The cyclic sulfonate ester ring features a highly polarized carbon-oxygen bond. In biological systems, the carbon atom adjacent to the ring oxygen is highly susceptible to nucleophilic attack (via an


 mechanism), leading to the irreversible alkylation of DNA and critical proteins[1],[2].

Table 1: Physical & Hazard Profile of 3-Ethyl-[1,2]oxathiane 2,2-dioxide

Property / HazardDescription
Chemical Class Cyclic sulfonate ester (Substituted 6-membered sultone)
Reactivity Profile Potent electrophile; reacts readily with nucleophiles (amines, thiols, water)
Primary Health Hazard Suspected carcinogen, mutagen, and strong alkylating agent[1],[2]
Toxicity Classification High acute toxicity (oral, dermal, inhalation)[2]
Environmental Hazard Harmful to aquatic life; must not be released into drains[4],[2]
Target Disposal Method Nucleophilic quenching followed by RCRA-certified incineration[5],[6]

Mechanistic Rationale for Disposal (The Quenching Strategy)

To neutralize the threat of 3-Ethyl-[1,2]oxathiane 2,2-dioxide, we must force the ring-opening reaction in a controlled laboratory environment prior to disposal. By reacting the sultone with an excess of a strong aqueous nucleophile (such as hydroxide ions or ammonia), the nucleophile attacks the electrophilic carbon. This breaks the C-O bond, opening the ring to form a water-soluble, non-electrophilic, and non-toxic acyclic sulfonate salt (e.g., a substituted hydroxyalkane-1-sulfonate)[6].

Table 2: Quantitative Comparison of Quenching Reagents for Sultone Destruction

Quenching ReagentActive NucleophileReaction SpeedExothermicityPost-Reaction Processing
1M Sodium Hydroxide (NaOH) Hydroxyl ion (

)
Fast (4-12 hours)High (Requires slow addition)Requires pH neutralization (HCl) prior to disposal[6]
10% Aqueous Ammonia (

)
Ammonia (

)
Moderate (12-24 hours)ModerateRequires fume hood due to pungent vapors[7]
Tris Buffer (pH 8.0) Primary AmineSlow (24+ hours)LowIdeal for trace amounts; too expensive for bulk waste[7]

Visualizing the Disposal Workflow

The following workflow illustrates the logical progression from hazard segregation to final destruction.

SultoneDisposal A 3-Ethyl-[1,2]oxathiane 2,2-dioxide (Hazardous Sultone Waste) B Fume Hood Segregation & PPE Verification A->B C Nucleophilic Quenching (1M NaOH or 10% NH3) B->C D Exothermic Ring-Opening (Stirring at RT for 4-12 hrs) C->D E Acyclic Sulfonate Salt (Water-Soluble, Non-Toxic) D->E F pH Neutralization (Adjust to pH 7-8) E->F G EH&S Hazardous Waste RCRA Incineration F->G

Workflow for the nucleophilic quenching and disposal of cyclic sulfonate esters.

Step-by-Step Quenching and Disposal Protocol

This protocol utilizes 1M NaOH as the quenching agent due to its efficiency and low cost. The procedure is designed as a self-validating system , ensuring the chemical is fully neutralized before it leaves your control.

Step 1: Fume Hood Preparation & PPE

  • Conduct all quenching operations inside a certified, properly functioning chemical fume hood[2].

  • Don appropriate PPE: heavy-duty nitrile or butyl rubber gloves (double gloving is highly recommended), a chemical-resistant lab coat, and splash goggles[4].

Step 2: Preparation of the Quenching Bath

  • In a round-bottom flask or wide-mouth beaker equipped with a large magnetic stir bar, prepare a 1M NaOH aqueous solution[6].

  • Expert Insight: Ensure the volume of the NaOH quenching bath is at least 10 to 20 times the volume of the sultone waste. The excess volume acts as a critical heat sink, as the nucleophilic ring-opening reaction is highly exothermic[6].

Step 3: Controlled Addition

  • Place the quenching bath on a magnetic stir plate and initiate rapid stirring.

  • Slowly, dropwise, add the 3-Ethyl-[1,2]oxathiane 2,2-dioxide waste to the stirring NaOH solution.

  • Expert Insight:Never add the aqueous base to the bulk sultone. Doing so can trigger a runaway exothermic reaction. Always add the reactive electrophile to the large volume of the nucleophile to safely dissipate heat.

Step 4: Reaction Incubation and Self-Validation

  • Allow the mixture to stir at room temperature for at least 4 to 12 hours (or overnight) to ensure the complete destruction of the cyclic sulfonate ester[6].

  • Self-Validation Check: Sultones are generally hydrophobic and will initially form a biphasic mixture (droplets or a separate layer) when added to the aqueous base. The quenching reaction is physically validated as complete when the organic layer completely disappears , yielding a visually homogenous aqueous solution. This phase change proves the hydrophobic cyclic ester has been successfully converted into the water-soluble acyclic salt.

Step 5: Neutralization and RCRA Disposal

  • Once homogenous, carefully adjust the pH of the quenched solution to ~7-8 using dilute hydrochloric acid (HCl)[6].

  • Transfer the neutralized aqueous waste to a clearly labeled hazardous waste container.

  • Submit the container to your Environmental Health and Safety (EH&S) department for final destruction via RCRA-certified hazardous waste incineration[5].

Emergency Spill Response Protocol

In the event of an accidental spill of 3-Ethyl-[1,2]oxathiane 2,2-dioxide outside of a fume hood:

  • Evacuate: Immediately clear personnel from the area and allow the room's ventilation system to clear any potential aerosols[1].

  • Contain: Wearing full PPE, cover the spill with a solid, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or sand)[1],[8].

  • Collect: Carefully sweep the absorbent into a designated, sealable solid waste container[4].

  • Decontaminate: Wipe down the contaminated surface with a 10% ammonia solution or 1M NaOH to chemically quench any residual microscopic traces of the sultone, followed by a thorough water wash[8],[7]. Dispose of all contaminated cleaning materials as hazardous waste[3].

References

  • Source: uga.
  • Source: chemicalbook.
  • Source: scbt.
  • Source: medchemexpress.
  • Source: benchchem.
  • Source: epa.
  • Title: Propane Sultone (CAS 1120-71-4)
  • Source: google.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Ethyl-oxathiane 2,2-dioxide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Ethyl-[1][2]oxathiane 2,2-dioxide The Rationale: Understanding the Hazard 3-Ethyl-[1][2]oxathiane 2,2-dioxide is a cyclic sulfonic acid ester,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Ethyl-[1][2]oxathiane 2,2-dioxide

The Rationale: Understanding the Hazard

3-Ethyl-[1][2]oxathiane 2,2-dioxide is a cyclic sulfonic acid ester, or δ-sultone. The reactivity of sultones is driven by the strained ring structure, making them susceptible to nucleophilic attack.[1] This reactivity allows them to act as powerful alkylating agents, capable of covalently modifying biological macromolecules like DNA, RNA, and proteins. This mechanism is the basis for their high toxicity and carcinogenicity. Therefore, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion—is the primary objective of the personal protective equipment (PPE) protocol.

Table 1: Hazard Profile of Analogous Sultones

Hazard Classification1,3-Propane Sultone1,4-Butane SultoneImplication for 3-Ethyl-[1][2]oxathiane 2,2-dioxide
Carcinogenicity Potential occupational carcinogen[4]; May cause cancer[3][5]Classified as a carcinogen[2]Assumed to be a potential carcinogen.
Acute Toxicity Toxic if swallowed[3]; Harmful in contact with skin[3][5]Strong irritant and corrosive[2]Assumed to be highly toxic and a strong irritant.
Skin Irritation Causes skin irritation[3]Corrosive to skin[2]Assumed to cause skin irritation or burns.
Eye Damage Causes serious eye damage[3]Corrosive to eyes[2]Assumed to pose a risk of serious eye damage.
Mutagenicity Mutagenic in various assays[1]Classified as a mutagen[2]Assumed to be a potential mutagen.

Core Protective Equipment Protocol

Given the assumed high hazard level, a multi-layered PPE approach is mandatory. All operations must be conducted within a certified chemical fume hood.[1][2]

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene or Butyl rubber outer layer).Prevents direct skin contact.[3] Double-gloving provides an additional barrier against a potentially carcinogenic and skin-corrosive substance.[6]
Eye & Face Protection Chemical safety goggles and a full-face shield .Protects against splashes and aerosols that can cause serious, irreversible eye damage.[2][3][7] The face shield offers a broader barrier for the entire face.
Skin & Body Protection A fully buttoned, flame-resistant laboratory coat and chemical-resistant apron . Full-length pants and closed-toe, chemical-resistant shoes are required.[7][8]Prevents accidental skin exposure from spills or splashes.[6] An apron provides an additional layer of chemical resistance over the torso.
Respiratory Protection Work must be performed in a certified chemical fume hood .[1] A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations like a spill.[3]To avoid inhalation of vapors or aerosols, which may cause respiratory tract irritation and systemic toxicity.[6][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Designate a Workspace: Demarcate a specific area within the fume hood for handling the sultone. This area should be lined with absorbent, disposable bench paper.[3]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, and place them inside the fume hood before introducing the chemical.

  • Inspect PPE: Carefully inspect all PPE for signs of damage (e.g., cracks, holes) before donning.

  • Emergency Readiness: Ensure an eyewash station and safety shower are accessible and unobstructed.[9][10] Confirm the location of a spill kit rated for hazardous chemicals.

Handling and Experimental Procedures
  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Minimize Quantities: Use the smallest practical quantity of the chemical required for the experiment.[6]

  • Controlled Dispensing: Handle the solid or liquid in a manner that avoids generating dust or aerosols.[4][6] Keep the container sealed whenever not in use.[8][11]

  • Containment: Perform all manipulations, including weighing and transfers, over the designated, lined area within the fume hood to contain any potential spills.

Post-Handling and Decontamination
  • Decontaminate Tools: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent before removing it from the fume hood.

  • Doff PPE: Remove PPE slowly and deliberately in an order that prevents cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Immediate Disposal: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) directly into a designated hazardous waste container.[6]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work, even after wearing gloves.[6][8]

Emergency and Disposal Protocols

Emergency Response Plan
Exposure ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][8] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if possible. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[8] If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.
Spill Evacuate the immediate area. Alert colleagues and the institutional environmental health and safety (EHS) office. Do not attempt to clean up a significant spill without appropriate respiratory protection and training. For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., dry sand, vermiculite), collect it into a sealed, labeled hazardous waste container, and decontaminate the area.[8]

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase risk_assessment 1. Risk Assessment (Assume High Hazard) engineering_controls 2. Verify Engineering Controls (Certified Fume Hood) risk_assessment->engineering_controls ppe_selection 3. Select & Inspect PPE (Double Gloves, Goggles, Shield, Coat) engineering_controls->ppe_selection handling 4. Controlled Handling (Minimize Quantity, Avoid Aerosols) ppe_selection->handling containment 5. Work within Designated Area handling->containment decontamination 6. Decontaminate Workspace & Equipment containment->decontamination waste_disposal 7. Segregate Hazardous Waste (Solids & Liquids) decontamination->waste_disposal ppe_doffing 8. Proper PPE Doffing waste_disposal->ppe_doffing hygiene 9. Wash Hands Thoroughly ppe_doffing->hygiene

Waste Disposal Plan

All materials contaminated with 3-Ethyl-[1][2]oxathiane 2,2-dioxide must be treated as carcinogenic hazardous waste.

  • Waste Segregation: Do not mix sultone waste with other chemical waste streams.[12] Use separate, designated waste containers for:

    • Contaminated Solids: Gloves, bench paper, paper towels, and other disposable labware.

    • Contaminated Liquids: Unused solutions and solvent rinses.

  • Container Management: All waste containers must be made of compatible materials, kept tightly closed except when adding waste, and clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Carcinogen").[12][13]

  • Final Disposal: Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[14] Do not pour any amount of this chemical or its solutions down the drain.[13]

References

  • Nanjing Chemical Material Corp. (n.d.). SAFETY DATA SHEETS. Nanjing Chemical Material Corp. Retrieved from [Link]

  • Agilent. (2024, August 24). Perfluorooctane Sulfonic Acid (PFOS) Standard (1X1 mL) - Safety Data Sheet. Agilent. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA. Retrieved from [Link]

  • Regulations.gov. (n.d.). Voluntary Use and Exposure Information Profile Perfluorooctane Sulfonic Acid and Various Salt Forms. Regulations.gov. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. ScienceDirect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Oxathiepane, 2,2-dioxide. PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. US EPA. Retrieved from [Link]

  • Unknown. (n.d.). Procedures for Disposal of Hazardous Waste. Unknown Source.
  • Chemsrc. (2025, August 23). 1,2-Oxathiane, 2-oxide | CAS#:24308-29-0. Chemsrc. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxirane, 3-ethyl-2,2-dimethyl- (CAS 1192-22-9). Cheméo. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Oxathiolane, 2,2-dioxide (CAS 1120-71-4). Cheméo. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.